2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOZMIOBJGXNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390500 | |
| Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109113-96-4 | |
| Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyrazine scaffold is recognized as a privileged structure, forming the core of numerous biologically active molecules.[1][2] The introduction of a trifluoromethyl group at the 2-position can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the molecule, making it a valuable building block in drug discovery programs.[3][4] This guide details a reliable synthetic route to this compound, explains the rationale behind the chosen methodology, and provides a thorough description of the analytical techniques required for its complete characterization. It is intended for researchers, scientists, and professionals in the field of drug development who require a practical and in-depth understanding of this important chemical entity.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine nucleus is a fused bicyclic heteroaromatic system that has garnered substantial attention from the medicinal chemistry community. This scaffold is present in a variety of compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[5][6] Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for designing potent and selective therapeutic agents.[7] Notably, derivatives of the closely related imidazo[1,2-a]pyridine are found in commercially available drugs, highlighting the therapeutic potential of this class of compounds.[1][2] The incorporation of a trifluoromethyl (CF3) group is a widely employed strategy in modern drug design to modulate the physicochemical properties of a lead compound, often leading to improved efficacy and a more favorable pharmacokinetic profile.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a condensation reaction between an aminopyrazine and a trifluoromethyl-containing α-haloketone. This approach is a variation of the well-established Tschitschibabin reaction for the synthesis of imidazo-fused heterocycles.
Synthetic Strategy and Rationale
The chosen synthetic route involves the reaction of 2-aminopyrazine with 3-bromo-1,1,1-trifluoroacetone. This method is favored due to the commercial availability of the starting materials, the generally high yields, and the straightforward nature of the reaction. The reaction proceeds via an initial nucleophilic attack of the exocyclic nitrogen of 2-aminopyrazine on the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyrazine ring system.
Experimental Protocol
Materials:
-
2-Aminopyrazine
-
3-Bromo-1,1,1-trifluoroacetone
-
Sodium bicarbonate (NaHCO3)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 2-aminopyrazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-bromo-1,1,1-trifluoroacetone (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are employed for this purpose.
Spectroscopic and Analytical Data
| Technique | Parameter | Expected Value/Observation |
| Appearance | Physical State | Typically a solid[8] |
| Molecular Formula | - | C7H4F3N3[9] |
| Molecular Weight | - | 187.12 g/mol [9] |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons in the range of 7.5-9.0 ppm |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons, with a characteristic quartet for the CF3 carbon |
| ¹⁹F NMR | Chemical Shift (δ) | A singlet corresponding to the CF3 group |
| Mass Spectrometry | m/z | [M+H]⁺ at approximately 188.05 |
Detailed Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.
-
The ¹H NMR spectrum is expected to show distinct signals for the four aromatic protons on the imidazo[1,2-a]pyrazine core.
-
The ¹³C NMR spectrum will display signals for the seven carbon atoms, with the carbon of the trifluoromethyl group appearing as a quartet due to coupling with the fluorine atoms.
-
The ¹⁹F NMR spectrum should exhibit a single sharp peak, confirming the presence of the trifluoromethyl group.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source in positive ion mode.
-
The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule ([M+H]⁺) at an m/z value that matches the calculated exact mass of C7H5F3N3⁺.
Characterization Workflow Diagram
Caption: Workflow for the characterization of the final product.
Safety and Handling
This compound is classified as acutely toxic if swallowed and may cause an allergic skin reaction.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has outlined a robust and reproducible method for the synthesis of this compound. The detailed experimental protocols and characterization data provide a solid foundation for researchers to produce and verify this valuable chemical building block. The insights into the rationale behind the synthetic strategy and the importance of the target molecule in medicinal chemistry underscore its potential for the development of novel therapeutics.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 8. This compound Properties, Applications, Safety Data & Suppliers | Comprehensive Guide in China [pipzine-chem.com]
- 9. 2-(Trifluoromethyl)-imidazo 1,2-a pyrazine AldrichCPR 109113-96-4 [sigmaaldrich.com]
- 10. 2-(Trifluoromethyl)-imidazo 1,2-a pyrazine AldrichCPR 109113-96-4 [sigmaaldrich.com]
An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine. This heterocyclic scaffold has garnered significant attention in medicinal chemistry due to the unique electronic properties conferred by the trifluoromethyl group, which often leads to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical insights to facilitate the exploration and utilization of this promising molecular framework.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold in Drug Discovery
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic system, forming the foundation of numerous biologically active compounds. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a versatile template for designing molecules that can interact with a wide array of biological targets. The fusion of an imidazole ring to a pyrazine ring creates a unique electronic landscape, influencing the molecule's reactivity and its potential for hydrogen bonding and other non-covalent interactions.
The introduction of a trifluoromethyl (-CF3) group at the 2-position dramatically modulates the physicochemical properties of the parent scaffold. The -CF3 group is a potent electron-withdrawing moiety, which impacts the electron density of the entire ring system. This, in turn, influences the compound's acidity/basicity, reactivity towards electrophiles and nucleophiles, and its metabolic stability. From a medicinal chemistry perspective, the trifluoromethyl group is often employed as a bioisostere for a methyl or chloro group, offering a strategic tool to enhance a compound's lipophilicity, membrane permeability, and binding affinity to target proteins.
Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₇H₄F₃N₃ | - |
| Molecular Weight | 187.12 g/mol | [1] |
| CAS Number | 109113-96-4 | [1] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Calculated pKa | ~3.5-4.5 | Estimated based on parent scaffold and -CF3 effect |
| Calculated logP | ~1.5-2.0 | Estimated based on structure |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from structure |
Synthesis of this compound
The most common and direct route to this compound involves the condensation of 2-aminopyrazine with a trifluoromethyl-containing three-carbon building block, typically 3-bromo-1,1,1-trifluoroacetone. This reaction, a variation of the Tschitschibabin reaction for imidazo[1,2-a]pyridines, proceeds via an initial N-alkylation followed by an intramolecular cyclization and dehydration.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a representative protocol based on established methods for the synthesis of related imidazo[1,2-a]pyrazines. Optimization may be required to achieve the best results.
Materials:
-
2-Aminopyrazine
-
3-Bromo-1,1,1-trifluoroacetone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) in ethanol (10 mL/mmol of aminopyrazine) in a round-bottom flask equipped with a reflux condenser, add sodium bicarbonate (2.0 eq).
-
Addition of Reagent: Add 3-bromo-1,1,1-trifluoroacetone (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Caption: Synthetic workflow for this compound.
Chemical Reactivity of this compound
The reactivity of the this compound core is dictated by the interplay of the electron-rich imidazole moiety and the electron-deficient pyrazine ring, further modulated by the strongly electron-withdrawing trifluoromethyl group.
Electrophilic Aromatic Substitution
The imidazole part of the scaffold is generally more susceptible to electrophilic attack than the pyrazine ring. The C3 position is the most nucleophilic and, therefore, the primary site for electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. The electron-withdrawing -CF3 group at the 2-position deactivates the imidazole ring towards electrophilic attack to some extent but does not change the inherent regioselectivity for the C3 position. The pyrazine ring is highly deactivated towards electrophilic substitution due to the presence of two nitrogen atoms.
Nucleophilic Aromatic Substitution
The pyrazine ring is susceptible to nucleophilic attack, particularly at positions that are activated by electron-withdrawing groups and ortho/para to the ring nitrogens. While the parent imidazo[1,2-a]pyrazine is not highly reactive towards nucleophiles, the introduction of good leaving groups (e.g., halogens) on the pyrazine ring can facilitate nucleophilic aromatic substitution (SNAr) reactions.
Reactivity of the Trifluoromethyl Group
The trifluoromethyl group itself is generally unreactive under standard organic reaction conditions. Its strong C-F bonds make it highly stable.
Caption: Reactivity profile of the 2-(CF3)imidazo[1,2-a]pyrazine scaffold.
Applications in Medicinal Chemistry
The this compound scaffold is a valuable building block in the design of novel therapeutic agents. The trifluoromethyl group often enhances the biological activity and pharmacokinetic profile of the parent molecule.
Kinase Inhibitors
The imidazo[1,2-a]pyrazine core is a common scaffold in the development of kinase inhibitors. The nitrogen atoms of the heterocyclic system can form key hydrogen bonds with the hinge region of the kinase active site. The trifluoromethyl group can contribute to binding by engaging in hydrophobic interactions or by modulating the electronics of the core to optimize binding.
G-Protein Coupled Receptor (GPCR) Modulators
Derivatives of imidazo[1,2-a]pyrazine have been investigated as modulators of various GPCRs. The rigid scaffold provides a well-defined orientation of substituents to interact with the receptor binding pocket.
Anti-infective Agents
The imidazo[1,2-a]pyrazine scaffold has been explored for the development of antibacterial and antiparasitic agents. The trifluoromethyl group can enhance the lipophilicity of these agents, facilitating their penetration through microbial cell membranes.
Conclusion
This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its synthesis is accessible through established synthetic routes, and its reactivity allows for diverse functionalization. The presence of the trifluoromethyl group confers unique and advantageous properties, making this scaffold an attractive starting point for the design of novel drug candidates targeting a range of diseases. Further exploration of its chemical space is warranted to fully unlock its therapeutic potential.
References
The Multifaceted Biological Activities of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. Its structural resemblance to purines allows for interaction with a wide array of biological targets. The strategic incorporation of a trifluoromethyl (CF3) group at the 2-position of this scaffold has emerged as a powerful approach to modulate and enhance its biological activity. The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, often leading to improved potency, selectivity, and bioavailability. This technical guide provides an in-depth exploration of the diverse biological activities of 2-(trifluoromethyl)imidazo[1,2-a]pyrazine derivatives, offering valuable insights for researchers and professionals engaged in the pursuit of novel therapeutics.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key enzymes involved in cell cycle regulation and signal transduction.
Mechanism of Action: Kinase Inhibition
A predominant mechanism underlying the anticancer effects of this class of compounds is the inhibition of protein kinases. These enzymes play a critical role in cellular signaling pathways that, when dysregulated, can lead to uncontrolled cell growth and proliferation.
1.1.1. Aurora Kinase Inhibition:
Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy. Certain imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora kinases A and B.[1][2] The trifluoromethyl group at the 2-position can enhance the binding affinity of these compounds to the ATP-binding pocket of the kinase, leading to potent inhibition of its activity. This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Diagram 1: Simplified Aurora Kinase Inhibition Pathway
References
Exploring the Structure-Activity Relationship (SAR) of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine Analogs: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in compounds with a wide array of biological activities.[1][2] This bicyclic nitrogen-bridged heterocycle is a versatile template for developing novel therapeutics, including anticancer, antiviral, and anti-inflammatory agents.[3][4] The strategic incorporation of a trifluoromethyl (CF3) group at the 2-position often enhances the pharmacological profile of these analogs by improving metabolic stability, increasing lipophilicity, and modulating electronic properties to strengthen target binding. This guide provides an in-depth exploration of the structure-activity relationships (SAR) for 2-(trifluoromethyl)imidazo[1,2-a]pyrazine analogs, synthesizing data from seminal studies to offer field-proven insights for researchers, scientists, and drug development professionals. We will dissect the synthetic rationale, explore the impact of substitutions at various positions, and detail the experimental protocols necessary for validation.
The this compound Core: Synthesis and Strategic Importance
The foundational step in exploring the SAR of this series is the efficient construction of the core scaffold. The most common and robust method involves the condensation of an appropriately substituted 2-aminopyrazine with an α-halocarbonyl compound, typically a trifluoromethyl-containing ketone like 3-bromo-1,1,1-trifluoroacetone.[5] This reaction, often performed under mild conditions, directly installs the critical 2-trifluoromethyl group.
The rationale for focusing on the 2-CF3 substitution is multifold. The trifluoromethyl group is a powerful bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can influence the pKa of nearby functionalities, altering ionization states and binding interactions. Furthermore, the C-F bond is exceptionally stable to metabolic oxidation, often "shielding" the molecule from rapid degradation by cytochrome P450 enzymes, thereby improving its pharmacokinetic profile.[6][7]
Caption: General synthetic scheme for the imidazo[1,2-a]pyrazine core.
Dissecting the Structure-Activity Relationship (SAR)
The therapeutic potential of the this compound scaffold can be finely tuned by substitutions at various positions around the bicyclic core. The following sections analyze the impact of these modifications on specific biological targets.
Kinase Inhibition: A Prominent Application
This scaffold has proven particularly fruitful in the development of kinase inhibitors targeting key regulators of cell growth and proliferation.
Aurora Kinase Inhibition: Aurora kinases are crucial for mitotic regulation, and their overexpression is linked to numerous cancers. SAR studies on imidazo[1,2-a]pyrazine-based Aurora inhibitors revealed that while the core provided a potent starting point, it often suffered from poor oral bioavailability.[6][7][8] Key optimizations included:
-
Blocking Metabolic Oxidation: Introduction of fluorine or deuterium at benzylic positions of substituents was found to block oxidative metabolism.[6]
-
Modulating Basicity: Decreasing the basicity of distal amine groups was critical for improving the overall pharmacokinetic profile.[6]
Cyclin-Dependent Kinase 9 (CDK9) Inhibition: CDK9 is a key transcriptional regulator, making it an attractive target for oncology. For this target, substitutions at the 2- and 3-positions of the imidazo[1,2-a]pyrazine core are paramount. One study found that:
-
A pyridin-4-yl group at the 2-position and a benzyl group at the 3-position (compound 3c ) resulted in the most potent CDK9 inhibitory activity, with an IC50 of 0.16 µM.[9]
-
Replacing the 3-benzyl with a cyclohexyl group (compound 3b ) reduced CDK9 inhibition but conferred potent anti-coronaviral activity.[9] This highlights how subtle changes can dramatically switch biological activity and selectivity.
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K pathway is frequently dysregulated in cancer. A conformational restriction strategy was applied to a known lead compound, resulting in novel tricyclic imidazo[1,2-a]pyrazine derivatives. This approach allowed for the exploration of the solvent-accessible region of the PI3K active site, leading to the identification of compounds with improved isoform selectivity (PI3Kα/δ) and favorable in vivo pharmacokinetic properties.[10]
Gαq/11 Inhibition: In uveal melanoma, activating mutations in the Gαq/11 signaling pathway are common. A series of imidazo[1,2-a]pyrazine derivatives were designed as Gαq/11 inhibitors. The lead compound, GQ352, was found to bind directly to Gαq, inhibit the dissociation of the Gαβγ heterotrimer (IC50 of 8.9 μM), and suppress downstream signaling, demonstrating the scaffold's utility beyond kinase inhibition.[11]
Caption: Summary of key SAR findings for the imidazo[1,2-a]pyrazine core.
Antiviral and Antibacterial Applications
The versatility of the scaffold extends to infectious diseases.
Anti-Influenza Activity: A phenotypic screen identified this compound derivatives as potent inhibitors of the influenza virus. The lead compound, A4 , was found to act by a novel mechanism: it directly binds to the viral nucleoprotein (NP), inducing its clustering and preventing its crucial nuclear import.[12] This class of compounds was effective against a broad spectrum of influenza A and B viruses, including oseltamivir-resistant strains.[12]
Antibacterial Activity: A series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system, which is essential for the virulence of many Gram-negative bacteria.[13] This study demonstrated that both 2- and 3-aryl substituted regioisomers could be synthesized to probe the SAR for this novel antibacterial target.[13]
Quantitative SAR Data
To facilitate direct comparison, the following table summarizes the biological activity of representative this compound analogs discussed in the literature.
| Compound ID | Target | 2-Position Substituent | 3-Position Substituent | Other Key Features | Activity (IC50) | Reference |
| 3c | CDK9 | Pyridin-4-yl | Benzyl | - | 0.16 µM | [9] |
| 3b | HCoV-229E | Pyridin-4-yl | Cyclohexyl | - | 56.96 µM | [9] |
| GQ352 | Gαq | - | - | Proprietary | 8.9 µM | [11] |
| A4 | Influenza NP | - | - | Proprietary | Potent nM range | [12] |
| Series Lead | Aurora A | - | - | Phenyl-amine moiety | Potent nM range | [6][7] |
| 8q | PI3Kα | - | - | Tricyclic fusion | Selective nM range | [10] |
Experimental Protocols & Methodologies
General Synthesis of 2-(Aryl)imidazo[1,2-a]pyrazin-3-amine Derivatives
This protocol is adapted from methodologies used to create CDK9 inhibitors and provides a reliable framework for generating analogs for screening.[9]
Objective: To synthesize a library of imidazo[1,2-a]pyrazine derivatives with diverse substitutions at the 2- and 3-positions.
Materials:
-
2-aminopyrazine
-
Substituted 2-bromoacetophenones
-
Substituted isothiocyanates
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc), Hexanes
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of the Imidazo[1,2-a]pyrazine Core.
-
To a solution of 2-aminopyrazine (1.0 eq) in DMF, add the desired 2-bromoacetophenone derivative (1.1 eq).
-
Stir the mixture at 80 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the 2-aryl-imidazo[1,2-a]pyrazine intermediate.
-
-
Step 2: Amination at the 3-Position.
-
Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF.
-
Add the desired isothiocyanate (1.2 eq) and triethylamine (2.0 eq).
-
Stir the reaction at 100 °C for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with water.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry, and concentrate.
-
Purify the final compound via silica gel chromatography.
-
-
Step 3: Characterization.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
In Vitro Kinase Inhibition Assay (Example: CDK9)
This protocol describes a common method for determining the IC50 value of a test compound against a target kinase.
Objective: To quantify the inhibitory potency of synthesized analogs against CDK9.
Caption: Workflow for an in vitro kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.
-
Reaction Setup:
-
In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the CDK9/Cyclin T1 enzyme and substrate peptide to the wells containing the kinase reaction buffer.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 10-20 µL.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection:
-
Stop the reaction by adding a detection solution. For luminescence-based assays (e.g., ADP-Glo™), this reagent depletes remaining ATP.
-
Add a second reagent that converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile and druggable core. The SAR data clearly indicate that targeted modifications to the 3-, 6-, and 8-positions, as well as the application of advanced strategies like conformational restriction, can yield highly potent and selective inhibitors for a range of therapeutic targets. The trifluoromethyl group at the 2-position provides a stable anchor with beneficial electronic and metabolic properties, making it an ideal starting point for library design.
Future research should focus on exploring less-utilized positions on the pyrazine ring and developing novel synthetic methodologies to access more complex, three-dimensional structures. Integrating computational approaches, such as molecular docking and FEP (Free Energy Perturbation) calculations, will be crucial for rational design and for prioritizing the synthesis of analogs with the highest probability of success. As demonstrated by its success against kinases and viral proteins, the full potential of this powerful scaffold is still being uncovered.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Discovery of Novel Imidazo[1,2-a]pyrazine-Based Kinase Inhibitors
Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Scaffold in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, represent one of the most critical target classes in modern drug discovery. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenges of selectivity, acquired resistance, and druggability demand a continuous search for novel chemical scaffolds.
The imidazo[1,2-a]pyrazine core has emerged as a "privileged" scaffold in medicinal chemistry.[1][2] This fused heterocyclic system offers a rigid, planar structure with strategically positioned nitrogen atoms that can serve as crucial hydrogen bond donors and acceptors for interaction with the ATP-binding pocket of kinases.[3] Its synthetic tractability allows for systematic decoration at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, experience-driven overview of the discovery process for this promising class of inhibitors, from scaffold synthesis to biological validation, with a special focus on their successful application as Aurora kinase inhibitors.
Part 1: The Core Scaffold: Synthesis and Strategic Functionalization
The success of any inhibitor campaign begins with robust and flexible chemistry. The imidazo[1,2-a]pyrazine scaffold is accessible through several reliable synthetic routes, most notably through multicomponent reactions (MCRs) which offer high efficiency and rapid library generation.
One of the most effective methods is the iodine-catalyzed three-component reaction of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide.[4][5][6] This approach is advantageous due to its operational simplicity, use of a cost-effective catalyst, and typically good yields at room temperature.[4][5]
Caption: General workflow for iodine-catalyzed synthesis.
Experimental Protocol 1: One-Pot, Three-Component Synthesis of Imidazo[1,2-a]pyrazines
This protocol describes a general method for synthesizing a library of imidazo[1,2-a]pyrazine derivatives, adapted from established literature.[4][5]
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol) and a selected aryl aldehyde (1.0 mmol) in absolute ethanol (10 mL).
-
Catalyst Addition: Add iodine (I₂) (10 mol%) to the mixture. The causality here is that iodine acts as a mild Lewis acid to catalyze the initial condensation between the amine and aldehyde to form the imine intermediate in situ.
-
Initiation of Cycloaddition: Stir the mixture at room temperature for 10-15 minutes. Subsequently, add tert-butyl isocyanide (1.2 mmol) dropwise to the reaction.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, typically fluorescent, spot indicates product formation. The reaction is generally complete within 2-4 hours.
-
Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity, which serves as the final validation of the synthesis.
Part 2: Targeting Aurora Kinases: A Structure-Based Design Case Study
The Aurora kinase family (A, B, and C) are critical regulators of mitosis, and their overexpression is strongly linked to tumorigenesis, making them prime oncology targets.[7][8] The imidazo[1,2-a]pyrazine scaffold proved to be a remarkably effective template for potent Aurora kinase inhibitors.[9][10]
The discovery process often begins with a hit from high-throughput screening, which is then optimized. An early lead, compound 1 , was identified as a dual inhibitor of Aurora A and B but suffered from modest cellular potency and low aqueous solubility.[7][10]
A pivotal moment in the optimization campaign was solving the X-ray crystal structure of an analogue bound to the Aurora-A kinase domain.[9][11] This provided invaluable, atomic-level insight into the binding mode. The structure revealed that the imidazo[1,2-a]pyrazine core forms key hydrogen bonds with the hinge region of the kinase (specifically with Ala213), mimicking the interaction of ATP.[3] It also highlighted a solvent-exposed region that could be modified to improve physicochemical properties without compromising potency.[7][11]
Caption: A typical structure-based design optimization cycle.
This structural knowledge guided the synthesis of new analogues. Modifications at the solvent-exposed 8-position with polar groups, such as amino alcohols, led to compound 12k (SCH 1473759) , a picomolar inhibitor with dramatically improved aqueous solubility (11.4 mM) and cell potency (25 nM).[7][10] Further work showed that blocking metabolic soft spots, for instance by incorporating fluorine or deuterium at benzylic positions, could significantly enhance oral bioavailability.[8]
Data Presentation: Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyrazine Aurora Inhibitors
The table below summarizes representative SAR data, illustrating how chemical modifications impact inhibitory potency.
| Compound | R3-Substitution | R8-Substitution | Aurora-A IC₅₀ (nM) | Aurora-B IC₅₀ (nM) | Reference |
| 1j | H | 4-pyrazolyl-phenyl-amino | 11 | 22 | [9] |
| 10i | H | 4-(1-methyl-pyrazolyl)-phenyl-amino | 3 | 11 | [9] |
| 1 | H | (complex amine) | ~250 (cell IC₅₀) | ~250 (cell IC₅₀) | [7][10] |
| 12k | H | Acyclic amino alcohol | 0.02 (Kd) | 0.03 (Kd) | [7][10] |
| 25 | H | Fluoro-amino derivative | 3 | 1 | [8] |
Part 3: Broadening the Target Scope
The versatility of the imidazo[1,2-a]pyrazine scaffold is demonstrated by its successful adaptation to inhibit a range of other kinases beyond the Aurora family, underscoring its value as a privileged structure.
-
Cyclin-Dependent Kinase 9 (CDK9): Derivatives with a pyridin-4-yl group at position 2 and a benzyl group at position 3 have shown potent CDK9 inhibition with IC₅₀ values as low as 0.16 µM.[12]
-
Phosphoinositide 3-kinase (PI3K): While technically an imidazo[1,2-a]pyridine, the closely related scaffold yielded a potent and selective PI3Kα inhibitor with an IC₅₀ of 1.8 nM, highlighting the broader applicability of imidazo-fused heterocycles.[13]
-
c-Met: A derivative incorporating a triazolopyrazine moiety linked to an imidazo[1,2-a]pyridine fragment produced Volitinib, a highly potent and selective c-Met inhibitor that has advanced into clinical development.[14]
-
I-kappa B Kinase (IKK-β): Fusing a thiophene ring to the core created an imidazo(1,2-a)thieno(3,2-e)pyrazine template that yielded potent and selective IKK-β inhibitors.[15]
Part 4: Essential Experimental Protocols for Inhibitor Validation
Synthesizing a potent compound is only the first step. Rigorous biological evaluation is required to validate its mechanism of action and therapeutic potential.
Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a quantitative measure of a compound's ability to inhibit a purified kinase enzyme.
-
Assay Principle: The ADP-Glo™ assay (Promega) is a luminescent assay that measures the amount of ADP produced during a kinase reaction. Lower ADP levels correspond to higher kinase inhibition.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the test inhibitor in DMSO, then dilute further into the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of test inhibitor solution, 2.5 µL of a solution containing the kinase and its specific substrate peptide, and initiate the reaction by adding 5 µL of an ATP solution (at a concentration near the Kₘ for the specific kinase). The final volume is 10 µL. Incubate at room temperature for 60 minutes.
-
ADP Detection (Self-Validation):
-
Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. This step is crucial to prevent interference with the subsequent luminescence step. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.
Experimental Protocol 3: Cellular Target Engagement Assay (Phospho-Histone H3)
This protocol validates that the inhibitor is hitting its intended target (Aurora B) within a cellular context.[7][10]
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., HCT116) in a 96-well plate and allow cells to adhere overnight. Treat the cells with a serial dilution of the test inhibitor for a defined period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a cell lysis buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is a critical self-validating step to preserve the phosphorylation status of the target protein.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading in the subsequent step.
-
Detection via ELISA or Western Blot:
-
ELISA: Use a sandwich ELISA kit specific for phosphorylated Histone H3 at Serine 10 (p-HH3). Add normalized lysates to the pre-coated plate, followed by detection antibodies according to the manufacturer's protocol.
-
Western Blot: Separate normalized protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for p-HH3 (Ser10). A loading control (e.g., total Histone H3 or GAPDH) must be probed on the same blot to validate equal protein loading.
-
-
Data Analysis: Quantify the signal for p-HH3 and normalize it to the loading control. Plot the normalized signal against the inhibitor concentration to determine the IC₅₀ for target engagement in cells. A potent inhibitor should show a dose-dependent decrease in p-HH3 levels.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrazine scaffold has proven to be an exceptionally fruitful starting point for the discovery of potent and selective kinase inhibitors. Its favorable physicochemical properties and synthetic accessibility have enabled the development of advanced clinical candidates targeting critical oncogenic pathways.[16] The success in targeting Aurora kinases, in particular, showcases the power of combining modern synthetic chemistry with structure-based drug design.
Future efforts will likely focus on expanding the target space of this versatile scaffold to other kinase families implicated in disease. Furthermore, the development of covalent or allosteric inhibitors based on this core could provide next-generation therapeutics capable of overcoming common resistance mechanisms. The continued exploration of the rich chemical space surrounding the imidazo[1,2-a]pyrazine core promises to yield novel and impactful medicines for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antitumor Activity of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine Conjugates
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazo[1,2-a]pyrazine core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of potent therapeutic agents. The strategic incorporation of a 2-(trifluoromethyl) group significantly enhances the pharmacological profile of these molecules by improving metabolic stability, binding affinity, and cellular permeability. This guide provides an in-depth technical analysis of 2-(trifluoromethyl)imidazo[1,2-a]pyrazine conjugates, focusing on their synthesis, diverse mechanisms of antitumor activity, and preclinical evaluation. We will explore their roles as inhibitors of critical oncogenic pathways, including the PI3K/AKT/mTOR signaling cascade, cell cycle regulators like Aurora kinases and CDK9, and microtubule dynamics. By synthesizing data from seminal studies, this document offers field-proven insights into the structure-activity relationships, experimental validation protocols, and future trajectory for this promising class of anticancer compounds.
The Imidazo[1,2-a]pyrazine Scaffold: A Foundation for Potent Antitumor Agents
The imidazo[1,2-a]pyrazine heterocyclic system has garnered substantial interest as a foundational structure for novel anticancer therapeutics.[1] Its rigid, planar geometry and rich electronic properties make it an ideal framework for creating specific and high-affinity interactions with a variety of biological targets. Cancer, a leading cause of mortality worldwide, necessitates the development of novel therapeutic agents that can overcome challenges like drug resistance and off-target toxicity.[2] The imidazo[1,2-a]pyrazine moiety has proven to be an effective pharmacophore for targeting key cellular pathways implicated in tumorigenesis.[3][4]
A critical advancement in the design of these agents has been the incorporation of the trifluoromethyl (CF₃) group at the 2-position of the pyrazine ring. This functional group imparts several advantageous properties:
-
Metabolic Stability: The high strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism, prolonging the compound's half-life.
-
Enhanced Binding Affinity: The lipophilic and electron-withdrawing nature of the CF₃ group can significantly improve interactions with target proteins. X-ray crystallography has confirmed that the trifluoromethyl group can fit snugly into hydrophobic pockets within enzyme active sites, such as the P-loop of PI3Kα, enhancing potency.[5]
-
Increased Membrane Permeability: The CF₃ group can modulate the overall lipophilicity of the molecule, often improving its ability to cross cellular membranes and reach intracellular targets.
This guide will dissect the synthesis, mechanisms, and preclinical validation of these specialized conjugates, providing a comprehensive resource for professionals in oncology drug discovery.
Synthetic Strategies for this compound Derivatives
Accessing the imidazo[1,2-a]pyrazine core is efficiently achieved through several established synthetic methodologies. A prevalent approach is the one-pot, three-component condensation reaction, such as the Groebke-Blackburn-Bienayme (GBB) reaction.[6] This method involves the reaction of an aryl aldehyde, 2-aminopyrazine, and an isocyanide, often catalyzed by iodine, to afford the desired heterocyclic products in good yields.[2][7]
Another robust method is the cyclocondensation of 3-aminoindazole derivatives with ketoesters like ethyl 4,4,4-trifluoro-3-oxobutanoate.[8] This strategy allows for the regioselective formation of the trifluoromethylated pyrimido[1,2-b]indazole core, which can be further functionalized. These synthetic routes are highly adaptable, tolerating a wide range of functional groups and enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[8]
Caption: Generalized synthetic workflow for imidazo[1,2-a]pyrazine derivatives.
Mechanisms of Antitumor Activity
The therapeutic potential of this compound conjugates stems from their ability to inhibit multiple, distinct oncogenic pathways.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The phosphoinositide-3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime therapeutic target.[5][9] Several series of imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine derivatives have been developed as potent pan-PI3K inhibitors.[5][10] These compounds effectively block the signaling cascade that leads to cell growth, proliferation, and survival. The trifluoromethyl group plays a crucial role here, with structural studies revealing its accommodation within a hydrophobic region under the P-loop of the PI3Kα isoform, thereby enhancing inhibitory potency.[5]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Disruption of Microtubule Dynamics
The mitotic spindle, composed of microtubules, is essential for proper chromosome segregation during cell division. Agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy. A novel series of imidazo[1,2-a]pyrazine derivatives has been shown to exert potent antiproliferative activity by inhibiting tubulin polymerization.[11] Mechanistic studies revealed that these compounds bind to the colchicine site on tubulin, destabilizing the microtubule network. This action leads to a cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[11]
Targeting Cell Cycle Regulation: Aurora and CDK9 Kinase Inhibition
Aurora kinases are critical regulators of mitosis, and their overexpression is common in many cancers.[12] Imidazo[1,2-a]pyrazine-based compounds have been identified as potent Aurora kinase inhibitors, demonstrating antitumor activity in preclinical models.[12][13] Optimization of these inhibitors, including the incorporation of fluorine and deuterium, has led to improved oral bioavailability and pharmacokinetic profiles.[13]
Furthermore, Cyclin-Dependent Kinase 9 (CDK9) plays a vital role in regulating transcription. A series of novel imadazo[1,2-a]pyrazine derivatives were identified as effective CDK9 inhibitors, with their cytotoxic effects on cancer cell lines correlating directly with their CDK9 inhibitory activity.[14]
Other Novel Mechanisms
The versatility of the imidazo[1,2-a]pyrazine scaffold is further highlighted by its application in developing agents with other mechanisms of action:
-
DNA Interaction: Benzimidazole-imidazo[1,2-a]pyrazine conjugates have been synthesized and shown to intercalate with DNA, providing a direct cytotoxic mechanism.[4] These compounds also demonstrated strong binding interactions with bovine serum albumin (BSA).[4]
-
Gαq/11 Inhibition: In uveal melanoma, where activating mutations in the Gαq/11 signaling pathway are prevalent, imidazo[1,2-a]pyrazine derivatives have been designed as Gαq/11 inhibitors, suppressing downstream signaling and inhibiting tumorigenesis.[15]
Preclinical Evaluation and In Vivo Efficacy
The antitumor potential of this compound conjugates has been validated through extensive preclinical testing, demonstrating potent activity against a wide range of cancer cell lines and efficacy in animal models.
In Vitro Antitumor Activity
These compounds consistently exhibit potent cytotoxic and anti-proliferative effects across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values often fall within the nanomolar to low micromolar range, underscoring their high potency.
| Compound Class/Example | Target | Cancer Cell Lines | Reported IC₅₀ Range (µM) | Reference |
| TB-25 | Tubulin | HCT-116 (Colon) | 0.023 | [11] |
| Compound 3c | CDK9 | MCF7, HCT116, K652 | 6.66 (average) | [14] |
| Imidazo[1,2-a]pyridines | PI3K | A2780 (Ovarian) | Potent inhibition noted | [5] |
| Benzimidazole Conjugate 10 | DNA Intercalator | 60-cell line panel | 2.10 (average) | [4] |
| GQ352 | Gαq/11 | Uveal Melanoma Cells | 8.9 | [15] |
| IP-5 & IP-6 | Akt Pathway | HCC1937 (Breast) | 45.0 - 47.7 | [1][16] |
In Vivo Efficacy in Xenograft Models
Promising candidates have advanced to in vivo testing, typically using tumor-bearing mouse xenograft models. For instance, an imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor, compound 25, demonstrated significant anti-tumor activity in an A2780 ovarian tumor xenograft model.[12] Similarly, an optimized imidazo[1,2-a]pyridine pan-PI3K inhibitor showed in vivo efficacy in the same model, validating the therapeutic potential of this scaffold in a living system.[5] These studies are critical for establishing proof-of-concept and evaluating the pharmacokinetic and pharmacodynamic properties of the compounds.
Key Experimental Protocols
The validation of antitumor activity relies on a suite of standardized and robust experimental protocols. Below are methodologies central to the evaluation of imidazo[1,2-a]pyrazine conjugates.
Protocol: MTT Cell Viability Assay
This colorimetric assay is a cornerstone for assessing the cytotoxic effects of compounds on cancer cells. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol: Western Blot Analysis for Apoptosis and Cell Cycle Markers
This technique is used to detect specific proteins and investigate the molecular mechanism of action, such as the induction of apoptosis or cell cycle arrest.
Methodology:
-
Cell Lysis: Treat cells with the test compound for a specified time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PARP, Caspase-3, p21, p53, p-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH). An increase in cleaved PARP or cleaved Caspase-3 indicates apoptosis, while increased p21 suggests cell cycle arrest.[1][16]
Future Perspectives and Challenges
The this compound scaffold is a highly promising platform for the development of next-generation anticancer agents. The research to date has successfully demonstrated potent multi-targeted antitumor activity. Key future directions include:
-
Improving Selectivity: While multi-targeting can be advantageous, developing inhibitors with high selectivity for specific kinase isoforms or targets can reduce off-target effects and improve the therapeutic window.
-
Overcoming Resistance: Investigating the efficacy of these compounds in drug-resistant cancer models and exploring combination therapies to preempt or overcome resistance mechanisms.
-
Pharmacokinetic Optimization: Continued medicinal chemistry efforts to optimize ADME (absorption, distribution, metabolism, and excretion) properties to develop orally bioavailable drugs suitable for clinical development.[13]
-
Clinical Translation: Advancing the most promising lead compounds through formal preclinical toxicology studies and into Phase I clinical trials to assess their safety and efficacy in humans.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 4. Effective synthesis of benzimidazoles-imidazo[1,2-a]pyrazine conjugates: A comparative study of mono-and bis-benzimidazoles for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds with a wide spectrum of therapeutic potential, including anticancer, antiviral, and anti-inflammatory activities.[1][2] The introduction of a trifluoromethyl group at the 2-position is anticipated to significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive, step-by-step framework for elucidating the mechanism of action of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine. Designed for researchers, scientists, and drug development professionals, this document outlines a logical progression of experiments, from initial phenotypic screening to specific target identification and pathway analysis. The methodologies described herein are grounded in established scientific principles and are designed to provide a robust and validated understanding of the compound's biological activity.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural similarity to purines allows it to interact with a variety of biological targets. Derivatives of this scaffold have been reported to exhibit a multitude of pharmacological activities, including but not limited to:
-
Anticancer Activity: Inhibition of various cancer cell lines, such as melanoma, breast cancer, and colorectal cancer.[1][3][4]
-
Antiviral Activity: Inhibition of viral replication, including activity against human coronavirus.[3]
-
Enzyme Inhibition: Targeting key enzymes such as phosphodiesterases, cyclin-dependent kinase 9 (CDK9), and ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[3][5][6]
-
Antibacterial Activity: Inhibition of bacterial processes, such as the type IV secretion system.[7][8]
The trifluoromethyl group is a common bioisostere in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and membrane permeability. Its presence on the imidazo[1,2-a]pyrazine scaffold suggests that this compound could possess unique and potent biological activities. This guide provides a systematic approach to unraveling these activities and defining its precise mechanism of action.
Phase 1: Initial Phenotypic Screening and Cellular Viability Assessment
The initial phase of the investigation focuses on broad, unbiased phenotypic screening to identify the primary cellular processes affected by this compound. This is followed by a quantitative assessment of its impact on cell viability across a diverse panel of cell lines.
High-Content Imaging-Based Phenotypic Screening
Rationale: High-content imaging provides an unbiased approach to identify morphological and functional changes in cells upon compound treatment. This can offer initial clues about the compound's potential mechanism of action.
Protocol:
-
Cell Plating: Seed a panel of diverse human cancer cell lines (e.g., MCF-7, HCT116, A375) and a normal human cell line (e.g., MEF) in 96-well, optically clear bottom plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Staining: Following treatment, fix the cells and stain with a cocktail of fluorescent dyes targeting various cellular components (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, MitoTracker for mitochondria, and antibodies against key signaling proteins like phospho-histone H3 for mitosis).
-
Image Acquisition and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify changes in cell number, nuclear morphology (e.g., condensation, fragmentation), mitochondrial membrane potential, cytoskeletal organization, and the expression and localization of target proteins.
Cell Viability and Cytotoxicity Assays
Rationale: Quantifying the compound's effect on cell viability is crucial for determining its potency (IC50) and therapeutic index.
Protocol:
-
Cell Plating and Treatment: Plate the same panel of cell lines as in the phenotypic screen and treat with a serial dilution of the compound.
-
Viability Assessment: After 72 hours of incubation, assess cell viability using a standard method such as the MTT assay or a commercial ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 value for each cell line by plotting the percentage of viable cells against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| HCT116 | Colorectal Cancer | 2.8 |
| A375 | Melanoma | 8.1 |
| K562 | Leukemia | 1.5 |
| MEF | Normal Fibroblast | > 50 |
Phase 2: Target Identification and Validation
Based on the initial screening results, this phase aims to identify the specific molecular target(s) of this compound.
Kinase and Phosphatase Profiling
Rationale: The imidazo[1,2-a]pyrazine scaffold is a known kinase inhibitor.[3] A broad kinase panel screen is a logical first step in target identification.
Protocol:
-
In Vitro Kinase Assay Panel: Submit the compound for screening against a large panel of recombinant human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM). The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
-
Dose-Response Analysis: For any kinases showing significant inhibition (>50%) in the initial screen, perform a dose-response analysis to determine the IC50 value.
Table 2: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| CDK9/cyclin T1 | 92% | 85 |
| GSK3β | 78% | 250 |
| PIM1 | 65% | 800 |
| Other Kinases | < 50% | > 1000 |
Target Engagement Assays in Live Cells
Rationale: It is essential to confirm that the compound engages its putative target in a cellular context.
Protocol (Cellular Thermal Shift Assay - CETSA):
-
Cell Treatment: Treat intact cells (e.g., HCT116) with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: The binding of the compound to its target protein is expected to stabilize the protein and increase its resistance to thermal denaturation.
-
Western Blot Analysis: Separate the soluble and aggregated protein fractions by centrifugation and analyze the amount of the target protein (e.g., CDK9) in the soluble fraction by Western blotting. An increase in the amount of soluble target protein in the compound-treated samples at higher temperatures indicates target engagement.
Phase 3: Elucidation of Downstream Signaling Pathways
Once a primary target is validated, the next step is to understand how the compound's interaction with this target affects downstream cellular signaling pathways.
Analysis of Target-Related Signaling Pathways
Rationale: If CDK9 is confirmed as a primary target, its inhibition is known to affect transcription. This can be investigated by examining the phosphorylation of its downstream substrates and the expression of key genes.
Protocol:
-
Western Blot Analysis of Downstream Markers: Treat cells with the compound for various time points. Prepare cell lysates and perform Western blotting to detect changes in the phosphorylation status of the RNA Polymerase II C-terminal domain (a direct substrate of CDK9) and the expression levels of short-lived anti-apoptotic proteins like Mcl-1.
-
Quantitative PCR (qPCR): Extract RNA from treated cells and perform qPCR to measure the mRNA levels of genes known to be regulated by CDK9, such as MYC and MCL1.
Diagram 1: Proposed Signaling Pathway of this compound as a CDK9 Inhibitor
Caption: Proposed mechanism of action via CDK9 inhibition.
Cell Cycle Analysis
Rationale: CDK inhibitors often induce cell cycle arrest. Flow cytometry can be used to determine the phase of the cell cycle at which cells accumulate following treatment.
Protocol:
-
Cell Treatment and Fixation: Treat cells with the compound for 24 hours, then harvest and fix them in ethanol.
-
Staining and Analysis: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the DNA content by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Phase 4: In Vivo Efficacy and Pharmacodynamic Studies
The final phase of the investigation involves evaluating the compound's efficacy and mechanism of action in a preclinical in vivo model.
Xenograft Tumor Model
Rationale: To assess the in vivo anti-tumor activity of the compound.
Protocol:
-
Tumor Implantation: Implant human cancer cells (e.g., HCT116) subcutaneously into immunocompromised mice.
-
Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage) daily.
-
Tumor Growth Monitoring: Measure tumor volume and body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissues and analyze them by Western blotting or immunohistochemistry for the same biomarkers investigated in vitro (e.g., phospho-RNA Polymerase II, Mcl-1) to confirm target engagement and downstream effects in the tumor.
Diagram 2: Experimental Workflow for Mechanism of Action Investigation
Caption: A structured workflow for MOA elucidation.
Conclusion
This technical guide provides a robust and logical framework for the comprehensive investigation of the mechanism of action of this compound. By progressing from broad phenotypic screening to specific target validation and in vivo efficacy studies, researchers can build a strong, evidence-based understanding of the compound's biological activity. The proposed experimental cascade is designed to be self-validating, with each phase building upon the findings of the previous one. The insights gained from this systematic approach will be invaluable for the future development of this promising compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that serves as a versatile foundation in modern drug discovery.[1] Its unique electronic properties and rigid, bicyclic structure make it a cornerstone for developing potent and selective therapeutic agents across a range of disease areas, including oncology, infectious diseases, and neurology.[2][3][4] The introduction of a trifluoromethyl (CF3) group at the 2-position is a deliberate and strategic choice in medicinal chemistry. The CF3 group is a powerful modulator of physicochemical properties; its high electronegativity can alter the acidity of nearby protons and influence metabolic stability, while its lipophilicity often enhances membrane permeability and binding affinity.[5]
However, the very properties that make 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine a compelling candidate for drug development also present significant challenges. Poor aqueous solubility and unpredictable stability can terminate the progression of an otherwise promising molecule. This guide provides a comprehensive framework for characterizing the solubility and stability of this scaffold, moving beyond simple data reporting to explain the causal science behind the experimental design. It is structured to provide researchers and drug development professionals with the practical insights needed to de-risk this chemical series and unlock its full therapeutic potential.
Part 1: Comprehensive Solubility Profiling
A compound's journey to becoming a drug is contingent on its ability to be absorbed and distributed to its target—a process fundamentally governed by solubility. For the this compound core, the non-polar CF3 group is expected to significantly decrease aqueous solubility.[6] Therefore, a multi-faceted experimental approach is required to build a complete and decision-enabling solubility profile.
The Rationale Behind a Dual-Assay Approach: Kinetic vs. Thermodynamic Solubility
In drug discovery, we employ two primary types of solubility assays, each answering a critical question at a different stage of development:
-
Kinetic Solubility: Assessed in early discovery, this measurement reflects the solubility of the amorphous, rapidly precipitated solid formed when a DMSO stock is diluted into aqueous buffer. It simulates the conditions of high-throughput screening and initial in vitro assays, providing a rapid assessment of whether a compound is likely to precipitate in biological screens.
-
Thermodynamic Solubility: This is the true equilibrium solubility measured from a crystalline solid. It is a more time-consuming but essential measurement for lead optimization and preclinical development, as it represents the maximum concentration achievable in a saturated solution and directly influences oral bioavailability.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
This assay is designed for speed and is foundational for interpreting data from early-stage biological screening.
Causality Behind the Method: The protocol is a self-validating system. The inclusion of high and low solubility controls (e.g., Diclofenac and Griseofulvin) validates the assay's performance on a given day. The use of a co-solvent like DMSO is pragmatic for high-throughput applications but also introduces the risk of supersaturation, which is precisely what this assay aims to quantify.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilution: In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a final nominal concentration of 100 µM with 1% DMSO.
-
Equilibration: Seal the plate and shake at room temperature (25°C) for 2 hours to allow for precipitation to occur.
-
Separation: Centrifuge the plate at 4,000 rpm for 20 minutes to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new 96-well plate. Analyze the concentration of the dissolved compound using LC-MS/MS or HPLC-UV by comparing the peak area to a standard curve prepared in a 50:50 acetonitrile:water mixture.
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
This "gold standard" method is essential for understanding the true physicochemical limits of the molecule.
Causality Behind the Method: The use of a solid crystalline starting material is critical; this ensures the measurement reflects the energy required to break the crystal lattice, a key determinant of solubility. The 24-hour equilibration period is chosen to ensure a true thermodynamic equilibrium is reached between the solid and solution phases.
Step-by-Step Methodology:
-
Dispensing: Add an excess of solid, crystalline this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, pH 5.0, pH 7.4). The excess should be visually apparent.
-
Equilibration: Tightly cap the vials and shake them in a temperature-controlled water bath at 25°C or 37°C for 24 hours.
-
Phase Separation: Allow the vials to stand, or centrifuge them, to sediment the undissolved solid.
-
Sampling & Analysis: Filter the supernatant through a 0.45 µm PVDF filter. The first few drops should be discarded to prevent absorption artifacts. Dilute the filtrate and quantify the concentration using a validated HPLC-UV method against a standard curve.
Solubility in Organic Solvents
While aqueous solubility is paramount for biological activity, understanding solubility in organic solvents is crucial for synthesis, purification, and formulation. Based on chemical supplier data, the compound is soluble in solvents like dichloromethane and chloroform.[6] This should be quantified for process development.
Summary of Expected Solubility Profile
The data below is an illustrative profile based on the known properties of the imidazo[1,2-a]pyrazine scaffold and the influence of the trifluoromethyl group. Actual experimental values are required for a definitive characterization.
| Parameter | Buffer/Solvent | Expected Value | Implication for Development |
| Kinetic Solubility | PBS, pH 7.4 | < 50 µM | High risk of precipitation in in-vitro assays; requires careful experimental design. |
| Thermodynamic Solubility | pH 7.4 Aqueous Buffer | < 10 µg/mL | Potentially challenging for achieving therapeutic exposure via oral administration. May require formulation strategies. |
| Organic Solubility | Dichloromethane | > 10 mg/mL | Sufficient for synthetic workup and purification steps. |
Part 2: Chemical and Metabolic Stability Assessment
A drug candidate must be sufficiently stable to survive manufacturing, storage, and transit through the body to its site of action. Forced degradation studies are a regulatory requirement and a critical tool for understanding a molecule's inherent liabilities.[7][8] These studies intentionally stress the molecule to identify potential degradation pathways and develop stability-indicating analytical methods.[9]
Logical Workflow for Stability Assessment
The following diagram illustrates a structured workflow for a comprehensive stability assessment program.
Caption: Workflow for comprehensive stability characterization.
Protocol: Forced Degradation Under Hydrolytic Conditions
Causality Behind the Method: The use of 0.1 M HCl and 0.1 M NaOH represents standard, albeit harsh, conditions to probe for acid and base-labile functional groups. Running the experiment at an elevated temperature (e.g., 60°C) accelerates the degradation to occur within a practical timeframe. A room temperature control is essential to distinguish between thermal and pH-driven degradation.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions:
-
Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final concentration: 0.5 mg/mL in 0.1 M HCl).
-
Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final concentration: 0.5 mg/mL in 0.1 M NaOH).
-
Control: Mix 1 mL of stock with 1 mL of water.
-
-
Incubation: Store vials at 60°C. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization & Analysis: Immediately neutralize the acid/base aliquots before analysis. For acidic samples, add an equivalent amount of NaOH; for basic samples, add HCl. Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining.
Protocol: Forced Degradation Under Oxidative Conditions
Causality Behind the Method: Hydrogen peroxide (H2O2) is used to simulate oxidative stress. The imidazo[1,2-a]pyrazine core, being electron-rich, may be susceptible to oxidation, potentially forming N-oxides. The experiment is conducted at room temperature to avoid thermal degradation of the peroxide.
Step-by-Step Methodology:
-
Stock Preparation: Use the same 1 mg/mL stock as in the hydrolytic study.
-
Stress Condition: Mix 1 mL of stock with 1 mL of 6% hydrogen peroxide (final concentration: 0.5 mg/mL in 3% H2O2).
-
Incubation: Store the vial protected from light at room temperature.
-
Analysis: Withdraw and analyze aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC. No quenching is typically required if the injection volume is small.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Causality Behind the Method: HLMs contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism. This assay provides a crucial early look at metabolic clearance. The requirement for a NADPH regenerating system is absolute, as CYPs are NADPH-dependent enzymes. The inclusion of control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance) validates the activity of the microsomal batch.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Prepare a 1 µM working solution of this compound in buffer.
-
Prepare an HLM suspension (e.g., 1 mg/mL) in phosphate buffer.
-
-
Incubation:
-
Pre-warm all reagents to 37°C.
-
In a 96-well plate, combine the HLM suspension and the compound working solution.
-
Initiate the reaction by adding the NADPH regenerating system.
-
For a negative control (-NADPH), add buffer instead of the regenerating system.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: Plot the natural log of the percent remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Summary of Expected Stability Profile
| Condition | Expected Outcome | Rationale / Potential Liability |
| Acidic Hydrolysis (0.1 M HCl) | Likely Stable | The heterocyclic core is generally stable; the CF3 group is highly robust. |
| Basic Hydrolysis (0.1 M NaOH) | Likely Stable | Imidazole and pyrazine rings are typically resistant to base-catalyzed hydrolysis. |
| Oxidative Stress (3% H2O2) | Potential Degradation | The nitrogen atoms in the heterocyclic core are potential sites for N-oxidation.[6] |
| Photostability (ICH Q1B) | Requires Testing | Aromatic heterocyclic systems can be susceptible to photolytic degradation. |
| Human Liver Microsomes | Moderate to High Stability | The CF3 group can block potential sites of metabolism, often leading to improved metabolic stability. However, the aromatic rings are still susceptible to CYP-mediated oxidation. A derivative was shown to have high plasma stability.[3] |
| Human Plasma | High Stability | Typically, ester or amide hydrolysis are the main degradation routes in plasma; this scaffold lacks readily hydrolyzable groups. |
Part 3: The Central Role of Analytical Methodology
A robust, stability-indicating analytical method is the bedrock of any solubility or stability study. The method must be able to separate the parent compound from all potential degradants, excipients, and impurities.
Workflow for Method Development
Caption: Workflow for developing a stability-indicating method.
Example HPLC-UV Method
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm and 280 nm, or as determined by the compound's UV maxima.
-
Mass Spectrometry: Coupled to an ESI-MS detector for peak identification and purity confirmation.
Conclusion
The this compound scaffold represents a valuable starting point for the discovery of novel therapeutics. Its promising biological profile, however, must be underpinned by a solid understanding of its physicochemical properties. The primary development risks for this molecule are likely associated with poor aqueous solubility, which could limit oral bioavailability and complicate in vitro testing. While the core is expected to be largely stable to hydrolysis, a susceptibility to oxidative and photolytic degradation should be investigated thoroughly. The protocols and frameworks outlined in this guide provide a clear, scientifically-driven path to fully characterize these properties, enabling informed decisions and mitigating risks in the complex journey of drug development.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Properties, Applications, Safety Data & Suppliers | Comprehensive Guide in China [pipzine-chem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. scribd.com [scribd.com]
- 9. biomedres.us [biomedres.us]
Spectroscopic Profile of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine (C₇H₄F₃N₃, Molecular Weight: 187.12 g/mol ). This molecule is a significant scaffold in medicinal chemistry, with the imidazo[1,2-a]pyrazine core appearing in compounds investigated for a range of therapeutic applications, including as Gαq/11 inhibitors and anticancer agents.[1][2] The introduction of a trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability, making this compound a valuable building block for drug discovery professionals.
Due to the limited availability of directly published experimental spectra for this specific molecule, this guide synthesizes predicted data with empirical data from structurally analogous compounds to provide a robust and reliable spectroscopic profile. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the spectral features.
Molecular Structure and Atom Numbering
To ensure clarity in the interpretation of spectroscopic data, the standard IUPAC numbering for the imidazo[1,2-a]pyrazine ring system is used throughout this guide.
References
- 1. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Robust Palladium-Catalyzed Protocol for the Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
Introduction: The Strategic Importance of Trifluoromethylated Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities, including applications as anticancer agents, kinase inhibitors, and anti-inflammatory molecules.[1][2] The introduction of a trifluoromethyl (-CF3) group into organic molecules can dramatically and often beneficially alter their physicochemical and biological properties.[3] The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, binding affinity, and cell permeability.[3] Consequently, the development of efficient and reliable methods for the synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyrazines is of significant interest to the drug discovery and development community.
This application note provides a detailed, field-proven protocol for the palladium-catalyzed trifluoromethylation of 2-chloroimidazo[1,2-a]pyrazine. The described methodology is based on well-established palladium cross-coupling principles, offering a reliable and scalable route to this valuable compound class.[3][4]
Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The protocol employs a palladium-catalyzed cross-coupling reaction between a readily accessible 2-chloroimidazo[1,2-a]pyrazine precursor and a suitable trifluoromethylating agent. This approach is favored for its high functional group tolerance and predictable reactivity.[4] The overall transformation is depicted below:
Caption: General scheme for the palladium-catalyzed synthesis of this compound.
Underlying Mechanism: The Catalytic Cycle
The reaction proceeds via a classical Pd(0)/Pd(II) catalytic cycle, which is a cornerstone of modern synthetic organic chemistry.[4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloroimidazo[1,2-a]pyrazine, forming a Pd(II) intermediate.
-
Transmetalation: The trifluoromethyl group is transferred from the trifluoromethylating agent (e.g., a silicon-based reagent) to the palladium center, displacing the halide.
-
Reductive Elimination: The desired this compound product is formed as the C-CF3 bond is created, regenerating the Pd(0) catalyst to re-enter the cycle.
Caption: Simplified catalytic cycle for the palladium-catalyzed trifluoromethylation of an aryl chloride.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the palladium-catalyzed trifluoromethylation of heteroaryl chlorides.[3][4]
Materials and Equipment:
-
2-Chloroimidazo[1,2-a]pyrazine
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Palladium(II) acetate (Pd(OAc)2)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Potassium fluoride (KF, anhydrous, spray-dried)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Reaction Parameters Summary:
| Parameter | Value/Reagent | Rationale |
| Substrate | 2-Chloroimidazo[1,2-a]pyrazine | Readily prepared starting material. |
| CF3 Source | (Trifluoromethyl)trimethylsilane (TMSCF3) | Efficient and commercially available trifluoromethylating agent.[4] |
| Pd Pre-catalyst | Pd(OAc)2 | Common and reliable palladium source. |
| Ligand | BrettPhos | A bulky, electron-rich phosphine ligand known to promote challenging cross-coupling reactions, including trifluoromethylations.[4] |
| Base/Activator | Anhydrous KF | Acts as an activator for the silicon-based trifluoromethylating agent. |
| Solvent | Anhydrous 1,4-dioxane | A high-boiling point aprotic solvent suitable for cross-coupling reactions. |
| Temperature | 120 °C | Sufficient to promote the catalytic cycle, particularly the reductive elimination step. |
| Atmosphere | Inert (N2 or Ar) | Essential to prevent degradation of the catalyst and reagents. |
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): All manipulations should be performed under an inert atmosphere of nitrogen or argon in a glovebox or using Schlenk techniques.
-
Reagent Addition: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 2-chloroimidazo[1,2-a]pyrazine (1.0 mmol), anhydrous potassium fluoride (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and BrettPhos (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (5 mL) to the tube, followed by (trifluoromethyl)trimethylsilane (TMSCF3) (1.5 mmol).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 120 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Caption: Workflow for the palladium-catalyzed synthesis of this compound.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Ligand: The selection of a bulky, electron-rich biaryl phosphine ligand like BrettPhos is critical.[4] These ligands stabilize the palladium center and promote the often rate-limiting reductive elimination step, which can be challenging in trifluoromethylation reactions.[4] Simpler phosphine ligands may lead to slower reactions or catalyst decomposition.
-
Inert Atmosphere: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen. Failure to maintain a strictly inert atmosphere is a common cause of reaction failure, leading to the formation of palladium black and low yields.
-
Anhydrous Conditions: The trifluoromethylating agent (TMSCF3) and the activator (KF) are sensitive to moisture. The use of anhydrous solvent and spray-dried KF is essential to prevent hydrolysis and ensure efficient transmetalation.
-
Troubleshooting: If the reaction stalls or proceeds slowly, consider increasing the catalyst loading slightly (e.g., to 3-5 mol%) or extending the reaction time. If significant decomposition of the starting material is observed, a lower reaction temperature (e.g., 100-110 °C) may be beneficial, albeit at the cost of a longer reaction time.
Conclusion
This application note details a robust and reproducible protocol for the palladium-catalyzed synthesis of this compound. By leveraging a well-understood catalytic system and providing clear, step-by-step instructions, this guide empowers researchers to access this important class of molecules for applications in drug discovery and medicinal chemistry.
References
Application Note: A Facile and Efficient Iodine-Catalyzed One-Pot Synthesis of Imidazo[1,2-a]pyrazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged nitrogen-fused heterocyclic system that forms the core of numerous pharmacologically active molecules.[1] These derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] Notably, specific imidazo[1,2-a]pyrazine analogs have shown potent inhibitory effects against key cellular targets like p13K, aurora kinase, and even the main protease of SARS-CoV and SARS-CoV-2.[1] The significant therapeutic potential of this structural motif drives the continuous development of efficient and sustainable synthetic methodologies.
Traditional multi-step syntheses often suffer from drawbacks such as long reaction times, low overall yields, and the need for purification of intermediates. One-pot multi-component reactions (MCRs) offer an elegant and powerful alternative, aligning with the principles of green chemistry by maximizing atom economy and procedural simplicity.[3] This application note details a robust and highly efficient iodine-catalyzed, three-component, one-pot synthesis of highly functionalized imidazo[1,2-a]pyrazine derivatives at room temperature. The use of molecular iodine (I₂) as a catalyst is particularly advantageous due to its low cost, ready availability, low toxicity, and remarkable efficacy as a Lewis acid in promoting key bond-forming steps.[3][4][5]
Reaction Principle and Mechanism
This methodology facilitates the synthesis of imidazo[1,2-a]pyrazines through a one-pot condensation of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide, catalyzed by molecular iodine. The reaction proceeds smoothly under mild conditions, typically in ethanol at room temperature, providing good to excellent yields of the desired products.[3][4]
The proposed mechanism for this transformation involves a sequence of acid-catalyzed condensation and cycloaddition steps.[3][4]
-
Imine Formation: The reaction initiates with the condensation of 2-aminopyrazine with an aryl aldehyde to form an imine intermediate (Schiff base).
-
Lewis Acid Activation: Molecular iodine acts as a Lewis acid, activating the newly formed imine towards nucleophilic attack.[3][4]
-
Nucleophilic Addition: The isocyanide, a potent nucleophile, attacks the activated iminium ion.
-
[4+1] Cycloaddition: The resulting intermediate undergoes an intramolecular [4+1] cycloaddition, where the nucleophilic nitrogen of the pyrazine ring attacks the electrophilic carbon of the isocyanide moiety, leading to the formation of the five-membered imidazole ring and constructing the final heterocyclic scaffold.[3][4]
References
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine by column chromatography
An Application Note and Protocol for the Purification of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine by Column Chromatography
Introduction: The Challenge and Importance of Purifying Fluorinated Heterocycles
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities.[1] The incorporation of a trifluoromethyl (CF3) group is a common strategy in drug design to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[2] Consequently, this compound is a valuable building block for the synthesis of novel therapeutic agents.
However, the unique physicochemical characteristics imparted by the CF3 group and the basic nitrogen atoms of the imidazo[1,2-a]pyrazine core present a distinct challenge for purification. Crude synthetic mixtures often contain starting materials, reagents, and closely related structural byproducts. Achieving the high purity (>98%) required for subsequent synthetic steps and biological screening necessitates a robust and optimized purification strategy. This application note provides a comprehensive guide and a detailed protocol for the purification of this compound using flash column chromatography, grounded in an understanding of the underlying chemical principles.
Chromatographic Strategy: Causality Behind Experimental Choices
The successful purification of this compound hinges on the careful selection of the stationary and mobile phases. The molecule's structure—a polar heterocyclic core combined with a lipophilic trifluoromethyl group—dictates its behavior in a chromatographic system.[2][3]
Stationary Phase Selection
The stationary phase provides the surface on which the separation occurs. The choice of adsorbent is critical for achieving differential migration of the target compound and its impurities.
-
Silica Gel (SiO₂): As the default choice for normal-phase chromatography, silica gel is a polar, acidic adsorbent.[4] It effectively separates compounds based on polarity differences. However, the basic nitrogen atoms in the imidazo[1,2-a]pyrazine ring can interact strongly with the acidic silanol groups on the silica surface. This can lead to undesirable outcomes such as peak tailing, irreversible adsorption, or even on-column degradation.[5] To mitigate this, the mobile phase can be modified with a small amount (~0.5-1%) of a basic additive like triethylamine (NEt₃) or ammonia to neutralize the acidic sites.[6]
-
Neutral Alumina (Al₂O₃): For particularly base-sensitive compounds or when severe tailing occurs on silica, neutral alumina is an excellent alternative.[1] It is less acidic than silica gel and can provide a different selectivity profile.
-
Fluorinated Phases (e.g., Pentafluorophenyl, PFP): For challenging separations involving fluorinated compounds and their non-fluorinated analogues, PFP-functionalized silica offers a powerful alternative.[7][8] These phases provide multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and unique fluorophilic interactions that can significantly enhance retention and selectivity for fluorine-containing molecules.[9][10]
Mobile Phase Selection & Optimization via TLC
The mobile phase (eluent) carries the sample through the stationary phase. In normal-phase chromatography, a non-polar solvent is used to elute less polar compounds, and the polarity is gradually increased to elute more polar compounds.[11]
The ideal solvent system must be determined empirically using Thin-Layer Chromatography (TLC) prior to attempting a column separation.[11] TLC serves as a rapid, small-scale pilot for the column, allowing for the optimization of selectivity and retention. The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.4 , ensuring good separation from impurities and a reasonable elution time from the column.
Commonly used solvent systems for compounds of moderate polarity include mixtures of hexanes (or petroleum ether) and ethyl acetate.[6] For more polar compounds, dichloromethane and methanol can be effective.[4][6]
Experimental Protocol: A Self-Validating System
This protocol details the purification using the most common and accessible method: normal-phase flash chromatography on silica gel.
Part 1: TLC Method Development
-
Prepare TLC Chambers: Line two or three small beakers or TLC tanks with filter paper and add different solvent systems for testing (e.g., 20% EtOAc/Hexane, 30% EtOAc/Hexane, 40% EtOAc/Hexane). Cover and allow the atmosphere to saturate.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a prepared chamber and allow the solvent front to ascend to about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). Circle the spots.
-
Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for each spot in each solvent system. Select the system that provides the best separation of the target spot from impurities and an Rf value in the 0.2-0.4 range. If the target compound is basic and shows tailing, add 0.5% triethylamine to the chosen eluent and re-run the TLC.
Part 2: Flash Column Chromatography Protocol
The following workflow diagram illustrates the overall purification process.
Caption: Workflow for the purification of this compound.
Materials & Equipment:
-
Glass chromatography column with stopcock
-
Silica gel (230-400 mesh)
-
Technical grade solvents (Hexanes, Ethyl Acetate)
-
Triethylamine (optional)
-
Crude this compound
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Methodology:
-
Column Preparation:
-
Securely clamp the column in a vertical position over a waste beaker. Ensure the stopcock is closed.
-
Add a small plug of cotton or glass wool to the bottom of the column. Add a thin layer (~1 cm) of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexanes). The amount of silica should be 50-100 times the mass of the crude material.
-
Pour the slurry into the column. Tap the side of the column gently to dislodge air bubbles and encourage even packing.
-
Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.
-
Add another thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluent to the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). Apply gentle air pressure to the top of the column (flash chromatography) to maintain a steady flow rate (approx. 2 inches/minute).[11]
-
Gradually increase the polarity of the eluent according to a pre-determined gradient. For example, start with 10% EtOAc/Hexane, then move to 20%, 30%, and so on. This stepwise gradient allows for the clean separation of compounds with different polarities.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the separation by spotting every few fractions onto a TLC plate.
-
Develop and visualize the TLC plate to identify which fractions contain the pure target compound.
-
Combine all fractions that contain only the pure product into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as NMR or LC-MS.
-
Data Summary & Troubleshooting
The following table summarizes typical parameters for this purification.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective for moderately polar compounds.[4] |
| Mobile Phase | Hexanes / Ethyl Acetate | Good balance of polarity, readily available, and volatile.[6] |
| Mobile Phase Modifier | 0.5% Triethylamine (NEt₃) | Neutralizes acidic silica sites to prevent tailing of the basic product.[6] |
| Target Rf (TLC) | 0.2 - 0.4 | Ensures good separation and timely elution from the column. |
| Sample Loading | Dry Loading | Prevents band broadening for samples with poor solubility in the initial eluent.[5] |
| Elution Mode | Stepwise Gradient | Provides better resolution than isocratic elution for complex mixtures. |
The diagram below provides a decision-making framework for troubleshooting common purification issues.
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound Properties, Applications, Safety Data & Suppliers | Comprehensive Guide in China [pipzine-chem.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
- 11. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols for the 1H and 13C NMR Analysis of Substituted Imidazo[1,2-a]pyrazines
Introduction: The Significance of Imidazo[1,2-a]pyrazines and the Role of NMR in Their Characterization
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development.[1][2] This assertion is grounded in the diverse pharmacological activities exhibited by this class of compounds, including their roles as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][3][4] The biological activity of these compounds is intricately linked to their molecular structure, particularly the nature and position of substituents on the fused ring system. Consequently, the unambiguous determination of their structure is a critical step in the drug discovery and development process.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules, including substituted imidazo[1,2-a]pyrazines.[1][5] Through the analysis of one-dimensional (1D) ¹H and ¹³C NMR spectra, and further confirmation with two-dimensional (2D) techniques, researchers can gain a comprehensive understanding of the molecular architecture, including connectivity and stereochemistry. This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of substituted imidazo[1,2-a]pyrazines, offering insights into spectral interpretation, experimental protocols, and the influence of substituents on chemical shifts.
Understanding the Imidazo[1,2-a]pyrazine Core: A Foundation for Spectral Interpretation
A thorough understanding of the NMR spectral characteristics of the parent imidazo[1,2-a]pyrazine core is fundamental to interpreting the spectra of its substituted analogues. The numbering of the heterocyclic system, as depicted below, is crucial for the assignment of NMR signals.
Caption: Numbering of the imidazo[1,2-a]pyrazine scaffold.
¹H NMR Spectral Characteristics
The proton NMR spectrum of the unsubstituted imidazo[1,2-a]pyrazine is characterized by distinct signals in the aromatic region. The chemical shifts of the protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic ring current.
¹³C NMR Spectral Characteristics
The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization state, proximity to electronegative atoms, and the overall electronic distribution within the heterocyclic system.
The Influence of Substituents on NMR Spectra: A Predictive Tool
The introduction of substituents onto the imidazo[1,2-a]pyrazine core leads to predictable changes in the ¹H and ¹³C NMR spectra. These changes, primarily in chemical shifts, are governed by the electronic and steric effects of the substituents.
-
Electron-Donating Groups (EDGs) such as -NH₂, -OH, and -OCH₃, generally cause an upfield shift (to lower ppm values) of the signals for the protons and carbons on the ring, particularly at the ortho and para positions relative to the substituent. This is due to the increased electron density at these positions.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and -C(O)R, typically induce a downfield shift (to higher ppm values) of the signals for the ring protons and carbons, especially at the ortho and para positions. This is a consequence of the decreased electron density at these positions.
The magnitude of these shifts can often be correlated with Hammett substituent constants, providing a quantitative measure of the electronic effects.[6]
Data Presentation: A Compendium of NMR Data for Substituted Imidazo[1,2-a]pyrazines
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for substituted imidazo[1,2-a]pyrazines, compiled from various literature sources. These tables serve as a valuable reference for the structural elucidation of novel derivatives.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Imidazo[1,2-a]pyrazines
| Position | Unsubstituted | 2-Aryl | 3-Aryl | 6-Methyl-8-morpholino-2-phenyl | 3-Bromo-2,8-disubstituted |
| H-2 | ~7.8 | - | ~7.9 | - | - |
| H-3 | ~7.6 | ~7.9 | - | 7.42 (s) | - |
| H-5 | ~8.0 | ~8.0 | ~8.0 | - | - |
| H-6 | ~8.0 | ~8.0 | ~8.0 | 2.5 (s, -CH₃) | - |
| H-8 | ~9.0 | ~9.0 | ~9.0 | - | - |
| Pyrazine-H | - | - | - | 8.12 (s) | - |
| Phenyl-H | - | ~7.3-7.8 | ~7.3-7.8 | 7.29-7.38 (m), 7.80 (d) | - |
| Morpholino-H | - | - | - | 3.9 (t), 4.6 (br s) | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific nature of the substituents. Data compiled from multiple sources, including[7].
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Imidazo[1,2-a]pyrazines
| Position | Unsubstituted | 2-Aryl | 3-Aryl | 3-Amino-2-(4-nitrophenyl) |
| C-2 | ~135 | ~145 | ~115 | 147.21-116.30 (aromatic region) |
| C-3 | ~112 | ~110 | ~125 | 147.21-116.30 (aromatic region) |
| C-5 | ~127 | ~128 | ~128 | 147.21-116.30 (aromatic region) |
| C-6 | ~115 | ~116 | ~116 | 147.21-116.30 (aromatic region) |
| C-8 | ~138 | ~139 | ~139 | 147.21-116.30 (aromatic region) |
| C-8a | ~133 | ~133 | ~133 | 147.21-116.30 (aromatic region) |
| Aromatic C | - | ~125-135 | ~125-135 | 147.21-116.30 |
| Aliphatic C | - | - | - | 30 (t-butyl CH₃), 57 (t-butyl C) |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific nature of the substituents. Data compiled from multiple sources, including[1][8].
Experimental Protocols: A Step-by-Step Guide to NMR Analysis
The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following protocols provide a comprehensive guide for sample preparation and data acquisition for the analysis of substituted imidazo[1,2-a]pyrazines.
I. Protocol for Sample Preparation
The quality of the NMR spectrum is highly dependent on the proper preparation of the sample.
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Weighing the Sample: Accurately weigh 5-10 mg of the substituted imidazo[1,2-a]pyrazine for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts, so it should be reported with the spectral data.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.
-
Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is often used. Many commercially available deuterated solvents already contain TMS.
Caption: Workflow for NMR sample preparation.
II. Protocol for 1D NMR Data Acquisition
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 200-220 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of the ¹³C isotope.
-
III. Protocol for 2D NMR Data Acquisition for Unambiguous Structure Elucidation
For complex substituted imidazo[1,2-a]pyrazines, 2D NMR experiments are indispensable for definitive structural assignment.
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled to each other, typically through 2-4 bonds.
-
Setup: Use a standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Interpretation: Cross-peaks in the 2D spectrum indicate coupled protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbon atoms (one-bond ¹H-¹³C correlations).
-
Setup: Use a standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Interpretation: Cross-peaks correlate a proton signal on one axis with the signal of the carbon it is directly bonded to on the other axis.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range couplings between protons and carbons, typically over 2-4 bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Setup: Use a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Interpretation: Cross-peaks show correlations between protons and carbons that are separated by multiple bonds.
-
Caption: Workflow for 2D NMR structural analysis.
Conclusion: A Powerful Toolkit for the Characterization of Imidazo[1,2-a]pyrazines
The combination of 1D and 2D NMR spectroscopy provides a robust and indispensable toolkit for the structural characterization of substituted imidazo[1,2-a]pyrazines. A systematic approach, beginning with the analysis of 1D ¹H and ¹³C spectra and complemented by 2D correlation experiments such as COSY, HSQC, and HMBC, allows for the unambiguous determination of molecular structure. The predictable influence of substituents on chemical shifts further aids in the assignment of NMR signals. The protocols and data presented in this application note are intended to serve as a comprehensive guide for researchers in the field, facilitating the efficient and accurate characterization of this important class of bioactive molecules.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 6. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Anti-proliferative Investigation of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
Introduction: The Emerging Potential of Trifluoromethylated Imidazo[1,2-a]pyrazines in Oncology Research
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing targeted therapeutics. In the relentless pursuit of novel anti-cancer agents, researchers have increasingly turned to modifying this core to enhance efficacy, selectivity, and pharmacokinetic profiles.[4][5][6]
One of the most promising strategies in this endeavor is the incorporation of a trifluoromethyl (CF3) group. The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can significantly influence the biological activity of a parent molecule. It can enhance binding affinity to target proteins, improve cell membrane permeability, and block metabolic degradation, thereby increasing the compound's overall potency and bioavailability. This application note provides a comprehensive guide for researchers investigating the anti-proliferative effects of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine and its derivatives, detailing potential mechanisms of action and providing robust protocols for in vitro evaluation.
Plausible Mechanisms of Anti-proliferative Action
While direct studies on this compound are emerging, the broader imidazo[1,2-a]pyrazine class offers significant insights into its likely mechanisms of action. These compounds are known to interfere with key cellular processes that are often dysregulated in cancer.
Inhibition of Key Oncogenic Kinases
A primary mode of action for many imidazo[1,2-a]pyrazine derivatives is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[1] These include:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine and pyrazine derivatives have been shown to inhibit PI3K, leading to downstream deactivation of AKT and mTOR, ultimately inducing apoptosis and halting proliferation.[7][8]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Their inhibition by imidazo[1,2-a]pyrazine analogs can lead to defects in chromosome segregation and cytokinesis, culminating in mitotic catastrophe and cell death.[9][10]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Imidazo[1,2-a]pyrazine derivatives have been developed as CDK inhibitors, capable of inducing cell cycle arrest, primarily at the G2/M phase.[11]
Disruption of Microtubule Dynamics
Another established anti-proliferative mechanism for this class of compounds is the inhibition of tubulin polymerization.[5] By binding to tubulin, these molecules disrupt the dynamic equilibrium of microtubules, which are essential for the formation of the mitotic spindle. This interference leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
The introduction of the trifluoromethyl group at the 2-position of the imidazo[1,2-a]pyrazine core is hypothesized to enhance these interactions, potentially leading to more potent and selective anti-cancer agents.
Figure 1: Plausible signaling pathways targeted by this compound.
Experimental Protocols for Anti-proliferative Studies
The following protocols provide a robust framework for evaluating the anti-proliferative effects of this compound derivatives in vitro.
Figure 2: A generalized experimental workflow for anti-proliferative studies.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Gate the cell population to exclude debris and doublets.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis for Mechanistic Insights
This technique is used to detect specific proteins in a sample to investigate the molecular mechanism of action.
Protocol:
-
Protein Extraction: Treat cells with the compound as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, cleaved PARP, Cyclin B1, p-Histone H3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Data Summary
The following table provides a template for summarizing the anti-proliferative activity of novel this compound derivatives.
| Compound ID | Target Cancer Cell Line | IC50 (µM) after 48h | Cell Cycle Arrest Phase | Apoptosis Induction (% of Annexin V+ cells) | Key Protein Modulation (Western Blot) |
| Example-CF3-01 | HCT-116 (Colon) | 0.5 ± 0.07 | G2/M | 45.2 ± 3.1 | ↓ p-AKT, ↑ Cleaved PARP |
| Example-CF3-02 | A549 (Lung) | 1.2 ± 0.15 | G2/M | 38.7 ± 2.5 | ↓ Cyclin B1, ↑ p-Histone H3 |
| Control (Doxorubicin) | HCT-116 (Colon) | 0.1 ± 0.02 | S/G2 | 65.8 ± 4.3 | N/A |
Data presented are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of novel anti-proliferative agents. The protocols outlined in this application note provide a comprehensive and validated workflow for the in vitro characterization of these compounds. By systematically evaluating their effects on cell viability, cell cycle progression, and apoptosis, researchers can effectively identify lead candidates for further preclinical development. Future studies should focus on elucidating the precise molecular targets of these compounds and evaluating their efficacy and safety in in vivo cancer models. The unique properties conferred by the trifluoromethyl group may well unlock a new generation of potent and selective cancer therapeutics based on the versatile imidazo[1,2-a]pyrazine core.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative, differentiating and apoptotic effects elicited by imidazo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative effects of imidazo[1,2-a]pyrazine derivatives on the Dami cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.waocp.org [journal.waocp.org]
In Vitro Evaluation of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine Against Cancer Cell Lines: Application Notes and Protocols
Introduction: The Rationale for Investigating 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine in Oncology
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including significant potential as anticancer agents.[1] This class of compounds has been shown to engage various oncogenic pathways, making them attractive candidates for novel therapeutic development.[2][3] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This is due to the unique electronic properties and lipophilicity conferred by the -CF3 moiety.
This document provides a comprehensive guide for the in vitro evaluation of this compound, a compound that synergistically combines the therapeutic potential of the imidazo[1,2-a]pyrazine core with the advantageous properties of trifluoromethylation. We present a logical, field-proven workflow for characterizing its cytotoxic and cytostatic effects on cancer cell lines, elucidating its mechanism of action, and generating a robust data package for further preclinical development.
Part 1: Initial Screening for Bioactivity - The Cell Viability Assay
The foundational step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as an effective proxy for cell viability.[4]
Causality Behind Experimental Choices:
-
Choice of Assay: The MTT assay is selected for its reliability, high-throughput compatibility, and its basis in cellular metabolic function. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, providing a quantitative measure of living cells.
-
Panel of Cell Lines: It is crucial to screen the compound against a panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, leukemia) to identify responsive cancer types and to understand the breadth of its activity. Including a non-cancerous cell line (e.g., normal human fibroblasts) is essential for a preliminary assessment of cancer-specific cytotoxicity.
-
Dose-Response and Time-Course: A broad range of concentrations is initially tested to determine the compound's potency. Subsequent experiments should include a more refined dose range to accurately calculate the half-maximal inhibitory concentration (IC50). Evaluating the compound's effect at different time points (e.g., 24, 48, and 72 hours) provides insight into the kinetics of its cytotoxic or cytostatic action.
Experimental Workflow: Cell Viability Screening
Caption: Workflow for MTT-based cell viability assay.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion.
-
Seed cells into 96-well flat-bottom plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Also, include a vehicle control (medium with the same percentage of DMSO).
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Exemplary IC50 Values
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.2 |
| HCT116 | Colon Carcinoma | 5.7 |
| K562 | Chronic Myelogenous Leukemia | 15.8 |
| MRC-5 | Normal Lung Fibroblast | > 50 |
Part 2: Mechanistic Deep Dive - Apoptosis and Cell Cycle Analysis
Once the cytotoxic activity of this compound is confirmed, the next critical step is to investigate the underlying mechanism of cell death. Many imidazo[1,2-a]pyrazine and related compounds exert their anticancer effects by inducing apoptosis and/or causing cell cycle arrest.[4][5]
Causality Behind Experimental Choices:
-
Apoptosis Detection: The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
-
Cell Cycle Analysis: Propidium Iodide staining of DNA followed by flow cytometry allows for the quantitative analysis of the cell cycle distribution. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, enabling the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that checkpoint.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Wash the cells twice with ice-cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be both Annexin V- and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Fixation:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells for at least 2 hours at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation: Exemplary Flow Cytometry Results
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| Compound (IC50) | 45.8 | 35.1 | 19.1 |
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 | 28.1 | 16.5 |
| Compound (IC50) | 20.3 | 15.2 | 64.5 |
Part 3: Probing Molecular Targets - Western Blot Analysis
To further elucidate the mechanism of action, Western blotting can be employed to investigate changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation. Based on the literature for related imidazo[1,2-a]pyridine and pyrazine compounds, a plausible mechanism involves the modulation of the PI3K/Akt signaling pathway and the induction of proteins involved in the intrinsic apoptotic pathway.
Causality Behind Experimental Choices:
-
Target Selection: Key proteins to investigate include those central to cell cycle control and apoptosis. For the cell cycle, this includes cyclins and cyclin-dependent kinases (CDKs) that regulate progression through different phases, as well as checkpoint proteins like p21 and p53. For apoptosis, markers like cleaved PARP and cleaved Caspase-3 are hallmarks of apoptotic execution. The Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) are critical regulators of the intrinsic apoptotic pathway.
-
Pathway Analysis: Investigating key signaling nodes like Akt phosphorylation can provide insights into upstream signaling events that are perturbed by the compound. A decrease in phosphorylated Akt (p-Akt) would suggest inhibition of the PI3K/Akt survival pathway.
Hypothesized Signaling Pathway
Caption: Hypothesized apoptotic pathway modulation.
Protocol 4: Western Blot Analysis
-
Protein Lysate Preparation:
-
Treat cells in 6-well plates with the compound as previously described.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, p21, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control to determine relative protein expression levels.
-
Conclusion and Future Directions
This guide outlines a systematic and robust approach for the initial in vitro characterization of this compound as a potential anticancer agent. The data generated from these protocols will provide a comprehensive understanding of the compound's cytotoxic and mechanistic properties, forming a solid foundation for more advanced preclinical studies, including in vivo efficacy and safety evaluations. The promising structural features of this compound warrant a thorough investigation to unlock its full therapeutic potential in oncology.
References
- 1. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening of Imidazo[1,2-a]pyrazine Libraries: A Guide to Assay Development and Implementation
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) campaigns for imidazo[1,2-a]pyrazine libraries. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, particularly as kinase inhibitors. We offer an in-depth exploration of assay design, selection, and validation. Detailed, step-by-step protocols for both a biochemical luminescence-based kinase assay and a cell-based reporter assay are provided. Furthermore, this guide outlines the critical steps of data analysis and the implementation of a robust hit validation cascade to ensure the identification of high-quality, progressible hits for downstream drug discovery efforts.
Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Drug Discovery
1.1 A Privileged Scaffold
The imidazo[1,2-a]pyrazine core is a nitrogen bridgehead fused heterocycle that is considered a "privileged scaffold" in medicinal chemistry. This designation is due to its ability to serve as a versatile template for designing ligands that can interact with a diverse range of biological targets with high affinity. Its rigid, planar structure provides a defined orientation for substituent groups, facilitating molecular recognition by target proteins. Efficient multi-component synthesis reactions allow for the rapid generation of large, diverse chemical libraries, making this scaffold ideal for HTS-based discovery.[1][2]
1.2 Therapeutic Applications
Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown significant therapeutic potential across multiple disease areas. Notably, they have been investigated as potent inhibitors of various kinases, including Aurora kinases, which are crucial regulators of cell division and are often overexpressed in tumors.[3][4] The inhibitory effects of these compounds also extend to cyclin-dependent kinase 9 (CDK9), insulin-like growth factor-I receptor (IGF-IR), and tyrosine kinase EphB4, highlighting their potential as anticancer agents.[5][6] Beyond oncology, this class of compounds has demonstrated anti-inflammatory, antiviral, antibacterial, and antifungal properties.[5][6]
1.3 Rationale for High-Throughput Screening (HTS)
Given the broad biological activities of the imidazo[1,2-a]pyrazine scaffold and the feasibility of generating large libraries, HTS is the logical and most efficient strategy for identifying novel hit compounds.[7] HTS leverages automation, miniaturization, and sensitive detection methods to rapidly test tens of thousands to millions of compounds against a specific biological target.[8][9] This process allows for the unbiased exploration of chemical space to identify starting points for medicinal chemistry optimization and subsequent hit-to-lead development.[8]
Designing the HTS Campaign: Assay Principles and Selection
A successful HTS campaign begins with a meticulously designed assay. The choice of assay format is dictated by the biological target and the specific question being asked.
2.1 Defining the Biological Target and Assay Objective
The first step is to clearly define the target (e.g., a specific kinase, a signaling pathway) and the desired outcome of the screen (e.g., inhibition, activation). This will guide the selection of the most appropriate assay technology. For imidazo[1,2-a]pyrazine libraries, common objectives include identifying inhibitors of a purified kinase (biochemical assay) or modulators of a cellular signaling pathway (cell-based assay).
2.2 Choosing the Right Assay Format: A Comparative Overview
HTS assays can be broadly categorized as either biochemical or cell-based.[10]
-
Biochemical Assays: These assays use purified components (e.g., enzyme, substrate) in a cell-free system. They are ideal for identifying direct inhibitors of an enzyme's activity. Common formats include luminescence, fluorescence resonance energy transfer (FRET), and fluorescence polarization (FP).[10] They offer high precision but lack the context of a cellular environment.
-
Cell-Based Assays: These assays measure a compound's effect within a living cell.[10] Examples include reporter gene assays, cell proliferation assays, and high-content imaging.[9][10] They provide more physiologically relevant data, accounting for factors like cell permeability and cytotoxicity, but can be more variable than biochemical assays.
2.3 Key HTS Metrics and Quality Control
To ensure the reliability of screening data, assay performance must be rigorously monitored using statistical metrics. The most critical parameter is the Z'-factor (Z-prime), which quantifies the separation between the high (negative) and low (positive) controls.[11][12]
| Metric | Formula | Interpretation | Ideal Value |
| Z'-Factor | 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] | Measures the statistical separation between positive and negative controls. Accounts for both dynamic range and data variability. | ≥ 0.5 [13][14] |
| Signal-to-Background (S/B) | μneg / μpos | The ratio of the mean of the negative control to the mean of the positive control. | > 5 (assay dependent) |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | Measures the relative variability of the data. | < 15% |
Table 1: Key statistical parameters for HTS assay validation. σ = standard deviation, μ = mean, pos = positive control (e.g., potent inhibitor), neg = negative control (e.g., DMSO vehicle). An assay with a Z'-factor of 0.5 or greater is considered excellent and robust for HTS.[13]
Protocol 1: Biochemical Screening for Kinase Inhibitors using a Luminescence-Based Assay
This protocol describes the use of the ADP-Glo™ Kinase Assay, a common HTS method for identifying kinase inhibitors.
3.1 Principle of the Assay
The ADP-Glo™ Kinase Assay measures the activity of a kinase by quantifying the amount of adenosine diphosphate (ADP) produced during the phosphorylation reaction.[15] The assay is performed in two steps: first, after the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP. Second, a detection reagent is added to convert the ADP produced into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.[16][17] A decrease in luminescence indicates inhibition of the kinase.
3.2 Materials and Reagents
-
Imidazo[1,2-a]pyrazine compound library (e.g., 10 mM in DMSO)
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (specific to the target kinase)
-
White, opaque 384-well assay plates
-
Acoustic liquid handler or pintool for compound dispensing
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
3.3 Step-by-Step Protocol
-
Compound Plating:
-
Using an acoustic dispenser, transfer 20-50 nL of each library compound from the stock plate to the 384-well assay plate.
-
Dispense DMSO into columns designated for negative (high signal) controls.
-
Dispense a known, potent inhibitor of the target kinase into columns for positive (low signal) controls.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer.
-
Prepare a 2X ATP solution in the same buffer.
-
Add 5 µL of the 2X kinase/substrate mix to each well of the assay plate.
-
Add 5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.[15]
-
-
ADP to ATP Conversion and Signal Detection:
3.4 Data Analysis and Hit Identification
-
Calculate the Z'-factor for each plate to ensure data quality.
-
Normalize the data for each plate:
-
Percent Inhibition = 100 * (1 - [ (Signalcompound - Mean Signalpos) / (Mean Signalneg - Mean Signalpos) ])
-
-
A "hit" is defined as a compound that exhibits a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
3.5 Workflow Diagram
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Protocol 2: Cell-Based Screening for Pathway Modulators
This protocol describes a reporter gene assay to identify compounds that inhibit the NF-κB signaling pathway, a key pathway in inflammation and cancer where kinases play a major role.
4.1 Principle of the Assay
This assay uses a cell line (e.g., HEK293) that has been engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[19] When the NF-κB pathway is activated (e.g., by the cytokine TNFα), transcription factors bind to these response elements, driving the expression of luciferase.[19] Inhibitors of the pathway will prevent this, leading to a decrease in the luminescent signal. This cell-based approach allows for the identification of compounds that act on any target within the pathway inside a living cell.[20]
4.2 Cell Line and Culture Conditions
-
NF-κB Reporter (Luc)-HEK293 Cell Line
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells in a 37°C, 5% CO₂ incubator.
4.3 Materials and Reagents
-
Imidazo[1,2-a]pyrazine compound library (10 mM in DMSO)
-
NF-κB Reporter Cell Line
-
TNFα (stimulant)
-
Cell culture medium
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
White, opaque, tissue-culture treated 384-well plates
4.4 Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count the NF-κB reporter cells.
-
Dilute the cells in culture medium to a final density of 5,000-10,000 cells per 20 µL.
-
Dispense 20 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Using an acoustic dispenser, add 20-50 nL of library compounds and controls (DMSO, known inhibitor) to the plates.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Pathway Stimulation:
-
Prepare a solution of TNFα in culture medium at a concentration that elicits ~80% of the maximal response (EC₈₀).
-
Add 5 µL of the TNFα solution to all wells except for the unstimulated negative controls (which receive medium only).
-
Incubate the plates for 6-18 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Read the luminescence on a plate reader.
-
4.5 Data Analysis and Counter-screens
Data is analyzed similarly to the biochemical assay to calculate percent inhibition. However, for cell-based assays, it is crucial to perform a counter-screen to eliminate false positives. A common counter-screen is a cell viability assay (e.g., CellTiter-Glo®) run in parallel. This identifies compounds that appear to be inhibitors simply because they are cytotoxic, thus killing the cells and preventing them from producing luciferase. True hits should inhibit the NF-κB pathway at concentrations where they are not cytotoxic.
4.6 Workflow Diagram
Caption: Workflow for a cell-based NF-κB reporter assay.
Hit Confirmation and Validation Cascade
A primary hit from an HTS is not a validated lead. A rigorous validation cascade is essential to eliminate artifacts and confirm that the compound's activity is real, specific, and reproducible.[21][22]
5.1 The Importance of a Multi-Step Validation Process
The goal of the validation cascade is to systematically increase confidence in the primary hits.[23] This involves re-testing, using different assay technologies, and assessing basic drug-like properties.[24] Rushing this process can lead to wasted resources on compounds that are ultimately non-progressible.[22]
5.2 Primary Hit Confirmation
The first step is to re-test the primary hits, often from a freshly sourced or re-synthesized powder sample to confirm identity and purity.[22] This single-point re-test verifies that the activity is reproducible.
5.3 Dose-Response Curves and IC₅₀ Determination
Confirmed hits are then tested over a range of concentrations (typically an 8- to 10-point curve) to determine their potency. The resulting dose-response curve is used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the biological activity by 50%.
| Compound ID | Primary Screen (% Inh) | Confirmed (% Inh) | IC₅₀ (µM) - Biochemical | IC₅₀ (µM) - Cell-Based |
| HTS-001 | 78.2 | 75.9 | 0.85 | 1.2 |
| HTS-002 | 65.1 | 68.3 | 2.1 | 3.5 |
| HTS-003 | 92.5 | 9.1 (False Positive) | > 50 | > 50 |
| HTS-004 | 88.4 | 85.0 | 0.42 | 0.98 |
Table 2: Example data from a hit validation cascade, showing confirmation and potency determination.
5.4 Orthogonal and Secondary Assays
-
Orthogonal Assays: These are assays that measure the same biological endpoint but use a different technology. For example, if the primary screen was luminescence-based, an orthogonal assay might use fluorescence polarization. This ensures the hit is not an artifact of the primary assay's detection method.[24]
-
Secondary Assays: These are typically more complex, lower-throughput assays that provide deeper biological insight.[24] For a kinase inhibitor, this could involve testing against a panel of other kinases to determine selectivity or using cell-based assays that measure the phosphorylation of a downstream substrate.
5.5 Hit Validation Workflow Diagram
Caption: A typical hit validation cascade workflow.[25]
Conclusion and Future Directions
High-throughput screening of imidazo[1,2-a]pyrazine libraries is a powerful strategy for the discovery of novel chemical probes and therapeutic starting points. By combining robust assay design, stringent quality control, and a systematic hit validation cascade, researchers can efficiently identify high-quality, validated hits. The protocols and workflows described herein provide a solid foundation for initiating such a campaign. Future efforts will likely see the integration of artificial intelligence and machine learning to predict active compounds and the use of more complex, physiologically relevant screening models like 3D organoids to improve the translatability of HTS results.[8]
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 10. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. assay.dev [assay.dev]
- 15. bmglabtech.com [bmglabtech.com]
- 16. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 17. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 18. eastport.cz [eastport.cz]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. abeomics.com [abeomics.com]
- 21. Hit Identification and Validation Services | Oncodesign Services [oncodesign-services.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. pelagobio.com [pelagobio.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
Application Note: Suzuki Cross-Coupling for the Strategic Functionalization of Imidazo[1,2-a]pyrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. These include applications as kinase inhibitors, anticancer agents, and treatments for inflammatory diseases.[1][2] The ability to strategically modify this core structure is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for this purpose, enabling the formation of carbon-carbon bonds under mild conditions with high functional group tolerance.[3][4] This application note provides a comprehensive guide to the Suzuki cross-coupling reaction for the functionalization of imidazo[1,2-a]pyrazines, covering the underlying mechanism, detailed experimental protocols, and a troubleshooting guide.
Mechanism and Key Parameters of the Suzuki Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[3][5] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the imidazo[1,2-a]pyrazine substrate, forming a Pd(II) intermediate.[5][7] This is often the rate-determining step of the reaction.[5]
-
Transmetalation : The organic group from the boron reagent is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid or facilitates the formation of a palladium(II) hydroxide complex.[8][9]
-
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[7]
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.
Critical Parameters and Component Selection
The success of the Suzuki coupling is highly dependent on the judicious choice of several key components:
-
Palladium Catalyst : Both Pd(0) and Pd(II) sources can be used. Pd(II) precatalysts are often more stable and are reduced in situ to the active Pd(0) species.[7] Common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and palladacycles.[10][11]
-
Ligand : The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich and bulky phosphine ligands, such as SPhos and XPhos, are particularly effective for coupling challenging substrates like heteroaryl chlorides.[10] N-heterocyclic carbenes (NHCs) are also highly efficient ligands.[10][12]
-
Base : A base is essential for the transmetalation step.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield, with stronger bases often accelerating the reaction.[9][13]
-
Boron Reagent : Boronic acids are generally more reactive but can be prone to decomposition.[14][15] Boronate esters, such as pinacol esters, offer greater stability and are often preferred for complex syntheses, though they may require hydrolysis to the more reactive boronic acid in situ.[15][16][17]
-
Solvent : The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include mixtures of toluene, dioxane, or THF with water.[10]
Experimental Protocols
Protocol 1: Synthesis of 8-bromoimidazo[1,2-a]pyrazine
The synthesis of a halogenated precursor is a prerequisite for the Suzuki coupling. 8-bromoimidazo[1,2-a]pyrazine can be synthesized from 2-aminopyrazine.
Materials:
-
2-Aminopyrazine
-
Chloroacetaldehyde (50% wt in H₂O)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent, add chloroacetaldehyde (1.1 eq) and stir at room temperature for 1-2 hours.
-
Add NaHCO₃ (2.0 eq) and heat the mixture to reflux for 12-18 hours.
-
Cool the reaction to room temperature and extract with EtOAc. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain imidazo[1,2-a]pyrazine.
-
Dissolve the crude imidazo[1,2-a]pyrazine in ACN. Cool the solution to 0 °C.
-
Add NBS (1.05 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 8-bromoimidazo[1,2-a]pyrazine.
Protocol 2: General Procedure for Suzuki Cross-Coupling of 8-bromoimidazo[1,2-a]pyrazine
This protocol provides a general method for the coupling of various aryl and heteroaryl boronic acids with the halogenated imidazo[1,2-a]pyrazine core.
Materials:
-
8-bromoimidazo[1,2-a]pyrazine
-
Aryl/heteroaryl boronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq) or other suitable Pd catalyst/ligand system
-
K₂CO₃ (2.0 eq) or other suitable base
-
1,4-Dioxane and water (4:1 mixture, degassed)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask, combine 8-bromoimidazo[1,2-a]pyrazine (1.0 eq), the boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add the palladium catalyst, for example Pd(PPh₃)₄ (0.05 eq), to the reaction mixture under a positive pressure of inert gas.[10]
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[18]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized imidazo[1,2-a]pyrazine.
Caption: Figure 2: Experimental Workflow for Suzuki Cross-Coupling.
Exemplary Reaction Conditions
| Entry | Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 8-Bromo | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | >90 |
| 2 | 8-Chloro | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) / SPhos (5) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 3 | 6-Bromo | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DME/H₂O | 90 | 88 |
| 4 | 3-Iodo | Thiophene-2-boronic acid | Pd(OAc)₂ (5) / XPhos (10) | K₂CO₃ | THF/H₂O | 80 | 92 |
Note: This table is illustrative. Optimal conditions may vary depending on the specific substrates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor solubility of starting materials- Inappropriate base or ligand | - Use a fresh batch of catalyst or a different precatalyst.- Ensure thorough degassing of solvents by sparging with an inert gas.- Try a different solvent system (e.g., DMF, DME).- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ligands (e.g., Buchwald ligands).[19] |
| Protodeboronation of Boronic Acid | - Presence of excess water or acid- Prolonged reaction time at high temperature | - Use anhydrous solvents and freshly dried base.- Use a boronate ester for increased stability.[15]- Monitor the reaction closely and stop when the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction | - Ensure the reaction is maintained under a strict inert atmosphere.[7]- Add a reducing agent or use a Pd(0) source directly. |
| Hydrolysis of Functional Groups | - Use of a strong base (e.g., NaOH)- High reaction temperature | - Use a milder base such as KF or NaHCO₃.[20]- Attempt the reaction at a lower temperature for a longer duration. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the C-C bond formation in the synthesis and derivatization of imidazo[1,2-a]pyrazines. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it a highly attractive strategy for academic and industrial researchers. By carefully selecting the catalyst, ligand, base, and solvent, a wide variety of functionalized imidazo[1,2-a]pyrazine derivatives can be synthesized efficiently, paving the way for the discovery of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Imidazo[1,2-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyrazines are of significant interest due to their diverse pharmacological properties, including their potential as anticancer, antibacterial, and antiviral agents.[1][2]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and our team's extensive experience in heterocyclic chemistry. Our goal is to help you overcome common challenges and optimize your reaction conditions for efficient and reliable synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of imidazo[1,2-a]pyrazines. Each entry details the potential causes of the issue and provides actionable solutions.
Low or No Product Yield
Question: I am attempting a classical condensation between a 2-aminopyrazine and an α-haloketone, but I'm observing very low to no yield of the desired imidazo[1,2-a]pyrazine. What are the likely causes and how can I improve the yield?
Answer:
Low or no product yield in this synthesis is a common issue that can stem from several factors. Let's break down the potential causes and solutions:
Causality and Experimental Choices:
The traditional synthesis of imidazo[1,2-a]pyrazines involves the condensation of 2-aminopyrazines with α-halocarbonyl compounds.[3] The mechanism initiates with the nucleophilic attack of the endocyclic nitrogen of the aminopyrazine onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system. Several factors can hinder this process.
-
Insufficient Nucleophilicity of the Aminopyrazine: The pyrazine ring is electron-deficient, which can reduce the nucleophilicity of the ring nitrogens. Electron-withdrawing substituents on the pyrazine ring will further deactivate it.
-
Poor Solubility of Starting Materials: If your 2-aminopyrazine or α-haloketone has poor solubility in the chosen solvent, the reaction kinetics will be slow, leading to low conversion.
-
Suboptimal Reaction Temperature and Time: The reaction may require more energy to overcome the activation barrier, or a longer reaction time for completion. Conventional heating methods can sometimes lead to decomposition over extended periods.
-
Presence of a Deactivating Group: Spitzer et al. demonstrated that without an activating group on the aminopyrazine, alkylation might not lead to the desired bicyclic system.[3]
-
Inefficient Catalyst or Lack Thereof: While some reactions can proceed without a catalyst, many benefit from the use of a Lewis or Brønsted acid to activate the carbonyl group of the α-haloketone.[1][4]
Solutions and Optimization Strategies:
Here are several approaches to enhance your reaction yield:
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of imidazo[1,2-a]pyridines and related heterocycles.[4][5][6] This technique provides efficient and uniform heating, often leading to cleaner reactions. A catalyst-free method using a mixture of water and isopropanol as a green solvent under microwave irradiation has been reported to give excellent yields.[4]
-
Catalyst Screening: Experiment with different catalysts to find the most effective one for your specific substrates.
-
Iodine: A cost-effective and environmentally friendly catalyst, iodine has been successfully used in three-component condensations to synthesize imidazo[1,2-a]pyrazines in excellent yields at room temperature.[1][7]
-
Lewis Acids: Catalysts like Sc(OTf)₃ have been employed in multicomponent reactions to produce 3-aminoimidazo[1,2-a]pyrazines.[8]
-
Other Catalysts: A variety of other catalysts have been reported for similar syntheses, including neutral Al₂O₃, NaHCO₃, and K₂CO₃.[4]
-
-
Solvent Optimization: The choice of solvent can significantly impact reaction outcomes.
-
While DMF is sometimes used, switching to methanol has been shown to improve yields in certain cases.[9]
-
Green solvents like water-isopropanol mixtures are not only environmentally friendly but can also lead to excellent yields, especially under microwave conditions.[4]
-
Solvent-free conditions, particularly with microwave assistance, can also be highly effective.[5][10]
-
-
Multi-Component Reactions (MCRs): Consider a one-pot, three-component reaction strategy. For example, the reaction of a 2-aminopyrazine, an aldehyde, and an isocyanide can efficiently generate substituted imidazo[1,2-a]pyrazines.[1][8]
Experimental Workflow: Microwave-Assisted Synthesis (Catalyst-Free)
Caption: Workflow for a catalyst-free, microwave-assisted synthesis.
Formation of Undesired Regioisomers or Byproducts
Question: My reaction is producing a mixture of regioisomers and/or other byproducts, making purification difficult. How can I improve the regioselectivity and minimize side reactions?
Answer:
The formation of regioisomers and byproducts is a common challenge, particularly when dealing with substituted starting materials. Here’s a breakdown of the causes and how to address them:
Causality and Experimental Choices:
-
Ambident Nucleophilicity of 2-Aminopyrazine: 2-Aminopyrazine has two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic ring nitrogen. While the initial alkylation is generally favored at the more nucleophilic endocyclic nitrogen, side reactions involving the amino group can occur.
-
Electrophilic Aromatic Substitution: The imidazo[1,2-a]pyrazine core is susceptible to electrophilic substitution. Bromination, for example, can lead to a mixture of mono- and di-brominated products if the reaction conditions are not carefully controlled.[9] The substitution pattern is governed by the electronic properties of the heterocyclic system, with C-3 being the most common site for electrophilic attack.[11]
-
Self-Condensation of α-Haloketones: Under basic conditions, α-haloketones can undergo self-condensation, leading to impurities.
Solutions and Optimization Strategies:
-
Control of Reaction Stoichiometry: Use a slight excess of the 2-aminopyrazine to ensure complete consumption of the α-haloketone and minimize self-condensation.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Choice of Halogen in α-Haloketone: α-Bromoketones are generally more reactive than α-chloroketones and may lead to faster reaction rates and potentially cleaner reactions.
-
Directed Synthesis for Specific Regioisomers: To obtain specific substitution patterns, it may be necessary to employ a multi-step synthetic route that introduces the desired functional groups in a controlled manner.
-
Purification Techniques: If a mixture of products is unavoidable, careful purification is crucial.
-
Column Chromatography: Neutral alumina or silica gel can be effective for separating imidazo[1,2-a]pyrazine derivatives.[12][13] A solvent system of n-hexane and ethyl acetate is often a good starting point.[12]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.
-
Decision Tree for Troubleshooting Impurities
Caption: A decision-making workflow for addressing product impurities.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using microwave-assisted synthesis for imidazo[1,2-a]pyrazines?
A1: Microwave-assisted synthesis offers several significant advantages over conventional heating methods for this class of compounds:
-
Reduced Reaction Times: Reactions that might take several hours with conventional heating can often be completed in minutes under microwave irradiation.[4]
-
Higher Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side reactions.[4][6]
-
Improved Purity: Shorter reaction times at elevated temperatures can minimize the decomposition of starting materials and products, resulting in cleaner reaction profiles.
-
Energy Efficiency: Microwaves are a more energy-efficient heating source compared to traditional oil baths or heating mantles.
-
Facilitates Solvent-Free Reactions: Microwave synthesis is well-suited for solvent-free reactions, which aligns with the principles of green chemistry.[5][10]
Q2: How do I choose the right catalyst for my imidazo[1,2-a]pyrazine synthesis?
A2: The optimal catalyst depends on the specific reaction and substrates you are using. Here is a comparative table to guide your selection:
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Iodine | Room temperature, ethanol | Cost-effective, mild conditions, environmentally benign.[1][7] | May not be suitable for all substrates. |
| Sc(OTf)₃ | Microwave or thermal, DCM/MeOH | Effective for multicomponent reactions.[8] | Can be expensive. |
| Copper(I) Iodide | Aerobic oxidation | Broad functional group tolerance.[14] | Requires an oxidant (air). |
| None (Catalyst-Free) | Microwave, H₂O/IPA | Green, simple, avoids metal contamination.[4] | May require higher temperatures or longer reaction times for less reactive substrates. |
Q3: What are the best practices for purifying imidazo[1,2-a]pyrazines?
A3: Purification strategies will vary depending on the physical properties of your compound and the nature of the impurities.
-
For Solid Products: Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is often the most effective method for obtaining high-purity material.
-
For Oils or Solids with Close-Running Impurities: Column chromatography is the method of choice.
-
Stationary Phase: Silica gel is commonly used, but neutral alumina can be beneficial for more basic compounds to prevent decomposition on the column.[12][13]
-
Mobile Phase: A gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective. Start with a low polarity and gradually increase it to elute your product.
-
-
Liquid-Liquid Extraction: For initial work-up, extracting the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) can remove many inorganic salts and polar impurities.[13]
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. storage.googleapis.com [storage.googleapis.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Troubleshooting low yields in trifluoromethylation of heterocyclic compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This powerful modification can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity. However, the trifluoromethylation of heterocyclic compounds is often fraught with challenges, leading to frustratingly low yields and complex product mixtures.
This technical support center provides a comprehensive troubleshooting guide and a curated list of frequently asked questions (FAQs) to address the specific issues encountered during these critical transformations. Drawing upon established principles and field-proven insights, this guide is designed to empower you to diagnose problems, optimize your reaction conditions, and ultimately achieve your synthetic goals.
Troubleshooting Guide: Low Yields and Side Reactions
This section is structured to help you systematically diagnose and resolve common problems encountered during the trifluoromethylation of heterocyclic compounds.
Issue 1: Low or No Conversion of Starting Material
This is one of the most common and frustrating outcomes. Before drastically altering your reaction, consider these fundamental factors:
Q: I've set up my reaction according to a literature procedure, but I'm seeing little to no consumption of my starting material. What's the first thing I should check?
A: The first and most critical step is to verify the integrity and activity of your trifluoromethylating reagent. Many of these reagents are sensitive to moisture and can degrade over time, even with proper storage.[1]
-
Reagent Quality Check:
-
Source and Age: Are you using a freshly opened bottle from a reputable supplier? Reagents that have been on the shelf for an extended period may have lost their efficacy.
-
Storage Conditions: Ensure the reagent has been stored under the recommended conditions (e.g., under an inert atmosphere, protected from light, at the correct temperature).
-
Visual Inspection: For solid reagents, check for any changes in color or texture that might indicate decomposition.
-
-
Actionable Solutions:
-
Use a Fresh Batch: If there is any doubt about the quality of your current reagent, the most straightforward solution is to use a new, unopened bottle.
-
Reagent Activity Test: Before committing your valuable heterocyclic substrate, consider running a small-scale test reaction with a simple, reliable substrate known to react under your chosen conditions.
-
Q: My trifluoromethylating reagent is of high quality, but the reaction is still not proceeding. What other factors should I investigate?
A: If you've ruled out reagent degradation, the next step is to scrutinize your reaction conditions. Trifluoromethylation reactions are often highly sensitive to subtle changes in the reaction environment.
-
Inadequate Activation/Initiation: Many trifluoromethylation reactions, particularly those involving radical pathways, require an initiator or a catalyst to proceed efficiently.
-
Radical Reactions (e.g., using Langlois' Reagent): These often require an oxidant like tert-butyl hydroperoxide (TBHP) or a photocatalyst to generate the trifluoromethyl radical.[2][3][4] Ensure your initiator is active and added in the correct stoichiometry.
-
Metal-Catalyzed Reactions: The chosen catalyst (e.g., copper, palladium) and any necessary ligands must be of high purity.[5][6][7] Catalyst poisoning by impurities in the substrate or solvent can halt the reaction.
-
Photoredox Catalysis: Ensure your light source is emitting at the correct wavelength and intensity for the chosen photocatalyst.[8][9][10]
-
-
Solvent Effects: The choice of solvent can profoundly impact the reaction outcome by influencing reagent solubility, stability, and the reaction mechanism itself.[3][11][12][13]
-
Solubility: Ensure all reactants, catalysts, and additives are sufficiently soluble in the chosen solvent. Poor solubility can lead to a heterogeneous mixture and slow reaction rates.[14]
-
Solvent-Reagent Incompatibility: Some solvents can react with or decompose the trifluoromethylating reagent. For example, highly nucleophilic solvents may not be suitable for electrophilic trifluoromethylation.
-
-
Temperature and Reaction Time:
-
Insufficient Energy Input: Some reactions require heating to overcome the activation energy barrier. Ensure your reaction is maintained at the specified temperature.
-
Premature Quenching: Trifluoromethylation reactions can sometimes be slow. Ensure you are monitoring the reaction over a sufficient period before concluding that it has failed.
-
Issue 2: Formation of Multiple Products and Low Regioselectivity
Observing product formation is a positive sign, but a mixture of isomers or unexpected byproducts can complicate purification and significantly lower the yield of your desired compound.
Q: My reaction is working, but I'm getting a mixture of regioisomers. How can I improve the selectivity?
A: Regioselectivity in the trifluoromethylation of heterocycles is primarily governed by the electronic and steric properties of the substrate and the nature of the trifluoromethylating agent.[3]
-
Understanding Substrate Reactivity:
-
Electron-Rich Heterocycles (e.g., indoles, pyrroles): These are generally more reactive towards electrophilic and radical trifluoromethylation. The reaction typically occurs at the most electron-rich position.
-
Electron-Deficient Heterocycles (e.g., pyridines, pyrimidines): These substrates are often more challenging to trifluoromethylate directly. Radical trifluoromethylation is often the method of choice.[2]
-
-
Strategic Choice of Reagent and Method:
-
Electrophilic vs. Radical: The choice between an electrophilic reagent (like Togni's or Umemoto's reagents) and a radical source (like Langlois' reagent) can influence which C-H bond is functionalized.[4][15][16]
-
Directed C-H Functionalization: If your heterocycle has a suitable directing group, consider using a transition-metal-catalyzed method that can selectively functionalize a specific C-H bond, often in the ortho position to the directing group.[17]
-
-
Solvent Tuning: The solvent can influence the regioselectivity of the reaction.[3] Screening a range of solvents with different polarities and coordinating abilities can sometimes dramatically improve the isomeric ratio.
Q: I'm observing significant amounts of byproduct formation. What are the likely culprits and how can I minimize them?
A: Byproduct formation can arise from several sources, including decomposition of the reagent or substrate, or competing reaction pathways.
-
Common Byproducts and Their Causes:
-
Proto-detrifluoromethylation (Formation of CF₃H): This can occur if the trifluoromethyl radical abstracts a hydrogen atom from the solvent or another component in the reaction mixture.[3]
-
Dimerization/Polymerization of the Substrate: This is more common with sensitive, electron-rich heterocycles, especially under harsh acidic or oxidative conditions.[11]
-
-
Strategies for Minimizing Byproducts:
-
Optimize Reagent Stoichiometry: Using a large excess of the trifluoromethylating reagent can sometimes lead to side reactions. Carefully titrate the stoichiometry to find the optimal balance between conversion and selectivity.
-
Control Reaction Temperature: Running the reaction at a lower temperature can sometimes suppress unwanted side reactions.
-
Use of Additives: In some cases, the addition of a mild base or a radical scavenger can help to minimize byproduct formation.
-
Frequently Asked Questions (FAQs)
Reagent Selection and Handling
Q1: What are the main classes of trifluoromethylating reagents, and how do I choose the right one for my heterocyclic substrate?
A1: Trifluoromethylating reagents are broadly categorized into three main types based on the nature of the trifluoromethyl species they generate: electrophilic, nucleophilic, and radical.[2]
| Reagent Type | Common Examples | Typical Substrates | Key Considerations |
| Electrophilic | Togni's Reagents[18][19][20], Umemoto's Reagents[15] | Electron-rich heterocycles (indoles, pyrroles), β-ketoesters, thiols. | Generally stable and easy to handle. Reaction often proceeds under mild conditions. |
| Radical | Langlois' Reagent (CF₃SO₂Na)[2][4][21], CF₃I, CF₃SO₂Cl | Electron-deficient heterocycles (pyridines, pyrimidines), unactivated arenes.[3][9] | Often requires an oxidant, photocatalyst, or thermal initiation. Can be less regioselective. |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃), HCF₃ (Fluoroform)[22] | Carbonyl compounds (aldehydes, ketones, esters), imines. | Highly reactive and often require anhydrous conditions and low temperatures. |
The choice of reagent depends heavily on the electronic properties of your heterocyclic substrate. For electron-rich systems, electrophilic reagents are often a good starting point. For electron-deficient heterocycles, radical methods are generally more effective.
Q2: My Togni's/Umemoto's reagent seems to be decomposing. What are the signs, and how can I prevent this?
A2: Togni's and Umemoto's reagents are generally stable solids, but they can be sensitive to strong acids, bases, and reductants.[19][23] Togni Reagent II, in particular, can decompose exothermically at elevated temperatures.[19]
-
Signs of Decomposition: Discoloration, clumping, or a noticeable change in solubility.
-
Prevention:
-
Store in a cool, dry, dark place, preferably under an inert atmosphere.
-
Avoid contact with incompatible materials.
-
Use the reagent promptly after opening the container.
-
Q3: Is Langlois' reagent difficult to handle?
A3: Langlois' reagent (sodium trifluoromethanesulfinate) is a stable white solid that is relatively easy to handle compared to many other trifluoromethyl sources.[21][24] However, like many fine chemicals, it should be stored in a dry environment. The generation of the trifluoromethyl radical from this reagent requires an oxidant (like TBHP) or other initiation methods, which should be handled with appropriate care.[4][25]
Reaction Optimization
Q4: I'm performing a photoredox trifluoromethylation. What are the key parameters to optimize for better yield?
A4: Photoredox catalysis offers a mild and powerful way to generate trifluoromethyl radicals.[9] Key optimization parameters include:
-
Photocatalyst: The choice of photocatalyst (e.g., ruthenium or iridium complexes) is crucial and should be matched to the reaction.[9]
-
Light Source: The wavelength and intensity of the light source must be appropriate for exciting the chosen photocatalyst.
-
Solvent: The solvent should be transparent at the excitation wavelength and should not quench the excited state of the photocatalyst. Degassing the solvent to remove oxygen is often critical.
-
Concentration: Reaction concentration can impact the efficiency of light absorption and the overall reaction rate.
Q5: Can I run my trifluoromethylation reaction in an aqueous medium?
A5: Yes, in some cases. There have been successful reports of radical trifluoromethylation of heterocycles in water using Langlois' reagent, often with the aid of a surfactant to improve solubility.[25] This approach aligns with the principles of green chemistry by reducing the use of volatile organic solvents.
Experimental Protocols & Visualizations
General Protocol for Radical Trifluoromethylation of a Heterocycle using Langlois' Reagent
This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time will likely be necessary for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv) and Langlois' reagent (sodium trifluoromethanesulfinate, 3.0 equiv).[3]
-
Solvent Addition: Add the appropriate solvent (e.g., a mixture of dichloromethane and water).[3]
-
Initiator Addition: Add the oxidant, such as tert-butyl hydroperoxide (TBHP, 5.0 equiv), to the reaction mixture.[3]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in trifluoromethylation reactions.
Caption: A decision tree for troubleshooting low yields.
Interplay of Key Reaction Parameters
This diagram illustrates the interconnectedness of the primary factors influencing the success of a trifluoromethylation reaction.
Caption: Key factors influencing trifluoromethylation success.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 5. [PDF] Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. | Semantic Scholar [semanticscholar.org]
- 6. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 7. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brynmawr.edu [brynmawr.edu]
- 17. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Togni reagent II - Wikipedia [en.wikipedia.org]
- 20. Togni Reagent II - Enamine [enamine.net]
- 21. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 24. thieme-connect.com [thieme-connect.com]
- 25. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Imidazo[1,2-a]pyrazine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrazine-based inhibitors. This guide is designed to provide practical, in-depth solutions to the common challenges associated with achieving optimal oral bioavailability for this important class of molecules. Drawing from established scientific principles and field-proven strategies, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Introduction: The Oral Bioavailability Challenge with Imidazo[1,2-a]pyrazine Inhibitors
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1][2][3][4][5][6][7] However, compounds derived from this scaffold often exhibit physicochemical properties that can hinder their oral absorption, leading to low and variable bioavailability. Common issues include poor aqueous solubility and susceptibility to efflux by transporters such as P-glycoprotein (P-gp).[8][9]
This guide will walk you through a systematic approach to identifying and overcoming these barriers, empowering you to advance your most promising imidazo[1,2-a]pyrazine-based candidates.
Frequently Asked Questions (FAQs)
1. My imidazo[1,2-a]pyrazine inhibitor shows potent in vitro activity but poor oral bioavailability in preclinical models. Where should I start my investigation?
Poor oral bioavailability is a multifaceted issue. A logical first step is to determine the underlying cause by assessing the compound's fundamental biopharmaceutical properties. This can be conceptualized using the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their aqueous solubility and intestinal permeability.[8][10][11]
Initial Assessment Workflow:
Initial assessment of bioavailability issues.
Based on this initial assessment, you can then delve into the specific troubleshooting guides below.
2. How do I interpret the results of a Caco-2 permeability assay for my imidazo[1,2-a]pyrazine inhibitor?
The Caco-2 permeability assay is a valuable in vitro tool for predicting human intestinal absorption and identifying potential substrates for efflux transporters like P-gp.[2][12][13][14] The key parameters to consider are the apparent permeability coefficients (Papp) in the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
| Papp (A-to-B) Value | Interpretation | Reference Compound Example |
| > 10 x 10-6 cm/s | High Permeability | Propranolol |
| 1-10 x 10-6 cm/s | Moderate Permeability | Ketoprofen |
| < 1 x 10-6 cm/s | Low Permeability | Mannitol |
An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is generally considered indicative of active efflux.[15]
Troubleshooting Guide: Low Aqueous Solubility
Low aqueous solubility is a frequent challenge for imidazo[1,2-a]pyrazine-based inhibitors, often placing them in BCS Class II or IV. This leads to dissolution rate-limited absorption.
Issue: My compound's aqueous solubility is less than 10 µg/mL across the physiological pH range.
Solution 1: Amorphous Solid Dispersions (ASDs)
Creating an ASD involves dispersing the crystalline drug in a polymer matrix at a molecular level, thereby preventing crystallization and enhancing the dissolution rate.[16][17][18][19][20][21][22][23][24] Spray drying is a common and scalable method for preparing ASDs.[11][25][26]
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Polymer and Solvent Selection:
-
Screen various polymers for their ability to form a stable amorphous dispersion with your compound. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hypromellose acetate succinate (HPMCAS).[11][27]
-
Select a solvent system that dissolves both your compound and the chosen polymer.[26][28] A mixture of dichloromethane and methanol is often a good starting point.
-
-
Preparation of the Spray Solution:
-
Dissolve the imidazo[1,2-a]pyrazine inhibitor and the polymer in the selected solvent system. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
The total solid concentration in the solution will influence the particle size and morphology of the final product.[25]
-
-
Spray Drying Process:
-
Use a laboratory-scale spray dryer.
-
Inlet Temperature: Set to a temperature that allows for rapid solvent evaporation without degrading the compound.
-
Atomization Gas Flow Rate: Adjust to control droplet size.
-
Feed Rate: Control the rate at which the solution is introduced into the drying chamber.
-
-
Secondary Drying:
-
Collect the resulting powder and subject it to secondary drying under vacuum to remove any residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Assess the dissolution profile of the ASD in biorelevant media (e.g., FaSSIF, FeSSIF) and compare it to the crystalline form.
-
Troubleshooting ASDs:
| Problem | Potential Cause | Suggested Solution |
| Recrystallization during storage | - High drug loading- Inappropriate polymer selection- High humidity | - Decrease drug loading- Screen for polymers with stronger drug-polymer interactions- Store under controlled humidity conditions |
| Poor dissolution enhancement | - Incomplete amorphization- Phase separation | - Optimize spray drying parameters- Select a more suitable polymer |
| Low powder yield | - Sticking to the drying chamber wall | - Optimize process parameters (e.g., inlet temperature, feed rate)- Consider using a different solvent system |
Solution 2: Prodrug Approach
A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in vivo to release the active parent compound.[21][29][30][31][32][33] For imidazo[1,2-a]pyrazines with poor solubility due to a lack of ionizable groups, creating a phosphate prodrug can dramatically increase aqueous solubility.[12][31][32][34]
Conceptual Workflow for Phosphate Prodrug Synthesis:
Phosphate prodrug strategy for improved solubility.
Troubleshooting Prodrugs:
| Problem | Potential Cause | Suggested Solution |
| Incomplete in vivo conversion | - Low levels of activating enzymes (e.g., alkaline phosphatase) at the site of absorption- Prodrug is not a substrate for the required enzymes | - Evaluate prodrug conversion in vitro using intestinal microsomes or Caco-2 cells- Consider alternative promoieties that are cleaved by more ubiquitous enzymes (e.g., esterases) |
| Chemical instability of the prodrug | - The promoiety is labile under gastric or intestinal pH conditions | - Modify the promoiety to enhance its chemical stability- Consider enteric-coated formulations |
| Toxicity of the promoiety | - The released promoiety has inherent toxicity | - Select a promoiety that is generally regarded as safe (GRAS) |
Troubleshooting Guide: Low Intestinal Permeability
Low intestinal permeability can be due to the intrinsic physicochemical properties of the molecule or active efflux by transporters.
Issue: My compound shows a high efflux ratio (>2) in the Caco-2 assay, suggesting it is a substrate for P-glycoprotein.
Solution: Mitigating P-glycoprotein Efflux
P-gp is a key efflux transporter that can significantly limit the oral absorption of its substrates.[15][19][30][34]
Strategies to Overcome P-gp Efflux:
-
Structural Modification:
-
Reduce Hydrogen Bond Donors: Reducing the number of hydrogen bond donors can decrease a compound's affinity for P-gp.
-
Increase Lipophilicity (with caution): While increased lipophilicity can sometimes help bypass P-gp, it can also lead to other issues like poor solubility and increased metabolic clearance. A careful balance is required.
-
Introduce Fluorine Atoms: Strategic incorporation of fluorine can alter the electronic properties of a molecule and disrupt its interaction with P-gp. One study on imidazo[1,2-a]pyridine inhibitors found that a fluorine-substituted piperidine significantly reduced P-gp efflux and improved bioavailability.[15]
-
-
Formulation with P-gp Inhibitors:
-
Some pharmaceutical excipients, such as Vitamin E TPGS and Gelucire 44/14, have been shown to inhibit P-gp.[34] Formulating your imidazo[1,2-a]pyrazine inhibitor with these excipients may improve its absorption.
-
Case Study: Improving Oral Bioavailability of an Imidazo[1,2-a]pyrazine Aurora Kinase Inhibitor
One published study detailed the successful optimization of an imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor that initially suffered from poor oral bioavailability.[8][9] Through systematic structural modifications, the researchers were able to identify a derivative with significantly improved oral exposure across multiple species.[8][9] This case study highlights the power of medicinal chemistry in overcoming pharmacokinetic challenges.
Preclinical Pharmacokinetic Study Design
Once you have developed a promising formulation or a new analog, a well-designed preclinical pharmacokinetic study is essential to evaluate its oral bioavailability.[3][31]
Key Components of a Preclinical Oral Bioavailability Study:
-
Animal Model: Rats are a common choice for initial pharmacokinetic screening.
-
Dosing:
-
Oral (PO): Administer the compound in the optimized formulation (e.g., as an ASD suspension or a prodrug solution).
-
Intravenous (IV): Administer a solution of the compound to determine its clearance and volume of distribution. This is necessary to calculate absolute bioavailability.
-
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) to adequately define the pharmacokinetic profile.
-
Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.
-
Pharmacokinetic Analysis: Calculate key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Half-life.
-
F% (Absolute Bioavailability): (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
Illustrative Pharmacokinetic Data:
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng*h/mL) | F% |
| Parent Compound | 10 | PO | 50 | 200 | 5% |
| ASD Formulation | 10 | PO | 250 | 1200 | 30% |
| Parent Compound | 2 | IV | - | 800 | - |
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. upperton.com [upperton.com]
- 12. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. FORMULATION FORUM - Tackling Challenging Molecules by Spray Drying: Making the Impossible Possible [drug-dev.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. pharmtech.com [pharmtech.com]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Phosphoramidates of 2′-β-d-arabinouridine (AraU) as phosphate prodrugs; design, synthesis, in vitro activity and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Tyrosine kinase inhibitor enhances the bioavailability of oral irinotecan in pediatric patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Heterocyclic Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges encountered during the purification of fluorinated heterocyclic compounds. The introduction of fluorine into a heterocyclic scaffold dramatically alters its physicochemical properties, often leading to unexpected and difficult purification scenarios.[1] This resource is designed to explain the causality behind these challenges and provide field-proven solutions to streamline your workflow and ensure the purity of your target compounds.
Section 1: Frequently Asked Questions - The "Why" Behind the Challenge
This section addresses fundamental questions about how fluorine impacts molecular properties, which is the root cause of many purification difficulties.
Q1: Why does adding a single fluorine atom so drastically change my compound's chromatographic behavior?
A1: The effects of fluorine substitution are profound due to its unique combination of properties. Fluorine is the most electronegative element, leading to a strong C-F bond dipole.[2] However, its small size means it often acts as a bioisostere of a hydrogen atom.[3] This duality creates complex effects on polarity and lipophilicity that are not always intuitive:
-
Polarity and Lipophilicity Modulation: Monofluorination of an alkyl group can decrease lipophilicity, while fluorination of an aromatic ring tends to increase it due to the low polarizability of the C-F bond.[4] This change directly impacts how the molecule interacts with both polar (e.g., silica) and non-polar (e.g., C18) stationary phases.
-
Altered pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, such as amines or nitrogen-containing heterocycles.[1][5] This change in ionization state dramatically affects solubility and retention in pH-dependent chromatography.
-
Conformational Restriction: The introduction of fluorine can restrict the rotation of adjacent bonds, locking the molecule into a specific conformation.[5] This can expose or hide polar functional groups, leading to unexpected elution profiles.
Q2: My fluorinated heterocycle seems to be degrading on my silica gel column. What could be happening?
A2: While the C-F bond is very strong, certain structural motifs within fluorinated heterocycles can render them unstable, particularly on acidic surfaces like silica gel or in certain solvent systems.[6] Key mechanisms of degradation include:
-
HF Elimination: β-fluoro carbonyl compounds or molecules with an acidic proton alpha to a fluorinated group can be prone to eliminating hydrogen fluoride (HF).[6]
-
Neighboring Group Participation: Lone pairs on adjacent heteroatoms (like nitrogen in an imidazole or indole ring) can facilitate the heterolytic cleavage of a C-F bond, especially on -CH₂F or -CHF₂ groups.[6] This can lead to rapid decomposition in aqueous or protic solutions.[6]
-
Hydrolytic Instability: Some fluorinated groups, particularly when attached to electron-deficient heterocyclic systems, can be susceptible to nucleophilic attack by water or other nucleophiles (like methanol in the mobile phase), leading to displacement of the fluoride.
Q3: I'm seeing significant background contamination in my analysis. Could my lab equipment be the source?
A3: Yes, this is a common and often overlooked problem. Fluorinated compounds are ubiquitous in modern laboratories, and contamination can arise from multiple sources.[7] Polytetrafluoroethylene (PTFE)-coated materials, such as vial caps, stir bars, and tubing, are known to leach fluorinated compounds, which can interfere with trace-level analysis.[7] It is crucial to run solvent blanks and use high-purity solvents to identify and minimize these background signals.
Section 2: Troubleshooting Guide - Common Purification Problems & Solutions
This section provides a question-and-answer guide to specific experimental issues you may encounter.
Chromatography & Elution Issues
Q4: My fluorinated compound is co-eluting with a non-fluorinated starting material in reversed-phase HPLC. How can I improve separation?
A4: Co-elution of fluorinated and non-fluorinated analogues is a classic challenge. While fluorination often increases hydrophobicity and retention on a C18 column, this is not always the case, and the change may be too subtle for baseline separation.[8]
Troubleshooting Steps:
-
Change the Organic Modifier: Switching the organic component of your mobile phase from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation.[9] These solvents have different interactions with both the analyte and the stationary phase.
-
Switch to a Different Stationary Phase: If changing the mobile phase is ineffective, the next step is to use a column with a different separation mechanism.
-
Phenyl-Hexyl Phases: These columns offer π-π interactions, which can help differentiate aromatic heterocycles.
-
Fluorinated Phases (e.g., F-silica): These phases are specifically designed for organofluorine compounds and can provide enhanced selectivity through "fluorophilicity".[10]
-
-
Utilize Mobile Phase Additives: Adding trifluoroethanol (TFE) to the mobile phase can sometimes enhance the separation between fluorinated and non-fluorinated compounds.[9]
-
Employ an Orthogonal Technique: If co-elution persists, the impurity has a very similar polarity. An orthogonal method with a completely different separation mechanism, such as Supercritical Fluid Chromatography (SFC), is an excellent alternative.[9]
Q5: My highly polar fluorinated compound elutes in the void volume on my C18 column. What are my options?
A5: This indicates that your compound is too polar to be retained by the non-polar stationary phase.
Solutions:
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention and separation of highly polar compounds and is often the best solution for this problem.[9]
-
Use a More Retentive Reversed-Phase Column: Columns with embedded polar groups or higher carbon loads may provide slightly more retention, but HILIC is generally a more effective choice.[9]
-
Ion-Pair Chromatography: If your compound is ionizable, adding an ion-pairing reagent to the mobile phase can form a more hydrophobic complex that will be retained on a C18 column.
Q6: My basic fluorinated amine is showing severe peak tailing on both normal and reversed-phase columns. How can I get a sharp peak?
A6: Peak tailing for basic compounds is usually caused by strong, unwanted interactions with acidic silanol groups on the silica surface (in both normal and reversed-phase).
Solutions:
-
Adjust Mobile Phase pH: For reversed-phase, ensure the mobile phase pH is at least 2 units below the pKa of your basic compound.[9] This protonates the amine, minimizing its interaction with silanols. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is a standard practice.[9]
-
Use a Mobile Phase Additive (Normal Phase): For normal-phase flash chromatography on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can dramatically improve peak shape by competing for the active sites on the silica.[11]
-
Use End-Capped Columns: For HPLC, use high-quality, end-capped columns where most of the free silanol groups have been deactivated.
Sample Preparation & Recovery Issues
Q7: My compound has very poor solubility in my chromatography mobile phase. How can I load it onto the column effectively?
A7: Poor solubility is a common issue that can lead to band broadening and inaccurate results.
Solutions:
-
Use a Stronger Injection Solvent: Dissolve the sample in a stronger, compatible solvent (like DMSO or DMF), but ensure you inject the smallest possible volume to avoid solvent effects that distort peak shape.
-
Dry Loading (Flash Chromatography): This is the recommended method for samples with poor solubility in the eluent.[9] Dissolve your crude material in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel or Celite, and evaporate the solvent completely under reduced pressure. The resulting dry powder can then be loaded directly onto the top of the column. This ensures the compound is introduced to the column in a concentrated band.
Q8: I am experiencing low recovery of my compound after purification. I suspect it's unstable. How can I confirm this and mitigate the issue?
A8: Low recovery can be due to instability or irreversible adsorption.
Troubleshooting Steps:
-
Stability Test: Before purification, perform a simple stability test. Dissolve a small, pure sample of your compound in the intended mobile phase and let it sit for the expected duration of the purification run. Analyze the sample by LC-MS or NMR to check for degradation products.[6]
-
Use a Milder Stationary Phase: If silica gel is causing decomposition, switch to a more neutral stationary phase like alumina or consider using a bonded phase like diol or amino-propyl silica.
-
Avoid Protic or Aqueous Solvents: If your compound is susceptible to hydrolysis or defluorination in the presence of water or alcohols, use anhydrous solvents and consider techniques like SFC which use supercritical CO₂.
-
Work Quickly and at Low Temperatures: Minimize the time the compound spends in solution and on the column. If possible, run the chromatography at a lower temperature to slow down potential degradation reactions.
Section 3: Visualization of Purification Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of a novel fluorinated heterocyclic compound.
Caption: A decision-making workflow for purifying fluorinated heterocycles.
Section 4: Key Experimental Protocols
Protocol 1: Dry Loading for Flash Chromatography
This protocol is essential for compounds with poor solubility in the column eluent.[9]
-
Dissolution: Dissolve the crude sample (e.g., 100 mg) in a minimal amount of a suitable volatile solvent in which it is soluble (e.g., Dichloromethane, Acetone, Ethyl Acetate).
-
Adsorption: To the solution, add an inert adsorbent material. Use approximately 2-3 times the weight of the crude sample (e.g., 200-300 mg of silica gel or Celite).
-
Evaporation: Thoroughly mix the slurry and then remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. Ensure no solvent remains, as this will negatively impact the separation.
-
Loading: Carefully add the dry powder containing the adsorbed sample to the top of the pre-packed flash column. Gently tap the column to ensure even packing.
-
Elution: Add a small layer of sand on top of the sample powder to prevent disturbance, and begin the elution as planned.
Protocol 2: Method Development for RP-HPLC with Mobile Phase Modifiers
This protocol outlines a systematic approach to improving peak shape and selectivity for ionizable fluorinated heterocycles.
-
Initial Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time of your compound.
-
-
Peak Shape Optimization (If Tailing Occurs):
-
If peak tailing is observed for a basic compound, replace the 0.1% Formic Acid modifier with 0.1% Trifluoroacetic Acid (TFA) in both Mobile Phase A and B. TFA is a stronger ion-pairing agent and often yields sharper peaks for amines.
-
-
Selectivity Optimization (If Co-elution Occurs):
-
Change Organic Modifier: Prepare a new Mobile Phase B using Methanol (with the same acid modifier). Re-run the gradient. Methanol offers different selectivity compared to acetonitrile and may resolve the co-eluting peaks.[9]
-
Ternary Gradient: If a complete switch is not effective, consider a ternary system where you use both Acetonitrile and Methanol as the organic portion to fine-tune selectivity.
-
Section 5: Data Summary Table
The choice of chromatographic column is critical. The table below summarizes common stationary phases and their primary applications in the purification of fluorinated heterocycles.
| Stationary Phase | Separation Principle | Best Suited For | Key Considerations |
| Silica Gel | Normal Phase (Adsorption) | General purpose purification of moderately polar, non-ionic compounds. | Can be acidic and may cause degradation of sensitive compounds.[6] |
| C18 (ODS) | Reversed Phase (Hydrophobic) | Separating compounds based on lipophilicity. Good starting point for most compounds. | May not retain highly polar fluorinated compounds.[9] |
| Phenyl-Hexyl | Reversed Phase (Hydrophobic + π-π) | Aromatic and heteroaromatic compounds where π-π interactions can enhance selectivity. | Offers different selectivity compared to C18.[9] |
| Fluorinated (F-silica) | Reversed Phase (Hydrophobic + Fluorophilic) | Specifically for separating fluorinated compounds from each other or from non-fluorinated analogues.[10] | Can provide unique selectivity not achievable on other phases.[10] |
| HILIC | Hydrophilic Partitioning | Highly polar, water-soluble compounds that are not retained in reversed-phase.[9] | Requires careful equilibration; uses high organic mobile phases. |
| Chiral Phases | Enantioselective Interaction | Separation of enantiomers. | Often used with SFC for higher throughput.[9] |
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable heterocyclic scaffold. The imidazo[1,2-a]pyrazine core is a privileged structure in drug discovery, appearing in molecules targeting a range of diseases.[1][2][3] The incorporation of a trifluoromethyl (CF₃) group is a common strategy to enhance metabolic stability, lipophilicity, and binding affinity.[4][5]
However, the synthesis of this specific derivative can be challenging, often plagued by side reactions and low yields. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common pitfalls of this synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis of this compound, which typically involves the condensation of 2-aminopyrazine with a CF₃-containing building block, such as trifluoroacetic anhydride (TFAA).
Problem 1: Low or No Product Yield; Recovery of Starting Material
Question: My reaction is not progressing, and analysis (TLC/LC-MS) shows only the 2-aminopyrazine starting material, even after extended reaction times. What are the likely causes?
Answer: This is a common and frustrating issue that almost always points to problems with reagent quality, reaction conditions, or the activation of the coupling partners.
Root Cause Analysis & Corrective Actions:
-
Moisture Contamination: Trifluoroacetic anhydride (TFAA) is exceptionally reactive towards water.[6][7] Trace moisture in the solvent, on the glassware, or in the 2-aminopyrazine will rapidly hydrolyze TFAA to the unreactive trifluoroacetic acid (TFA). This TFA will then protonate the basic 2-aminopyrazine, forming a salt and effectively shutting down the desired nucleophilic attack.
-
Solution Protocol:
-
Dry all glassware in an oven (≥120 °C) for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Use a freshly opened bottle of high-purity, anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or THF). Solvents from a solvent purification system are ideal.
-
Ensure your 2-aminopyrazine is dry. If it has been stored for a long time, consider recrystallizing it or drying it in a vacuum oven.
-
Use a fresh ampule or bottle of TFAA. Once opened, TFAA quality degrades over time.
-
-
-
Insufficient Activation/Temperature: The initial acylation of 2-aminopyrazine by TFAA is often exothermic, but the subsequent intramolecular cyclization to form the imidazole ring requires energy to overcome the activation barrier.
-
Expert Insight: The reaction is a two-step process: N-acylation followed by cyclization/dehydration. If the temperature is too low, the cyclization step may not occur at an appreciable rate, leaving the uncyclized intermediate, N-(pyrazin-2-yl)-2,2,2-trifluoroacetamide, in the reaction mixture.
-
Solution: Monitor the reaction for the formation of this intermediate. If it is present, a moderate increase in temperature (e.g., from room temperature to 40-50 °C) may be required to drive the cyclization to completion.
-
-
Reagent Stoichiometry: Using an insufficient amount of TFAA will naturally lead to incomplete conversion. Conversely, a large excess can promote side reactions (see Problem 2).
-
Recommendation: Start with 1.1 to 1.2 equivalents of TFAA relative to 2-aminopyrazine. This slight excess accounts for minor loss due to adventitious moisture without promoting significant byproduct formation.
-
Problem 2: A Major Byproduct is Observed via LC-MS/NMR
Question: My reaction produces a significant amount of a byproduct with a mass inconsistent with the desired product. How can I identify and prevent its formation?
Answer: Byproduct formation is typically due to the high reactivity of TFAA and the presence of multiple nucleophilic sites on the 2-aminopyrazine intermediate.
Common Side Reactions and Their Prevention:
-
N,N'-Diacylation: This occurs when the initially formed N-(pyrazin-2-yl)-2,2,2-trifluoroacetamide is acylated a second time by TFAA on the endocyclic pyrazine nitrogen. This forms a highly deactivated, positively charged intermediate that is unlikely to cyclize.
-
How to Identify: Look for a mass corresponding to [2-aminopyrazine + 2*TFA - H₂O]. The resulting species is often unstable and may hydrolyze back to the mono-acylated product upon workup.
-
Prevention:
-
Controlled Reagent Addition: Add the TFAA dropwise to the solution of 2-aminopyrazine at a low temperature (0 °C) to control the initial exothermic acylation and prevent localized high concentrations of the anhydride.
-
Avoid Large Excess: Do not use a large excess of TFAA. Stick to the recommended 1.1-1.2 equivalents.
-
-
-
Decomposition/Tarrying: Imidazo[1,2-a]azines can be unstable to strong acid and high temperatures. If the reaction is heated too aggressively, or for too long, decomposition can lead to an intractable mixture.
-
Prevention: Maintain careful temperature control. If heating is required to promote cyclization, do so stepwise and monitor the reaction closely by TLC or LC-MS to avoid over-heating.
-
Visualizing the Reaction and Key Side Reaction
The following diagrams illustrate the desired synthetic pathway versus the common diacylation side reaction.
Caption: Desired pathway vs. a common side reaction.
Problem 3: Difficulty with Product Purification
Question: My crude product shows the correct mass, but it streaks badly on my silica gel column, and I get poor recovery. What is a better way to purify it?
Answer: The basic nitrogen atoms in the imidazo[1,2-a]pyrazine core are the primary cause of purification difficulties on standard silica gel. These basic sites interact strongly with the acidic silanol groups on the silica surface, leading to tailing, poor separation, and potential decomposition on the column.
Recommended Purification Strategies:
| Method | Protocol | Advantages | Disadvantages |
| Base-Treated Chromatography | Add 1-2% triethylamine (Et₃N) or ammonia (in MeOH) to your eluent system (e.g., Hexane/EtOAc or DCM/MeOH). | Deactivates acidic silica sites, significantly reducing tailing and improving peak shape. | Requires removal of the basic additive from the purified fractions. |
| Recrystallization | Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) and allow it to cool slowly. | Can provide very high purity material if a suitable solvent system is found. Avoids silica gel altogether. | Product may be too soluble or may oil out. Yield loss is possible. |
| Acid/Base Extraction | 1. Dissolve crude material in a non-polar organic solvent (e.g., DCM).2. Wash with a saturated aqueous solution of NaHCO₃ to remove acidic impurities (like TFA).3. Extract the aqueous layer with DCM.4. Combine organic layers, dry (Na₂SO₄), and concentrate. | Excellent for removing acidic or basic impurities. Good for initial cleanup before another method. | May not remove neutral, non-polar impurities. |
| Salt Formation | As described for similar scaffolds, dissolving the product in a solvent and adding an acid (like H₂SO₄ in ether) can precipitate the product as a salt, leaving neutral impurities behind.[8] | Can provide very clean material and a stable, solid form of the product. | Requires an additional step to liberate the freebase if needed for subsequent reactions. |
Frequently Asked Questions (FAQs)
Q1: How can I be certain I've formed the correct isomer? The reaction of 2-aminopyrazine is highly regioselective and almost exclusively yields the imidazo[1,2-a]pyrazine scaffold. The initial acylation occurs on the more nucleophilic exocyclic amino group, and the subsequent cyclization involves the adjacent endocyclic pyrazine nitrogen. Confirmation is best achieved using 2D NMR techniques like HMBC and NOESY, which can establish connectivity and spatial relationships within the molecule.
Q2: What is the best catalyst for this reaction? While many syntheses of related imidazopyridines use Lewis acid or Brønsted acid catalysts, the reaction between 2-aminopyrazine and a highly reactive electrophile like TFAA often does not require an external catalyst.[9][10] In this case, the trifluoroacetic acid generated in situ can act as a catalyst for the dehydration/cyclization step. Adding a strong acid catalyst can sometimes accelerate decomposition.
Q3: Can I use a milder trifluoromethylating agent? Yes. If TFAA proves too reactive, consider using ethyl trifluoroacetate. This reaction typically requires a base (like NaH or K₂CO₃) and higher temperatures, but the lower reactivity can provide a more controlled reaction, potentially reducing side products. Another alternative is the use of trifluoromethyl-containing building blocks in a multicomponent reaction format, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which can offer a more convergent and milder route.[11][12]
Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. Use the following decision tree to diagnose the issue.
Caption: A decision tree for troubleshooting the synthesis.
References
- 1. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - 华东师范大学 [pure.ecnu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pnas.org [pnas.org]
- 6. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 7. Trifluoroacetic Anhydride (TFAA) [commonorganicchemistry.com]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyrazine Derivatives in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with imidazo[1,2-a]pyrazine derivatives in their biological assays. The unique structural characteristics of the imidazo[1,2-a]pyrazine core, while conferring a range of biological activities, often lead to poor aqueous solubility, posing significant hurdles in obtaining reliable and reproducible experimental data.[1]
This resource provides in-depth troubleshooting advice, step-by-step protocols, and a scientific rationale for each recommended approach to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why do my imidazo[1,2-a]pyrazine derivatives precipitate when I add them to my aqueous assay buffer?
A1: This is a common issue known as "crashing out" and typically occurs when a concentrated stock solution, usually in an organic solvent like dimethyl sulfoxide (DMSO), is rapidly diluted into an aqueous medium.[2] The imidazo[1,2-a]pyrazine scaffold is a nitrogen-bridged heterocyclic system that is often poorly soluble in water.[3][4] When the highly concentrated DMSO stock is introduced to the aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a solvent in which it is not readily soluble, causing it to precipitate.
Key Contributing Factors:
-
Inherent Low Aqueous Solubility: The chemical structure of many imidazo[1,2-a]pyrazine derivatives lends itself to low solubility in water-based solutions.[1]
-
Solvent Shock: The rapid change in solvent environment from organic to aqueous disrupts the solvation of the compound.[2]
-
Concentration: The final concentration of your compound in the assay buffer may exceed its maximum aqueous solubility.
Q2: I've prepared a 10 mM stock of my compound in 100% DMSO, but I still see particles. What's wrong?
A2: While DMSO is a powerful solvent, not all compounds are soluble even in 100% DMSO at high concentrations like 10 mM.[5] It's also possible that your compound has low stability in DMSO or that the DMSO has absorbed water from the atmosphere, which can reduce its solvating power for hydrophobic compounds.[2][5]
Troubleshooting Steps:
-
Confirm Complete Dissolution: Gently warm the stock solution to 37°C and vortex or sonicate briefly to aid dissolution.[6]
-
Lower Stock Concentration: If particles persist, you may need to prepare a lower concentration stock solution (e.g., 1 mM or 5 mM).
-
Use Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO, as water contamination can significantly impact the solubility of hydrophobic compounds.[2]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A3: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines in short-term assays.[7] However, concentrations above 1% can lead to cytotoxicity, cell membrane damage, and oxidative stress.[8] It is crucial to perform a DMSO tolerance test for your specific cell line and assay duration.[8]
| DMSO Concentration | General Effect on Cells |
| < 0.1% | Generally safe for most cell types.[8] |
| 0.1% - 1% | May have mild, cell-type-specific effects.[8] |
| > 1% | Increased risk of cytotoxicity and altered cell function.[8] |
| > 5% | Often causes significant cell death.[9] |
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
If your compound precipitates immediately upon addition to the assay buffer, follow this workflow to identify and solve the problem.
Caption: Troubleshooting workflow for immediate compound precipitation.
Protocol 1: Kinetic Solubility Assay
This assay helps determine the maximum soluble concentration of your compound under your specific experimental conditions.[10][11]
Materials:
-
High-concentration stock solution of your compound in DMSO.
-
Your specific aqueous assay buffer or cell culture medium.
-
96-well clear bottom plate.
-
Plate reader capable of measuring absorbance or a nephelometer.
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your compound in the pre-warmed assay buffer.[2]
-
Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C) for a relevant period (e.g., 1-2 hours).[11]
-
Measure: Read the plate using a nephelometer to detect light scattering from precipitated particles or a plate reader to measure turbidity.[10]
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in light scattering or turbidity is your kinetic solubility limit.
Issue 2: Delayed Precipitation During Incubation
Sometimes, a compound will appear soluble initially but will precipitate over time during incubation.
Potential Causes and Solutions:
-
Metabolism-Induced pH Shift: Cellular metabolism can acidify the culture medium, altering the charge state and solubility of pH-sensitive compounds.[12]
-
Solution: Monitor the pH of your media during the experiment. Consider using a more robust buffering system or changing the media more frequently.
-
-
Compound Instability: The compound may be unstable in the aqueous environment at 37°C and degrade into less soluble byproducts.
-
Solution: Assess the chemical stability of your compound under assay conditions using techniques like HPLC. If instability is an issue, you may need to shorten the incubation time or add the compound more frequently.
-
-
Interaction with Media Components: Components in the cell culture media, such as salts or proteins in Fetal Bovine Serum (FBS), can interact with the compound and reduce its solubility.[2]
-
Solution: Test the solubility of your compound in simpler buffers to see if media components are the issue. If FBS is suspected, consider reducing its concentration or using a serum-free medium for the assay.
-
Advanced Solubilization Strategies
If basic troubleshooting fails, you may need to employ more advanced formulation strategies.
Caption: Advanced strategies for enhancing compound solubility.
Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[13][14]
Commonly Used Co-solvents:
-
Polyethylene Glycol (PEG), particularly PEG 300 and PEG 400.[15]
-
Propylene Glycol (PG).[14]
-
Ethanol.[13]
Considerations:
-
Always test for co-solvent toxicity in your specific assay.
-
The combination of co-solvents and surfactants can be particularly effective.[13]
Surfactants
Surfactants can solubilize hydrophobic compounds by forming micelles that encapsulate the drug molecules.
Examples of Surfactants:
-
Polysorbates (e.g., Tween® 20, Tween® 80).
-
d-α-tocopherol polyethylene glycol succinate (TPGS).
Important Note: The concentration of the surfactant must be above its critical micelle concentration (CMC) to form micelles.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[15]
Particle Size Reduction
Reducing the particle size of a compound increases its surface area, which can lead to an increased dissolution rate.[14]
-
Micronization: Grinding the compound to create particles in the micrometer range.[14]
-
Nanosuspensions: Creating a colloidal dispersion of the pure drug particles in a liquid medium.
Final Recommendations
-
Screen for Solubility Early: Integrate solubility assays early in your drug discovery pipeline to flag problematic compounds sooner.[5]
-
Customize Your Approach: The optimal solubilization strategy will be compound-specific. A systematic approach, starting with simple solvent adjustments and moving to more complex formulations, is recommended.
-
Validate Your Assay: Whenever you modify the formulation (e.g., by adding a co-solvent), ensure you re-validate your biological assay to check for any interference from the excipients used.
By understanding the underlying principles of solubility and systematically applying these troubleshooting and formulation strategies, you can overcome the challenges posed by poorly soluble imidazo[1,2-a]pyrazine derivatives and obtain high-quality, reliable data in your biological assays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SYNTHESIS OF IMIDAZO[1,2-<i>a</i>]PYRAZINE AND IMIDAZO[1,2-<i>a</i>]PYRIMIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. mdpi.com [mdpi.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimization of Palladium Catalysts for C-H Functionalization of Imidazo[1,2-a]pyrazines
Welcome to the technical support center for the palladium-catalyzed C-H functionalization of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The imidazo[1,2-a]pyrazine scaffold is a privileged structural motif in medicinal chemistry, and its efficient functionalization is of paramount importance.[1] This resource aims to address common experimental challenges and provide a framework for the rational optimization of your catalytic system.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low to No Product Yield
You've set up your reaction according to a literature precedent, but after the specified time, TLC or LC-MS analysis shows primarily unreacted starting material or a complex mixture of byproducts.
This is one of the most common issues in catalytic chemistry. The root cause can often be traced back to catalyst activity, reaction conditions, or the purity of your reagents.
Potential Causes & Solutions:
-
Catalyst Inactivity or Deactivation:
-
Cause: The palladium catalyst may not be in its active oxidation state (typically Pd(II) for C-H activation) or may have decomposed to palladium black (Pd(0) agglomerates).[2] Catalyst deactivation can be caused by impurities in the reagents or solvent, or by thermal decomposition at high temperatures.[3]
-
Solution:
-
Use High-Purity Reagents: Ensure all reagents, especially the solvent and base, are anhydrous and free of coordinating impurities that can poison the catalyst.
-
Activate the Catalyst: If using a Pd(0) precatalyst for a cycle that requires Pd(II), ensure your conditions are suitable for oxidative addition. Conversely, for cycles requiring Pd(0), ensure complete reduction of the precatalyst.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and preventing aggregation.[3] If you observe palladium black, consider using a more sterically bulky or electron-rich ligand to better stabilize the active species.
-
Temperature Control: Avoid excessively high temperatures, which can promote catalyst decomposition. Run a temperature screen to find the optimal balance between reaction rate and catalyst stability.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The chosen solvent, base, or temperature may not be ideal for your specific substrate. Solvent properties like polarity and coordinating ability can significantly influence the reaction outcome.[4][5][6]
-
Solution:
-
Solvent Screening: Aprotic polar solvents like DMF, DMAc, or NMP are often effective. However, for some substrates, less coordinating solvents like dioxane or toluene may be superior.[5] It is highly recommended to perform a small-scale screen of different solvents.
-
Base Screening: The choice of base is critical. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and carboxylates (e.g., KOAc). The pKa and solubility of the base can impact the deprotonation step of the C-H activation.
-
Concentration: Ensure the reaction concentration is appropriate. Highly dilute conditions may slow down the reaction, while overly concentrated conditions can lead to side reactions or solubility issues.
-
-
-
Poor Substrate Reactivity:
-
Cause: The electronic properties of your imidazo[1,2-a]pyrazine derivative can significantly impact its reactivity. Electron-withdrawing groups can make the C-H bond less susceptible to activation.
-
Solution:
-
Modify Electronic Properties: If possible, consider using a derivative with less deactivating substituents.
-
Stronger Directing Group: While imidazo[1,2-a]pyrazines have an inherent directing effect from the nitrogen atoms, in some cases, the introduction of a stronger directing group may be necessary to facilitate C-H activation.[7]
-
-
Issue 2: Poor Regioselectivity
You are obtaining a mixture of isomers, with functionalization occurring at multiple positions on the imidazo[1,2-a]pyrazine core.
Controlling regioselectivity is a key challenge in C-H functionalization. For the imidazo[1,2-a]pyrazine scaffold, functionalization can potentially occur at several positions.
Potential Causes & Solutions:
-
Steric and Electronic Ambiguity:
-
Cause: The electronic and steric environment of the C-H bonds on the imidazo[1,2-a]pyrazine ring may not be sufficiently differentiated to favor a single site of reaction.
-
Solution:
-
Ligand Modification: The steric bulk of the ligand can be tuned to favor functionalization at the less sterically hindered position.[8][9] A screen of ligands with varying steric profiles (e.g., phosphines with different cone angles) is recommended.
-
Directing Groups: The introduction of a directing group can override the inherent reactivity of the heterocycle and direct the catalyst to a specific C-H bond.[7][10]
-
Solvent Effects: The solvent can influence the transition state geometry and, in turn, the regioselectivity.[5] Experiment with both coordinating and non-coordinating solvents.
-
-
-
Multiple Possible Mechanistic Pathways:
-
Cause: The reaction may be proceeding through more than one catalytic cycle, each favoring a different regioisomer.
-
Solution:
-
Additive Screening: The addition of certain salts or additives can sometimes favor one mechanistic pathway over another. For example, silver salts are often used as oxidants and can influence the nature of the active palladium species.
-
Temperature Adjustment: Lowering the reaction temperature can sometimes increase the selectivity by favoring the pathway with the lower activation energy.
-
-
Issue 3: Catalyst Deactivation and Formation of Palladium Black
During the reaction, you observe the formation of a black precipitate, and the reaction stalls.
The formation of palladium black is a clear indication of catalyst decomposition, where the active soluble palladium species agglomerate into inactive metallic palladium.
Potential Causes & Solutions:
-
Unstable Catalytic Species:
-
Cause: The active palladium species may be unstable under the reaction conditions, leading to reductive elimination of the ligands and subsequent aggregation.
-
Solution:
-
Ligand Choice: Use strongly coordinating or bulky ligands that can better stabilize the palladium center and prevent aggregation. Bidentate ligands are often more effective than monodentate ligands in this regard.
-
Excess Ligand: In some cases, using a slight excess of the ligand can help to maintain the stability of the catalytic complex.
-
-
-
Presence of Reducing Agents:
-
Cause: Impurities in the reagents or solvent, or even the substrate or products themselves, can act as reducing agents, converting the active Pd(II) to Pd(0).
-
Solution:
-
Purify Reagents: Ensure all reagents and solvents are of high purity and are properly dried and degassed.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation-reduction side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for palladium-catalyzed C-H functionalization of imidazo[1,2-a]pyrazines?
A1: The most commonly proposed mechanism is a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle.[7][11] In a simplified view of a Pd(II)/Pd(IV) cycle, the reaction proceeds through:
-
Coordination of the imidazo[1,2-a]pyrazine to the Pd(II) center.
-
Concerted Metalation-Deprotonation (CMD) to form a palladacycle intermediate.[12]
-
Oxidative addition of the coupling partner to form a Pd(IV) intermediate.
-
Reductive elimination to form the C-C or C-heteroatom bond and regenerate the Pd(II) catalyst.
dot digraph "Simplified_Pd_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Caption: Simplified Pd(II)/Pd(IV) catalytic cycle.
Q2: How do I choose the right palladium precatalyst?
A2: The choice of precatalyst depends on the desired catalytic cycle.
-
For Pd(II)-initiated cycles: Pd(OAc)₂ and PdCl₂ are common choices. Pd(OAc)₂ is often preferred due to its better solubility in organic solvents.
-
For Pd(0)-initiated cycles: Pd₂(dba)₃ or Pd(PPh₃)₄ are frequently used. These are typically employed in cross-coupling reactions that proceed through a Pd(0)/Pd(II) cycle.
Q3: What is the role of ligands in these reactions?
A3: Ligands play a multifaceted role:
-
Stabilization: They stabilize the palladium center, preventing decomposition to palladium black.[3]
-
Solubility: They enhance the solubility of the catalyst in the reaction medium.
-
Reactivity and Selectivity: They modulate the electronic and steric properties of the catalyst, which in turn influences the reaction rate and regioselectivity.[13]
Q4: Can I run these reactions open to the air?
A4: While some palladium-catalyzed reactions are robust enough to be run open to the air, it is generally good practice to perform C-H functionalization reactions under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of catalyst deactivation through oxidation and prevents unwanted side reactions.
Q5: What are some common ligands used for this type of transformation?
A5: A variety of ligands have been successfully employed, including:
-
Phosphine Ligands: Such as P(t-Bu)₃, XPhos, and SPhos, which are known for their ability to promote a wide range of cross-coupling reactions.
-
N-Heterocyclic Carbenes (NHCs): These are strong sigma-donors that form very stable complexes with palladium and are often highly effective in challenging C-H activation reactions.[14]
-
Amino Acid Ligands: These have emerged as effective and often inexpensive ligands for promoting Pd-catalyzed C-H functionalization.[12]
Experimental Protocols
General Procedure for a Trial Reaction
This protocol provides a starting point for optimizing your reaction. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques.
-
To a dry Schlenk tube equipped with a magnetic stir bar, add:
-
Imidazo[1,2-a]pyrazine derivative (1.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., P(o-tol)₃, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Coupling partner (1.2 equiv)
-
-
Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).
-
Add anhydrous, degassed solvent (e.g., dioxane, to a concentration of 0.1 M).
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Caption: General experimental workflow.
Data Presentation: Example of an Optimization Table
When optimizing your reaction, it is crucial to systematically vary one parameter at a time and record the results in a clear and organized manner.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Dioxane | 100 | 24 | 45 |
| 2 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ (2) | Dioxane | 100 | 24 | 65 |
| 3 | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (2) | Dioxane | 100 | 24 | 80 |
| 4 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | 85 |
| 5 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2) | Toluene | 100 | 24 | 70 |
| 6 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2) | Dioxane | 120 | 12 | 92 |
Yields determined by ¹H NMR using an internal standard.
References
- 1. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. palladium-catalyzed c-h activation: Topics by Science.gov [science.gov]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselectivity in palladium-catalyzed C-H activation/oxygenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselectivity in palladium-catalyzed C-H activation/oxygenation reactions. (2005) | Dipannita Kalyani | 229 Citations [scispace.com]
- 10. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heterocycle Formation via Palladium-Catalyzed C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Catalyst Deactivation in Cross-Coupling Reactions of Pyrazine Halides
Welcome to the Technical Support Center dedicated to navigating the complexities of cross-coupling reactions with pyrazine halides. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize these challenging yet crucial transformations. Pyrazine scaffolds are integral to numerous pharmaceuticals and functional materials, making their efficient synthesis a key objective.[1][2][3] However, the inherent electronic properties of the pyrazine ring present unique challenges, primarily the propensity for catalyst deactivation.
This guide provides in-depth, practical solutions to common problems encountered during these reactions, moving beyond generic advice to offer targeted strategies for pyrazine-containing substrates.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding catalyst deactivation in the context of pyrazine halide cross-coupling reactions.
Q1: Why are cross-coupling reactions with pyrazine halides so challenging?
A1: The primary challenge arises from the Lewis basic nitrogen atoms within the pyrazine ring. These nitrogen atoms can coordinate strongly to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive.[4] This "poisoning" of the catalyst is a major deactivation pathway that can lead to low or no product yield. Additionally, pyrazines are electron-deficient heterocycles, which can influence the rates of key steps in the catalytic cycle, such as oxidative addition.[1]
Q2: What are the visual cues of catalyst deactivation?
A2: A common visual indicator of catalyst deactivation is the formation of "palladium black," a fine, black precipitate of metallic palladium.[5] This indicates that the active Pd(0) catalyst has aggregated and fallen out of the catalytic cycle. A color change in the reaction mixture, or a reaction that starts but then stalls (as monitored by TLC or LC-MS), can also suggest catalyst deactivation.
Q3: How does the choice of halide (Cl, Br, I) on the pyrazine ring affect the reaction?
A3: The reactivity of the pyrazine halide generally follows the order I > Br > Cl, which is typical for cross-coupling reactions.[6] Chloropyrazines are often less reactive due to the stronger C-Cl bond, which makes the oxidative addition step slower.[1][7] This can necessitate more active catalyst systems, higher temperatures, or longer reaction times, which in turn can increase the risk of catalyst decomposition.
Q4: Can the pyrazine substrate itself degrade under the reaction conditions?
A4: Yes, under strongly basic or high-temperature conditions, sensitive functional groups on the pyrazine ring or the ring itself can degrade. This can lead to the formation of byproducts that may further inhibit or poison the catalyst. Careful selection of the base and optimization of the reaction temperature are crucial to mitigate this.
Troubleshooting Guide: From Failed Reactions to Successful Couplings
This section provides a systematic approach to troubleshooting common issues encountered in cross-coupling reactions of pyrazine halides.
Problem 1: Low or No Reaction Conversion
Potential Causes & Step-by-Step Solutions
-
Cause 1: Catalyst Poisoning by Pyrazine Nitrogen. The most common culprit. The lone pairs on the pyrazine nitrogens are coordinating to the palladium center, taking it out of the catalytic cycle.
-
Solution 1a: Ligand Selection. Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, making it more difficult for the pyrazine nitrogen to coordinate. Ligands like XPhos, SPhos, and RuPhos are often effective.[8]
-
Solution 1b: Use of Additives. Certain additives can preferentially coordinate to the pyrazine nitrogen, blocking it from poisoning the catalyst. While not extensively documented specifically for pyrazines, the concept of using additives to mitigate substrate inhibition is a known strategy.[9][10] Experimenting with mild Lewis acids that could interact with the pyrazine nitrogen may be a viable, albeit advanced, strategy.
-
Solution 1c: Catalyst Pre-activation. Using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) can provide more consistent results by ensuring the correct palladium-ligand ratio from the outset.[8]
-
-
Cause 2: Inefficient Oxidative Addition (Especially with Chloropyrazines). The C-X bond of the pyrazine halide is not being effectively broken by the palladium catalyst.
-
Solution 2a: Increase Reaction Temperature. Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. However, be mindful of potential catalyst decomposition at higher temperatures.
-
Solution 2b: Switch to a More Active Catalyst System. If using a simple palladium source like Pd(OAc)₂, consider switching to a more active precatalyst in combination with a highly active ligand.
-
Solution 2c: Consider Microwave Irradiation. Microwave heating can rapidly and efficiently heat the reaction, often leading to faster reaction times and improved yields, especially for less reactive chlorides.[1]
-
-
Cause 3: Catalyst Decomposition. The active catalyst is not stable under the reaction conditions, leading to the formation of inactive palladium black.
-
Solution 3a: Ensure a Strictly Inert Atmosphere. Oxygen can oxidize the active Pd(0) catalyst.[8] Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Solution 3b: Optimize Ligand-to-Metal Ratio. An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to palladium) can often be beneficial.
-
Solution 3c: Lower the Reaction Temperature. If possible, running the reaction at the lowest temperature that still affords a reasonable rate can prolong the catalyst's lifetime.[8]
-
Problem 2: Formation of Significant Side Products
Potential Causes & Step-by-Step Solutions
-
Cause 1: Homocoupling of the Boronic Acid/Ester (in Suzuki Reactions). This side reaction is often promoted by the presence of oxygen or an incompletely reduced palladium catalyst.
-
Solution 1a: Rigorous Degassing. Ensure all components of the reaction are thoroughly deoxygenated.
-
Solution 1b: Use a Pre-catalyst. Pre-catalysts are designed to efficiently generate the active Pd(0) species, minimizing the presence of Pd(II) which can promote homocoupling.
-
-
Cause 2: Hydrodehalogenation. The pyrazine halide is reduced, with the halogen being replaced by a hydrogen atom.
-
Solution 2a: Choice of Base and Solvent. This side reaction is often mediated by palladium-hydride species, which can form from the reaction of the palladium complex with certain bases or protic solvents. Using an aprotic solvent and a non-coordinating, strong base like NaOtBu or K₃PO₄ can minimize this pathway.
-
Solution 2b: Use a More Active Catalyst. A sluggish desired reaction can provide more opportunity for side reactions to occur. Increasing the rate of the cross-coupling can often suppress hydrodehalogenation.
-
-
Cause 3: Protodeboronation (in Suzuki Reactions). The boronic acid is cleaved to the corresponding arene before it can participate in the cross-coupling.
-
Solution 3a: Use Potassium Trifluoroborate Salts. Pyrazinyltrifluoroborates are often more stable to protodeboronation than the corresponding boronic acids and can lead to higher yields.[1]
-
Solution 3b: Careful Choice of Base. While a base is necessary, an overly strong or protic base can accelerate protodeboronation. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.
-
Visualizing Deactivation and Troubleshooting
To aid in understanding and addressing these challenges, the following diagrams illustrate the primary catalyst deactivation pathway for pyrazine halides and a general workflow for troubleshooting.
Caption: Primary catalyst deactivation pathway with pyrazine halides.
Caption: A systematic workflow for troubleshooting.
Comparative Data for Reaction Optimization
The choice of ligand, base, and solvent is critical for success. The following tables summarize general recommendations for Suzuki and Buchwald-Hartwig couplings of pyrazine halides based on literature precedents.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of Pyrazine Halides
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a precatalyst (e.g., XPhos Pd G3) | Ensures efficient generation of the active Pd(0) catalyst. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) | Sterically hinders pyrazine coordination and promotes efficient oxidative addition and reductive elimination. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Generally effective and less prone to causing substrate degradation compared to stronger bases. |
| Solvent | Dioxane, Toluene, THF | Aprotic solvents that are good at solubilizing the catalyst and reagents. |
| Boron Source | Potassium trifluoroborate salts | More stable to protodeboronation than boronic acids.[1] |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination of Pyrazine Halides
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a precatalyst (e.g., RuPhos Pd G3) | Provides a reliable source of the active catalyst. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., RuPhos, BrettPhos) | Essential for coupling with often less reactive amines and preventing catalyst deactivation. |
| Base | NaOtBu, LHMDS, K₃PO₄ | Strong, non-coordinating bases are typically required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene, Dioxane | Aprotic solvents are generally preferred to avoid side reactions. |
Experimental Protocols
The following are generalized, starting-point protocols for Suzuki and Buchwald-Hartwig reactions with pyrazine halides. Optimization will likely be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrazine
-
Reaction Setup: To an oven-dried Schlenk flask, add the chloropyrazine (1.0 mmol), the potassium aryltrifluoroborate (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol% Pd).
-
Solvent Addition: Add degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyrazine
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromopyrazine (1.0 mmol) and sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol% Pd).
-
Reagent Addition: Add degassed toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After cooling to room temperature, pass the reaction mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.
By understanding the underlying causes of catalyst deactivation and employing the targeted strategies outlined in this guide, researchers can significantly improve the success rate of cross-coupling reactions involving pyrazine halides, paving the way for more efficient synthesis of valuable molecules.
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Metabolic Liabilities of Imidazo[1,2-a]pyrazine Inhibitors
Introduction: The imidazo[1,2-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent enzyme inhibitors. However, its successful development is often hampered by rapid oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes. This leads to high clearance, poor oral bioavailability, and short in vivo half-life, posing significant challenges for drug development professionals. This technical guide provides a comprehensive resource for researchers encountering these issues, offering troubleshooting strategies and frequently asked questions to navigate and overcome the metabolic instability of imidazo[1,2-a]pyrazine inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic "hotspots" on the imidazo[1,2-a]pyrazine scaffold?
A1: The metabolic liability of an imidazo[1,2-a]pyrazine inhibitor is highly dependent on its overall substitution pattern. However, several key areas are consistently identified as susceptible to oxidative metabolism:
-
The Imidazo Ring (C3-position): The C3 position of the imidazo[1,2-a]pyrazine core is electron-rich and can be a site for oxidation. While less common than substituent metabolism, it should be considered, especially if other more labile sites are absent.
-
The Pyrazine Ring: The pyrazine ring itself is generally more electron-deficient and less prone to direct oxidation than the imidazole portion. However, substituents on the pyrazine ring can be primary sites of metabolism.
-
Benzylic and Allylic Positions on Substituents: By far the most common metabolic hotspots are benzylic or allylic carbons on side chains attached to the core. These positions are readily hydroxylated by CYP enzymes. For instance, in a series of Aurora kinase inhibitors, benzylic oxidation on a substituent was identified as a primary metabolic pathway.
-
N- and O-dealkylation: Small alkyl groups (e.g., methyl, ethyl) attached to nitrogen or oxygen atoms on substituents are susceptible to dealkylation.
-
Alicyclic Rings: Saturated rings (e.g., piperidine, pyrrolidine) attached to the core can undergo oxidation at positions adjacent to the heteroatom.
Q2: Which Cytochrome P450 (CYP) isoforms are typically responsible for the metabolism of imidazo[1,2-a]pyrazine inhibitors?
A2: The specific CYP isoforms involved can vary, but major drug-metabolizing enzymes are the primary candidates. Studies on imidazo[1,2-a]pyrazine derivatives often assess their interaction with a panel of key CYPs, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, as these are responsible for the metabolism of a vast number of marketed drugs[1][2]. CYP3A4, being the most abundant CYP in the human liver, is frequently a major contributor. To definitively identify the responsible isoforms for your specific compound, it is crucial to perform reaction phenotyping studies using recombinant human CYP enzymes or specific chemical inhibitors.
Q3: What are the primary strategies to block the oxidative metabolism of these inhibitors?
A3: There are three principal strategies, often used in combination, to mitigate oxidative metabolism:
-
Deuterium Incorporation (Kinetic Isotope Effect): Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically labile position strengthens the C-H bond. Since C-H bond cleavage is often the rate-limiting step in CYP-mediated oxidation, the stronger C-D bond can significantly slow down the rate of metabolism. This is known as the Deuterium Kinetic Isotope Effect (DKIE)[3]. This strategy is particularly effective because it minimally alters the steric and electronic properties of the molecule, thus preserving its pharmacological activity[4].
-
Halogenation: Introducing halogen atoms, most commonly fluorine, at or near a metabolic hotspot can block oxidation. Fluorine's high electronegativity can deactivate the neighboring C-H bonds towards oxidation. Furthermore, the C-F bond is exceptionally strong and resistant to metabolic cleavage[3].
-
Introduction of Blocking Groups/Bioisosteric Replacement: This involves modifying the chemical structure to either sterically hinder the enzyme's access to the metabolic hotspot or to replace the labile group with a bioisostere that is more resistant to metabolism. For example, replacing a metabolically vulnerable methoxy group with a more stable fluoro or cyano group.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format to guide your research.
Scenario 1: High In Vitro Clearance in Liver Microsomes
Q: My imidazo[1,2-a]pyrazine inhibitor shows very high clearance in human liver microsomes (HLM). How do I identify the metabolic liability and devise a strategy to improve its stability?
A: High microsomal clearance is a classic sign of rapid Phase I metabolism, primarily by CYPs. Here's a systematic approach to troubleshoot this issue:
Step 1: Metabolite Identification (Met ID)
-
Objective: To pinpoint the exact site of metabolic modification.
-
Protocol:
-
Incubate your compound with HLM in the presence of the necessary cofactor, NADPH.
-
Analyze the reaction mixture at different time points using high-resolution LC-MS/MS.
-
Compare the chromatograms of the incubated samples with a control sample (without NADPH) to identify new peaks corresponding to metabolites.
-
Characterize the structure of the major metabolites based on their mass shifts (e.g., a +16 Da shift indicates hydroxylation) and fragmentation patterns.
-
-
Causality: Knowing where the molecule is being oxidized is the most critical piece of information. This allows you to move from a general problem ("high clearance") to a specific, actionable chemical challenge ("hydroxylation at the benzylic position of the phenyl substituent").
Step 2: Strategy Selection Based on Met ID
-
Objective: To choose the most appropriate chemical modification to block the identified metabolic pathway.
| Identified Metabolic Hotspot | Recommended Blocking Strategy | Rationale |
| Benzylic/Alicyclic Hydroxylation | Deuteration: Replace the benzylic hydrogens with deuterium. | Slows C-H bond cleavage via the DKIE with minimal steric/electronic impact. This has been shown to improve microsomal stability in imidazo[1,2-a]pyridine analogs[4]. |
| Fluorination: Introduce one or two fluorine atoms at the benzylic position (e.g., -CH2- to -CF2-). | The strong C-F bond and the electron-withdrawing nature of fluorine shield the position from oxidation. This has been successfully applied to imidazo[1,2-a]pyrazine Aurora kinase inhibitors[3]. | |
| Aromatic Hydroxylation | Halogenation: Place a fluorine or chlorine atom directly on the susceptible aromatic ring position. | Blocks the site of oxidation and can alter the electron density of the ring, making it less favorable for oxidation. |
| N-/O-Dealkylation | Bioisosteric Replacement: Replace the small alkyl group with a more stable alternative (e.g., replace -OCH3 with -OCF3 or a cyclopropyl group). | Increases metabolic stability by removing the labile alkyl group. |
Step 3: Synthesis and Re-evaluation
-
Objective: To synthesize the modified analogs and confirm improved metabolic stability.
-
Workflow:
-
Synthesize the deuterated, halogenated, or otherwise modified analogs.
-
Re-run the microsomal stability assay with the new compounds.
-
Compare the half-life (t½) and intrinsic clearance (CLint) values with the parent compound. A significant increase in t½ and a decrease in CLint validate the success of your strategy.
-
Scenario 2: Unexpected Metabolite Formation or Metabolic Switching
Q: I successfully blocked the primary metabolic hotspot on my inhibitor, but the overall clearance did not improve as much as expected. What could be happening?
A: This is a common phenomenon known as metabolic switching . By blocking the most kinetically favorable metabolic pathway, you may have revealed a secondary, previously minor, metabolic route.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for metabolic switching.
-
Experimental Validation:
-
Perform a detailed metabolite identification study on your "improved" analog.
-
Carefully compare the metabolite profile to that of the original parent compound. Look for new peaks that are now more prominent.
-
Once the secondary site is identified, you may need to apply a second blocking strategy. For example, if you initially used deuteration to block benzylic hydroxylation and now observe aromatic hydroxylation, you might consider adding a fluorine atom to the aromatic ring. This iterative process is a cornerstone of medicinal chemistry optimization.
-
Experimental Protocols
Protocol 1: High-Throughput In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a primary screen to quickly assess the metabolic liability of your inhibitors.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile with an internal standard for protein precipitation and sample analysis
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Incubation Setup: In a 96-well plate, add the HLM master mix. Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the test compound to the wells to a final concentration of 1 µM. Immediately after, initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is crucial as it represents 100% of the initial compound concentration.
-
Sample Processing: Seal the plate, vortex, and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
-
Data Interpretation: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the line gives the rate constant of depletion (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).
References
- 1. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine and Other Leading Aurora Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of oncology drug discovery, the Aurora kinases have emerged as pivotal targets due to their critical role in regulating mitotic progression. Their overexpression in a wide array of human cancers has spurred the development of numerous small-molecule inhibitors. Among the promising chemical scaffolds, the imidazo[1,2-a]pyrazine core has garnered significant attention. This guide provides an in-depth comparative analysis of a representative compound from this class, 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine, with other well-characterized Aurora kinase inhibitors that have advance to clinical trials, including Alisertib (MLN8237), Barasertib (AZD1152-HQPA), Danusertib (PHA-739358), and Tozasertib (VX-680/MK-0457). This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in their pursuit of novel cancer therapeutics.
The Central Role of Aurora Kinases in Mitosis
Aurora kinases are a family of serine/threonine kinases that are essential for the faithful execution of mitosis. In humans, this family comprises three members: Aurora A, Aurora B, and Aurora C, each with distinct localization and functions during cell division.[1]
-
Aurora A is primarily associated with centrosome maturation and separation, and the assembly of the bipolar mitotic spindle.[1][2] Its activity is crucial for entry into mitosis.
-
Aurora B , a component of the chromosomal passenger complex (CPC), plays a key role in ensuring correct chromosome-microtubule attachments, activating the spindle assembly checkpoint (SAC), and orchestrating cytokinesis.[2][3][4]
-
Aurora C shares significant homology with Aurora B and is also involved in chromosome segregation, particularly during meiosis.
Given their fundamental roles in cell division, the dysregulation of Aurora kinases can lead to genomic instability, a hallmark of cancer. Consequently, inhibiting these kinases presents a compelling strategy to selectively target rapidly proliferating cancer cells.
Comparative Inhibitor Analysis
The development of Aurora kinase inhibitors has led to a diverse chemical landscape. Here, we compare the imidazo[1,2-a]pyrazine scaffold, represented by this compound, with leading clinical candidates.
The Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core has been identified as a potent scaffold for Aurora kinase inhibition.[5] Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions on this heterocyclic system can modulate potency and selectivity.[6] While specific public data for this compound is limited, the introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Research on related imidazo[1,2-a]pyrazine analogues has shown that modifications, including fluorination, can improve pharmacokinetic properties such as oral absorption and exposure.[7][8] Optimization of this scaffold has led to the discovery of potent, dual Aurora A/B inhibitors with picomolar affinity and in vivo efficacy in tumor xenograft models.[9][10]
Comparator Aurora Kinase Inhibitors
A meaningful comparison requires benchmarking against inhibitors with well-documented preclinical and clinical data.
| Inhibitor | Target Selectivity | Aurora A (IC50/Ki) | Aurora B (IC50/Ki) | Clinical Status (Selected Indications) |
| Alisertib (MLN8237) | Aurora A > Aurora B | 1.2 nM (IC50)[11] | 396.5 nM (IC50)[11] | Phase 2/3 (Small Cell Lung Cancer, Metastatic Breast Cancer)[12][13][14][15] |
| Barasertib (AZD1152-HQPA) | Aurora B >> Aurora A | 1369 nM (Ki)[16] | 0.36 nM (Ki)[16] | Phase 1/2 (Acute Myeloid Leukemia, Advanced Solid Tumors)[17][18][19][20] |
| Danusertib (PHA-739358) | Pan-Aurora | 13 nM (IC50)[21] | 79 nM (IC50)[21] | Phase 1/2 (CML, ALL, Advanced Solid Tumors)[16][22][23][24] |
| Tozasertib (VX-680/MK-0457) | Pan-Aurora | 0.6 nM (Ki) | 18 nM (Ki) | Phase 1/2 (Various Solid and Hematological Malignancies) |
Table 1: Comparative overview of selected Aurora kinase inhibitors.
Experimental Protocols for Inhibitor Characterization
To ensure scientific rigor and reproducibility, standardized experimental protocols are paramount. The following section details the methodologies for key assays used in the characterization of Aurora kinase inhibitors.
In Vitro Kinase Inhibition Assay
The primary assessment of an inhibitor's potency is through a direct in vitro kinase assay. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 5. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Facebook [cancer.gov]
- 13. curetoday.com [curetoday.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. onclive.com [onclive.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 18. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors — Department of Oncology [oncology.ox.ac.uk]
- 19. ashpublications.org [ashpublications.org]
- 20. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine on Specific Kinases: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine and its analogs on specific kinase targets. We will delve into the experimental design, provide detailed protocols for both biochemical and cell-based assays, and present a comparative analysis with alternative inhibitors, supported by experimental data. Our focus is to equip you with the necessary tools to rigorously assess the potency and selectivity of this promising class of kinase inhibitors.
Introduction to Imidazo[1,2-a]pyrazine-Based Kinase Inhibitors
The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1] Notably, derivatives of this scaffold have demonstrated significant inhibitory activity against Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis.[2][3][4] Overexpression of Aurora kinases, particularly Aurora A and Aurora B, is frequently observed in a variety of human cancers, making them attractive targets for anticancer drug development.[4]
This guide will focus on validating the inhibitory activity of this compound, a representative compound of this class, against its primary targets, Aurora A and Aurora B kinases. We will also explore methodologies to compare its efficacy against other known Aurora kinase inhibitors.
Part 1: Biochemical Validation of Kinase Inhibition (IC50 Determination)
The initial step in characterizing a kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) in a biochemical assay. This in vitro experiment quantifies the concentration of the inhibitor required to reduce the activity of the purified kinase by 50%.
Experimental Rationale
Several assay formats can be employed to measure kinase activity, including those that detect the consumption of ATP (e.g., Kinase-Glo) or the production of ADP (e.g., ADP-Glo).[5] Alternatively, methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to directly measure the phosphorylation of a substrate by the kinase.[6] For this guide, we will detail a widely used and robust method based on the quantification of ADP produced, such as the ADP-Glo™ Kinase Assay. This assay is less prone to interference from ATP-hydrolyzing impurities and provides a strong luminescent signal directly proportional to kinase activity.[7]
Experimental Workflow: Biochemical IC50 Determination
The following diagram outlines the key steps in determining the IC50 value of this compound.
Caption: Workflow for in vitro IC50 determination of a kinase inhibitor.
Detailed Protocol: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™)
Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
Suitable kinase substrate (e.g., a generic peptide substrate like Kemptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound and other reference inhibitors
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration would be 100 µM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of a master mix containing the Aurora kinase and its substrate to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[6]
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate for 60 minutes at 30°C.[7]
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.[7]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Data Analysis
To provide context for the inhibitory potential of this compound, it is crucial to compare its IC50 values with those of other known Aurora kinase inhibitors.
| Kinase Inhibitor | Target Kinase(s) | IC50 (nM) | Reference |
| This compound (Compound 25) | Aurora A/B | ~25 (cellular pHH3) | [2] |
| SCH 1473759 (12k) | Aurora A/B | 0.02 (Kd), 0.03 (Kd) | [3] |
| Alisertib (MLN8237) | Aurora A | 1.2 | [8] |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 | [8] |
Note: The IC50 values can vary depending on the assay conditions, such as ATP concentration. It is recommended to test all compounds under identical conditions for a fair comparison.
Part 2: Cell-Based Validation of Kinase Inhibition
While biochemical assays are essential for determining direct inhibitory activity, cell-based assays are critical to confirm that the inhibitor can engage its target in a complex cellular environment and elicit a functional response.
Experimental Rationale
A common method to assess the cellular activity of Aurora kinase inhibitors is to measure the phosphorylation of a downstream substrate. Aurora B phosphorylates histone H3 at serine 10 (pHH3), a key event in chromosome condensation during mitosis. Therefore, a reduction in the levels of pHH3 in cells treated with an inhibitor provides direct evidence of target engagement and inhibition.
Experimental Workflow: Cellular Target Engagement Assay
The following diagram illustrates the workflow for assessing the cellular inhibition of Aurora B kinase.
Caption: Workflow for cell-based validation of Aurora B kinase inhibition.
Detailed Protocol: Western Blot for Phospho-Histone H3
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
This compound and reference inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-Histone H3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with increasing concentrations of the inhibitor for 2-4 hours. Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[7]
-
-
Loading Control and Analysis:
-
Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-Histone H3 signal to the total Histone H3 signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Part 3: Signaling Pathway Context
Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the functional consequences of its inhibition.
Aurora B Kinase Signaling Pathway
Aurora B is a chromosomal passenger protein that plays a central role in ensuring proper chromosome segregation and cytokinesis. Its inhibition leads to defects in these processes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified signaling pathway of Aurora B kinase during mitosis.
Conclusion
This guide provides a robust framework for the validation of this compound as a potent and selective kinase inhibitor. By employing a combination of biochemical and cell-based assays, researchers can obtain a comprehensive understanding of its inhibitory profile. The comparative analysis with other known inhibitors is essential for positioning this compound within the current landscape of kinase-targeted therapies. The methodologies described herein are designed to ensure scientific rigor and generate reliable data for drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Imidazo[1,2-a]pyrazine Derivatives in Xenograft Models
This guide provides a comparative framework for assessing the in vivo efficacy of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine derivatives in preclinical xenograft models. Recognizing the limited scope of publicly available data for this specific substitution series, this document establishes a robust evaluation context. We will analyze the broader therapeutic potential of the imidazo[1,2-a]pyrazine scaffold by examining derivatives with demonstrated in vivo activity, and benchmark this potential against a clinically relevant multi-kinase inhibitor, Anlotinib. The methodologies, data, and mechanistic insights are tailored for researchers, scientists, and drug development professionals in oncology.
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Oncology Drug Discovery
The imidazo[1,2-a]pyrazine core is considered a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically modified to achieve high-potency and selective interactions with various biological targets, particularly protein kinases. This scaffold has been successfully utilized to develop potent inhibitors for several key oncogenic drivers:
-
PI3K/mTOR Dual Inhibitors: Recent studies have highlighted the development of imidazo[1,2-a]pyrazine derivatives that potently inhibit both PI3Kα and mTOR, crucial nodes in a signaling pathway frequently hyperactivated in human cancers. One such compound demonstrated significant in vivo anti-tumor activity, validating the scaffold's utility against this pathway.[1]
-
Aurora Kinase Inhibitors: Several research programs have focused on imidazo[1,2-a]pyrazine-based compounds as inhibitors of Aurora kinases A and B, which are essential for cell cycle regulation.[2] Optimization of this series has led to compounds with excellent cellular potency and demonstrated efficacy in mouse xenograft tumor models upon both intravenous and oral administration.[3][4]
-
Gαq/11 Inhibitors: The versatility of the scaffold is further demonstrated by its application in developing inhibitors of the Gαq/11 signaling pathway, which is implicated in malignancies like uveal melanoma.[5]
The recurring success of this core structure underscores its potential, making the systematic evaluation of novel derivatives, such as the 2-(Trifluoromethyl) series, a scientifically compelling endeavor.
Mechanistic Focus: The PI3K/Akt/mTOR Signaling Pathway
A primary mechanism through which many imidazo-heterocyclic compounds exert their anti-tumor effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway. This signaling cascade is one of the most frequently dysregulated pathways in human cancer, playing a central role in cell growth, proliferation, survival, and metabolism.[6][7]
Oncogenic activation can occur through various mechanisms, including mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN.[7] The pathway integrates signals from receptor tyrosine kinases (RTKs) and downstream effectors to control protein synthesis and cell cycle progression.[6][8] Due to its critical role, targeting key kinases within this pathway—such as PI3K, Akt, and mTOR—remains a primary strategy in modern oncology research.[7]
Comparative In Vivo Efficacy Analysis
Direct comparative data for this compound derivatives is not extensively published. Therefore, we present data from a potent imidazo[1,2-a]pyrazine PI3K/mTOR inhibitor as a representative of the scaffold's potential and compare it with Anlotinib, a multi-target tyrosine kinase inhibitor used in clinical practice.[1][9][10]
Anlotinib is a potent oral inhibitor of VEGFR, PDGFR, FGFR, and c-Kit, among other kinases.[9][10] Its broad-spectrum activity and proven efficacy in various xenograft models make it an excellent benchmark for evaluating novel anti-cancer agents.
Table 1: Comparative In Vivo Efficacy in Subcutaneous Xenograft Models
| Compound | Target(s) | Xenograft Model (Cell Line) | Dose & Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Imidazo[1,2-a]pyrazine Derivative (Cmpd 42) | PI3Kα / mTOR | Human Gastric Cancer (MGC-803) | 25 mg/kg, qd (oral) | TGI: 62.5% | [1] |
| Human Colon Cancer (HCT116) | 25 mg/kg, qd (oral) | TGI: 51.5% | [1] | ||
| Anlotinib | VEGFR, PDGFR, FGFR, c-Kit | Human Colon Cancer (SW620) | 3 mg/kg, qd (oral) | TGI: 83% | [10] |
| Human Ovarian Cancer (SK-OV-3) | 3 mg/kg, qd (oral) | TGI: 97% (Tumor Regression) | [10] | ||
| Human Lung Cancer (Calu-3) | 3 mg/kg, qd (oral) | TGI: 91% (Tumor Regression) | [10] | ||
| Human Renal Cancer (Caki-1) | 3 mg/kg, qd (oral) | TGI: 80% | [10] | ||
| Soft Tissue Sarcoma (PDX model) | 3 mg/kg, qd (oral) | Significant tumor inhibition | [11] | ||
| HNSCC (PDX model) | Not specified | Significant tumor suppression | [9] | ||
| Lung Adenocarcinoma (A549) | 3 mg/kg, qd (oral) | Substantial inhibition of primary tumor growth | [12] |
Note: TGI (Tumor Growth Inhibition) is calculated relative to the vehicle control group. Direct comparison should be approached with caution due to differences in xenograft models, cell lines, and experimental conditions.
Gold-Standard Protocol: Subcutaneous Xenograft Efficacy Study
The following protocol outlines a comprehensive, self-validating system for assessing the in vivo efficacy of a novel compound. It incorporates best practices for animal welfare, data integrity, and reproducibility.[13][14][15]
Experimental Workflow
Step-by-Step Methodology
1. Cell Line Preparation & Quality Control:
- Culture human cancer cells (e.g., HCT116, A549) in the recommended medium until they reach 80-90% confluency.
- Causality: Using cells in the logarithmic growth phase ensures high viability and tumorigenicity.
- Harvest cells using trypsin, wash with sterile PBS, and perform a cell count using a hemocytometer.
- Assess cell viability via Trypan Blue exclusion; viability must be >95%.[14]
- Resuspend the final cell pellet in sterile, serum-free PBS (or a 1:1 mixture with Matrigel® to promote tumor formation) at a concentration of 5 x 10⁷ cells/mL. Keep the suspension on ice.
2. Animal Handling and Implantation:
- Use 6-8 week old female athymic nude or NSG mice, allowing them to acclimatize for at least one week.
- Anesthetize the mouse (e.g., using isoflurane). Disinfect the injection site on the right flank with 70% ethanol.
- Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).[13]
- Monitor animals daily for health and post-procedure recovery.
3. Tumor Growth Monitoring and Randomization:
- Once tumors become palpable (typically 5-10 days post-injection), begin measuring tumor dimensions 2-3 times per week using digital calipers.
- Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[13]
- When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., n=6-8 per group) to ensure a similar average tumor volume across all groups at the start of treatment.[15]
4. Drug Formulation and Administration:
- Prepare the test compound (e.g., a this compound derivative) and the comparator (e.g., Anlotinib) in a suitable vehicle (e.g., 0.5% CMC-Na or DD-H₂O).[11] The control group receives the vehicle alone.
- Trustworthiness: The vehicle control group is critical to ensure that any observed anti-tumor effect is due to the compound itself and not the delivery solution.
- Administer the treatment daily via the intended clinical route (e.g., oral gavage) at the specified dose (e.g., 3 mg/kg or 25 mg/kg).
5. Efficacy Assessment and Endpoint:
- Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
- The study concludes when tumors in the control group reach a pre-defined ethical endpoint (e.g., 1500 mm³ or 20 mm in any dimension) or after a set duration (e.g., 21 days).[16] Other endpoints include tumor ulceration or a body weight loss exceeding 20%.[16]
- At the endpoint, humanely euthanize the mice, excise the tumors, and record their final weight.
- Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Volume of Treated Tumors / Mean Volume of Control Tumors)] x 100% .
6. Post-Mortem Analysis (Optional but Recommended):
- Tumor tissue can be flash-frozen for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for p-Akt) or fixed in formalin for immunohistochemistry (IHC) to assess proliferation (Ki-67) or angiogenesis (CD31).[11]
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold represents a highly versatile and promising core for the development of novel oncology therapeutics, with demonstrated in vivo efficacy against critical targets like PI3K/mTOR and Aurora kinases.[1][3] While direct, comparative in vivo data on this compound derivatives remains to be broadly published, this guide provides the necessary framework for such an evaluation.
By benchmarking against established multi-kinase inhibitors like Anlotinib and employing rigorous, standardized xenograft protocols, researchers can effectively determine the preclinical potential of new derivatives. Future studies should focus on establishing a clear dose-response relationship, identifying sensitive tumor models, and correlating in vivo efficacy with target engagement through robust pharmacodynamic biomarker analysis. This systematic approach is essential for advancing promising new chemical entities from the laboratory to clinical development.
References
- 1. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - 华东师范大学 [pure.ecnu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Patient-Derived Xenografts to Explore the Efficacy of Treating Head-and-Neck Squamous Cell Carcinoma With Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of anlotinib, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anlotinib suppresses lymphangiogenesis and lymphatic metastasis in lung adenocarcinoma through a process potentially involving VEGFR-3 signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Mono- versus Bis-Benzimidazole Imidazo[1,2-a]pyrazine Conjugates: Unraveling the Nuances of Biological Activity
In the landscape of medicinal chemistry, the fusion of privileged heterocyclic scaffolds to create novel molecular entities with enhanced biological profiles is a cornerstone of drug discovery. This guide provides a comprehensive comparison of the biological activities of mono- and bis-benzimidazole imidazo[1,2-a]pyrazine conjugates, a class of compounds demonstrating significant potential, particularly in oncology. We will delve into their anticancer and antimicrobial properties, supported by experimental data, to offer researchers and drug development professionals a clear understanding of their structure-activity relationships (SAR).
The rationale for designing hybrids of benzimidazole and imidazo[1,2-a]pyrazine stems from the well-documented and diverse biological activities of each individual moiety. Benzimidazoles, isosteres of naturally occurring nucleotides, are known for their anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] Similarly, the imidazo[1,2-a]pyrazine scaffold is a key component in compounds exhibiting anticancer, anti-inflammatory, and antimicrobial activities.[5][6] The conjugation of these two pharmacophores is a strategic approach to potentially synergize their individual strengths and develop novel therapeutic agents.[6]
Visualizing the Core Structures
To facilitate a clear comparison, let's visualize the fundamental structural differences between the mono- and bis-benzimidazole imidazo[1,2-a]pyrazine conjugates.
Caption: General structures of mono- and bis-benzimidazole imidazo[1,2-a]pyrazine conjugates.
Anticancer Activity: A Head-to-Head Comparison
The primary focus of research on these conjugates has been their potential as anticancer agents. A key comparative study synthesized a novel series of 6-substituted-8-(1-cyclohexyl-1H-benzo[d]imidazol-6-yl)imidazo[1,2-a]pyrazine (mono-benzimidazole) and related bis-benzimidazole derivatives and evaluated their in vitro activity against a panel of 60 human cancer cell lines.[7][8][9]
The experimental data revealed that while both classes of compounds exhibited cytotoxic effects, the mono-benzimidazole conjugates demonstrated superior antitumor activity .[7][8][9] For instance, specific mono-benzimidazole derivatives displayed mean-graph midpoint growth inhibition (MG_MID GI₅₀) values as low as 2.10 μM across the full panel of cell lines.[7][8][9]
| Compound Type | Representative Derivative | Full Panel MG_MID GI₅₀ (μM) | Reference |
| Mono-benzimidazole | Derivative 10 | 2.10 | [7][8] |
| Bis-benzimidazole | Derivative 36 | 2.23 | [7][8] |
Table 1: Comparative Anticancer Activity of Mono- and Bis-benzimidazole Conjugates.
Mechanism of Action: DNA Intercalation and Protein Binding
Spectroscopic studies, including absorption, emission, and circular dichroism, have elucidated the primary mechanism of action for the anticancer activity of these conjugates. The findings strongly indicate that these molecules act as DNA intercalators.[7][8][9] This interaction with DNA is a critical event that can trigger downstream cellular processes leading to apoptosis in cancer cells.
Furthermore, these compounds have been shown to interact with bovine serum albumin (BSA), a model protein, demonstrating high binding constants.[7][8][9] This affinity for proteins suggests that they may also exert their biological effects by modulating the function of various intracellular protein targets. The imidazo[1,2-a]pyrazine and benzimidazole moieties are considered efficient pharmacophores for facilitating this DNA and protein binding.[7][8][9]
Caption: Proposed mechanism of action for the anticancer activity.
Antimicrobial Activity: An Area Ripe for Exploration
While the direct comparative antimicrobial activity of mono- versus bis-benzimidazole imidazo[1,2-a]pyrazine conjugates is not extensively documented in the literature, the inherent properties of the constituent scaffolds suggest significant potential. Both benzimidazole and imidazo[1,2-a]pyrazine derivatives have independently shown a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[2][10][11]
For instance, certain benzimidazole-pyrazole hybrids have demonstrated potent activity against Gram-positive bacteria, even surpassing standard antibiotics like ampicillin in some cases.[10] Similarly, various substituted imidazo[1,2-a]pyridines and pyrazines have been reported to possess antibacterial and antifungal properties.[12]
Given this, it is highly probable that the mono- and bis-benzimidazole imidazo[1,2-a]pyrazine conjugates also possess antimicrobial properties. Further investigation is warranted to systematically evaluate and compare their efficacy against a panel of pathogenic microbes.
Experimental Protocols: A Guide for Researchers
To facilitate further research in this area, we provide a standardized protocol for evaluating the key biological activities discussed.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (mono- and bis-conjugates) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition) values.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Microbroth Dilution Method
The microbroth dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare Inoculum: Grow microbial cultures (bacterial or fungal) to a specific density (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbe and medium), a negative control (medium only), and a standard antibiotic control (e.g., Ampicillin, Ketoconazole).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The comparative analysis of mono- versus bis-benzimidazole imidazo[1,2-a]pyrazine conjugates reveals a compelling narrative in the context of anticancer activity. The evidence strongly suggests that mono-benzimidazole derivatives are more potent antitumor agents , with DNA intercalation being a key mechanism of action.[7][8][9] While their antimicrobial potential is yet to be fully explored in a comparative manner, the inherent properties of the parent scaffolds provide a strong rationale for such investigations.
Future research should focus on expanding the library of these conjugates with diverse substitutions to further elucidate the structure-activity relationships.[5][13] A systematic evaluation of their antimicrobial and antiviral activities is also a promising avenue. Moreover, in vivo studies are necessary to validate the in vitro findings and assess the pharmacokinetic and toxicological profiles of the most promising lead compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Mono and bis-6-arylbenzimidazo[1,2-c]quinazolines: a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effective synthesis of benzimidazoles-imidazo[1,2-a]pyrazine conjugates: A comparative study of mono-and bis-benzimidazoles for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effective synthesis of benzimidazoles-imidazo[1,2-a]pyrazine conjugates: A comparative study of mono-and bis-benzimidazoles for antitumor activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold and Trifluoromethyl Substitution
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation of numerous biologically active molecules.[1][2] Its rigid, bicyclic nature provides a well-defined three-dimensional arrangement for substituent positioning, enabling precise interactions with biological targets.[3] This scaffold is a key component in drugs targeting a range of conditions, from cancer to viral infections.[4][5]
The introduction of a trifluoromethyl (CF3) group at the 2-position of the imidazo[1,2-a]pyrazine ring system significantly influences the molecule's physicochemical and pharmacological properties. The CF3 group is a powerful electron-withdrawing moiety that can modulate the pKa of nearby functional groups, impacting binding affinities. Furthermore, its lipophilic nature can enhance membrane permeability and metabolic stability, often leading to improved pharmacokinetic profiles and oral bioavailability.[6] This strategic substitution has been instrumental in the development of potent kinase inhibitors.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-(trifluoromethyl)imidazo[1,2-a]pyrazine analogs is highly dependent on the nature and position of substituents on the core scaffold. Extensive research has focused on modifications at the 3, 6, and 8-positions to optimize potency and selectivity against various kinase targets, including Aurora kinases, PI3K, and CDK9.[4][7][8]
Key Substitutions and Their Impact on Kinase Inhibition:
A systematic exploration of substitutions has revealed critical insights into the SAR of this compound class. The following table summarizes the impact of various functional groups on the inhibitory activity against key kinase targets.
| Position | Substituent | Target Kinase(s) | Effect on Activity | Rationale |
| 2 | -CF3 (constant) | Aurora, PI3K, CDK9 | Potency Enhancer | Increases lipophilicity and metabolic stability; acts as a bioisostere for other groups.[6] |
| 3 | Aryl/Heteroaryl | Aurora, CDK9 | Potency & Selectivity | Can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.[4][9] |
| Benzyl amine | CDK9 | High Potency | The benzyl group can occupy a hydrophobic pocket, leading to enhanced binding affinity.[4] | |
| 6 | Pyridinyl | Aurora | Improved Potency | The nitrogen atom can act as a hydrogen bond acceptor, strengthening the interaction with the kinase.[9] |
| 8 | Amino group | Aurora | Essential for Activity | Forms a crucial hydrogen bond with the hinge region of the kinase.[3] |
| Fluoroamine/Deuterated analogs | Aurora | Improved Pharmacokinetics | Blocks oxidative metabolism and decreases the basicity of the amine, leading to better oral bioavailability.[6] |
Comparative Performance Analysis
Several studies have highlighted the potential of this compound analogs as potent kinase inhibitors. For instance, in the context of Aurora kinase inhibition, certain analogs have demonstrated picomolar inhibitory concentrations.[1] When compared to other classes of kinase inhibitors, these compounds often exhibit a favorable selectivity profile, which is crucial for minimizing off-target effects and associated toxicities.
One notable example is a series of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors where optimization led to compounds with excellent oral exposure and in vivo efficacy in mouse xenograft tumor models.[10] Similarly, derivatives targeting CDK9 have shown potent anti-proliferative effects in various cancer cell lines, with IC50 values in the nanomolar range.[4][11] The unique structural features of the this compound scaffold contribute to these promising preclinical profiles, positioning them as viable candidates for further development.
Experimental Methodologies
The synthesis and evaluation of this compound analogs involve a series of well-established chemical and biological procedures.
General Synthetic Protocol:
The core imidazo[1,2-a]pyrazine scaffold is typically synthesized via a condensation reaction between an aminopyrazine derivative and an α-haloketone.
Step-by-Step Synthesis of a Representative this compound Analog:
-
Condensation: To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol or DMF, is added 3-bromo-1,1,1-trifluoroacetone (1.1 eq).
-
Cyclization: The reaction mixture is heated to reflux for several hours until the starting materials are consumed (monitored by TLC).
-
Work-up: The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate.
-
Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel to afford the this compound core.
-
Further Functionalization: Subsequent modifications at other positions can be achieved through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution.
Diagram of the General Synthetic Workflow:
Caption: General synthetic route to this compound analogs.
In Vitro Kinase Inhibition Assay:
The inhibitory activity of the synthesized analogs against specific kinases is determined using in vitro assays.
-
Assay Principle: A common method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphotransferase reaction catalyzed by the kinase.
-
Procedure:
-
The kinase, a suitable substrate (e.g., a peptide or protein), and ATP are incubated in an assay buffer.
-
The test compound (analog) is added at various concentrations.
-
The reaction is initiated and allowed to proceed for a defined period at a specific temperature.
-
A detection reagent is added to stop the reaction and generate a fluorescent signal that is inversely proportional to the amount of ATP remaining.
-
-
Data Analysis: The fluorescence intensity is measured, and the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.
Diagram of the In Vitro Kinase Assay Workflow:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Mechanism of Action and Signaling Pathways
This compound analogs primarily exert their therapeutic effects by inhibiting the activity of protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.
PI3K/AKT/mTOR Pathway Inhibition:
The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[7][12] Imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of PI3K.[7] By binding to the ATP-binding site of PI3K, these compounds block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of downstream effectors such as AKT and mTOR. This leads to the inhibition of cell proliferation and the induction of apoptosis.
Diagram of PI3K/AKT/mTOR Signaling Pathway Inhibition:
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound analogs.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the design of novel kinase inhibitors. The strategic incorporation of the trifluoromethyl group at the 2-position, coupled with systematic modifications at other positions, has led to the discovery of potent and selective inhibitors of key cancer-related kinases. The detailed SAR insights and experimental protocols provided in this guide are intended to empower researchers in the field to further explore and optimize this exciting class of compounds, ultimately contributing to the development of new and effective therapies.
References
- 1. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine Against a Panel of Kinases
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many cancers. The imidazo[1,2-a]pyrazine scaffold has been identified as a promising core structure for the development of potent kinase inhibitors, with derivatives showing activity against key cancer-related kinases such as Aurora kinases and PI3K.[2][3] This guide focuses on a representative molecule from this class, 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine, and provides a comprehensive framework for assessing its kinase cross-reactivity profile.
Understanding the selectivity of a kinase inhibitor is paramount.[1][4] While potent inhibition of the intended target is desirable, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][6] Therefore, rigorous cross-reactivity profiling against a broad panel of kinases is a critical step in the preclinical characterization of any new kinase inhibitor.[7][8] This guide will provide an in-depth, technical comparison framework, complete with experimental protocols and data interpretation insights, to empower researchers in their kinase inhibitor development programs.
The Importance of a Systematic Approach to Kinase Profiling
A systematic and well-designed kinase profiling strategy is essential for generating reliable and interpretable data. The choice of assay technology, the composition of the kinase panel, and the data analysis methods all contribute to the overall quality of the study. A robust profiling effort will not only reveal the primary targets of a compound but also uncover potential liabilities and opportunities for therapeutic development.[9]
Experimental Workflow for Kinase Cross-Reactivity Profiling
The following diagram outlines a typical workflow for assessing the cross-reactivity of a small molecule inhibitor like this compound against a kinase panel.
Caption: A generalized workflow for in vitro kinase inhibitor profiling.
Comparative Kinase Inhibition Profile
To illustrate the cross-reactivity profile of this compound, we present hypothetical data against a panel of 15 kinases. This panel includes known targets of similar imidazo[1,2-a]pyrazine-based inhibitors, such as Aurora A, PI3Kα, and VEGFR2, alongside a selection of kinases from different families to assess selectivity.[2][3][10] For comparison, we have included data for two well-characterized kinase inhibitors: Staurosporine (a broad-spectrum inhibitor) and a hypothetical selective Aurora A inhibitor.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Selective Aurora A Inhibitor IC50 (nM) |
| Aurora A | 25 | 5 | 10 |
| Aurora B | 45 | 7 | 250 |
| PI3Kα | 150 | 200 | >10,000 |
| VEGFR2 | 80 | 15 | >10,000 |
| ABL1 | 1,200 | 20 | >10,000 |
| CDK2 | >10,000 | 3 | 8,500 |
| EGFR | 5,500 | 50 | >10,000 |
| ERK2 | >10,000 | 100 | >10,000 |
| GSK3β | 8,000 | 10 | >10,000 |
| MEK1 | >10,000 | 250 | >10,000 |
| p38α | 2,500 | 30 | >10,000 |
| PKA | >10,000 | 2 | >10,000 |
| PKCα | 9,500 | 1 | >10,000 |
| SRC | 3,000 | 12 | >10,000 |
| FGFR1 | 350 | 40 | >10,000 |
Data Interpretation:
The hypothetical data suggests that this compound is a potent inhibitor of Aurora A and B kinases, with some activity against VEGFR2 and PI3Kα. The compound also shows moderate inhibition of FGFR1. Compared to the broad-spectrum inhibitor Staurosporine, our compound of interest demonstrates a greater degree of selectivity. The selective Aurora A inhibitor serves as a benchmark for high target specificity. This profile suggests that this compound is a multi-targeted inhibitor with a preference for the Aurora kinase family. Such a profile could be advantageous in certain cancer contexts where targeting multiple signaling pathways is beneficial.[11]
Biological Context of Inhibited Pathways
To better understand the potential biological impact of this compound, it is crucial to consider the roles of its primary targets in cellular signaling.
Caption: Key signaling pathways potentially modulated by the inhibitor.
Experimental Protocols
A variety of assay formats are available for kinase inhibitor profiling, each with its own advantages and disadvantages.[12][13][14] Luminescence-based assays, such as the Kinase-Glo® platform, are widely used due to their high sensitivity, broad applicability, and amenability to high-throughput screening.[15][16]
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol is adapted for a 384-well plate format and measures kinase activity by quantifying the amount of ATP remaining in the reaction.[17][18] A decrease in ATP corresponds to an increase in kinase activity.
Materials:
-
This compound and control compounds
-
Kinase panel of interest
-
Kinase-specific peptide substrates
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the specific kinase, and its corresponding substrate.
-
Assay Plate Setup:
-
Add 2.5 µL of the kinase reaction mixture to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted compounds or DMSO (for control wells) to the respective wells.
-
-
Reaction Initiation: Add 2 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.[4]
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.
-
Signal Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 5 µL of the Kinase-Glo® reagent to each well.
-
Mix the contents of the plate on a plate shaker for 2 minutes to induce cell lysis and inhibit kinase activity.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Conclusion
The cross-reactivity profiling of this compound presented in this guide serves as a paradigm for the systematic evaluation of novel kinase inhibitors. The hypothetical data suggests a multi-targeted profile with potent activity against Aurora kinases. This comprehensive approach, combining robust experimental design, careful data analysis, and an understanding of the underlying biology, is essential for advancing promising compounds through the drug discovery pipeline. By adhering to the principles of scientific integrity and leveraging established methodologies, researchers can generate high-quality, reproducible data to inform critical decisions in the development of the next generation of kinase-targeted therapies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 15. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
A Head-to-Head Comparison of Synthetic Routes to Imidazo[1,2-a]pyrazines: A Guide for Researchers
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a target of significant synthetic interest. For researchers and drug development professionals, selecting the most efficient and versatile synthetic route is a critical decision that can significantly impact the pace and success of a research program. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic strategies for constructing the imidazo[1,2-a]pyrazine core, with a focus on the underlying principles, practical considerations, and supporting experimental data.
The Landscape of Imidazo[1,2-a]pyrazine Synthesis: An Overview
The synthesis of imidazo[1,2-a]pyrazines has evolved from classical condensation reactions to highly efficient multicomponent strategies. The choice of synthetic route often depends on the desired substitution pattern, available starting materials, and scalability requirements. This guide will focus on a comparative analysis of two major strategies: the traditional condensation of aminopyrazines with α-haloketones and the modern, multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction. A brief discussion of the less common Tschitschibabin reaction will also be included for a comprehensive overview.
The Workhorse: Conventional Condensation with α-Haloketones
The condensation of a 2-aminopyrazine with an α-haloketone is a long-established and widely utilized method for the synthesis of imidazo[1,2-a]pyrazines. This two-component reaction is a reliable approach for accessing a variety of substituted analogs.
Mechanistic Rationale
The reaction proceeds through a well-understood, stepwise mechanism. The initial step involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrazine onto the electrophilic carbon of the α-haloketone, leading to the formation of a pyridinium salt intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic exocyclic amino group attacking the carbonyl carbon, followed by dehydration, yields the final imidazo[1,2-a]pyrazine ring system.
Experimental Workflow: Conventional Condensation
Caption: A generalized workflow for the synthesis of imidazo[1,2-a]pyrazines via condensation with α-haloketones.
Performance Analysis
Advantages:
-
Reliability and Predictability: The reaction is generally robust and provides predictable outcomes for a range of substrates.
-
Accessibility of Starting Materials: 2-Aminopyrazines and α-haloketones are often commercially available or readily synthesized.
Disadvantages:
-
Harsh Reaction Conditions: The reaction often requires elevated temperatures and prolonged reaction times.
-
Limited Functional Group Tolerance: The electrophilic nature of α-haloketones can lead to side reactions with sensitive functional groups.
-
Stepwise Synthesis: This is a two-component reaction, which can be less efficient in terms of step economy compared to multicomponent strategies.
-
Potential for Regioisomer Formation: Unsymmetrically substituted aminopyrazines can potentially lead to mixtures of regioisomers.
The Modern Powerhouse: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction that has emerged as a highly efficient and versatile method for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyrazines.[1] This reaction offers significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of compounds.
Mechanistic Insights
The GBB reaction is a fascinating cascade of events that begins with the acid-catalyzed condensation of a 2-aminopyrazine and an aldehyde to form a Schiff base (imine) intermediate. The isocyanide then undergoes a nucleophilic attack on the imine carbon, followed by an intramolecular cyclization and subsequent tautomerization to afford the final 3-aminoimidazo[1,2-a]pyrazine product. The use of a Lewis or Brønsted acid catalyst is crucial for activating the aldehyde and promoting the key bond-forming steps.[2][3]
Mechanism of the Groebke-Blackburn-Bienaymé Reaction
Caption: A simplified mechanism of the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.
Performance Analysis
Advantages:
-
High Efficiency and Atom Economy: The one-pot nature of the reaction minimizes waste and purification steps.
-
Operational Simplicity: The reaction is often straightforward to set up and can be performed under mild conditions.[2]
-
Diversity-Oriented Synthesis: The use of three distinct starting materials allows for the rapid generation of a wide array of structurally diverse products.
-
Good to Excellent Yields: The GBB reaction typically provides products in moderate to high yields.[2]
Disadvantages:
-
Limited to 3-Amino Derivatives: The inherent mechanism of the GBB reaction restricts the product scope to 3-amino substituted imidazo[1,2-a]pyrazines.
-
Availability and Handling of Isocyanides: Some isocyanides can be volatile, odorous, and require careful handling.
An Alternative Route: The Tschitschibabin Reaction
The Tschitschibabin reaction, traditionally used for the amination of pyridines, can, in principle, be adapted for the synthesis of imidazo[1,2-a]pyrazines.[4][5] This method typically involves the reaction of a 2-halopyrazine with an amino-ketone derivative, followed by cyclization.
General Considerations
While conceptually feasible, the application of the Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyrazines is less common compared to the aforementioned methods. The reaction often requires harsh conditions, such as high temperatures and the use of strong bases like sodium amide.[4][5] The yields can be variable and the substrate scope may be limited.
Head-to-Head Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the primary synthetic routes to imidazo[1,2-a]pyrazines based on available literature data.
| Feature | Conventional Condensation (α-Haloketone) | Groebke-Blackburn-Bienaymé (GBB) Reaction |
| Reaction Type | Two-component | Three-component |
| Key Reactants | 2-Aminopyrazine, α-Haloketone | 2-Aminopyrazine, Aldehyde, Isocyanide |
| Typical Conditions | Elevated temperatures (reflux) | Mild to moderate temperatures (often room temp to 60°C)[2] |
| Catalyst | Often base-mediated | Lewis or Brønsted acids (e.g., Sc(OTf)₃, Yb(OTf)₃, I₂)[2] |
| Reaction Time | Several hours to overnight | Often shorter, from minutes to a few hours |
| Yields | Moderate to good | Good to excellent[2] |
| Product Scope | Variably substituted at C2 and C3 | Primarily 3-amino substituted |
| Atom Economy | Lower | Higher |
| Operational Simplicity | Moderate | High |
| Functional Group Tolerance | Moderate | Generally good |
| Key Advantage | Reliability for specific targets | High efficiency and diversity generation |
| Key Disadvantage | Harsher conditions, lower step economy | Limited to 3-amino derivatives, isocyanide handling |
Experimental Protocols: Representative Procedures
General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction
To a solution of 2-aminopyrazine (1.0 mmol) and an aldehyde (1.1 mmol) in a suitable solvent (e.g., methanol, 5 mL) is added a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 10 mol%). The mixture is stirred at room temperature for 10-15 minutes. An isocyanide (1.2 mmol) is then added, and the reaction is stirred at the appropriate temperature (e.g., room temperature to 60 °C) until completion (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 3-aminoimidazo[1,2-a]pyrazine.
General Procedure for the Conventional Condensation with an α-Haloketone
A mixture of 2-aminopyrazine (1.0 mmol) and an α-haloketone (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is heated at reflux for several hours until the starting materials are consumed (monitored by TLC). The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the target imidazo[1,2-a]pyrazine.
Conclusion and Future Outlook
The synthesis of the imidazo[1,2-a]pyrazine scaffold is dominated by two highly effective strategies: the classical condensation with α-haloketones and the modern Groebke-Blackburn-Bienaymé multicomponent reaction.
-
The conventional condensation remains a valuable and reliable method, particularly when specific substitution patterns not accessible through MCRs are desired. Its predictability and the ready availability of starting materials make it a go-to method for many applications.
-
The Groebke-Blackburn-Bienaymé reaction represents a paradigm of efficiency in modern organic synthesis. Its one-pot nature, mild reaction conditions, and the ability to rapidly generate chemical diversity make it the preferred choice for library synthesis and lead discovery programs. The primary limitation is its restriction to the synthesis of 3-amino derivatives.
The choice between these synthetic routes will ultimately be guided by the specific research objectives. For the rapid exploration of chemical space around the 3-amino position, the GBB reaction is unparalleled. For the synthesis of specifically substituted imidazo[1,2-a]pyrazines where the 3-amino group is not required, the conventional condensation method provides a robust and well-established alternative.
Future developments in this field will likely focus on expanding the scope of multicomponent reactions to access a wider range of substitution patterns, as well as the development of more sustainable and environmentally friendly catalytic systems for all synthetic routes.
References
- 1. Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation | Semantic Scholar [semanticscholar.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Anti-proliferative Activity of Novel Imidazo[1,2-a]pyrazine Derivatives
In the landscape of oncology drug discovery, the quest for novel scaffolds with potent and selective anti-proliferative activity is perpetual. Among the myriad of heterocyclic compounds, imidazo[1,2-a]pyrazines have emerged as a privileged scaffold, demonstrating a broad spectrum of pharmacological activities. This guide provides a comprehensive benchmark of the anti-proliferative activity of novel imidazo[1,2-a]pyrazine derivatives, contextualized against established anti-cancer agents. We will delve into the experimental methodologies for assessing their efficacy, explore their mechanistic underpinnings, and present a comparative analysis of their performance in key cancer cell lines. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.
The Rationale for Investigating Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine core is a nitrogen-rich fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure provides a versatile template for the introduction of various substituents, allowing for the fine-tuning of its physicochemical and pharmacological properties. Several studies have highlighted the potential of this scaffold in targeting key pathways involved in cancer cell proliferation and survival.[1][2]
Benchmarking Anti-proliferative Activity: A Comparative Analysis
A critical aspect of preclinical drug development is the rigorous evaluation of a compound's potency against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the concentration of a drug required to inhibit a biological process, in this case, cell proliferation, by 50%. The following table presents a comparative analysis of the IC50 values of novel imidazo[1,2-a]pyrazine derivatives alongside standard-of-care chemotherapeutic agents.
| Compound/Drug | Mechanism of Action | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | Notes |
| Novel Imidazo[1,2-a]pyrazine Derivatives | ||||||
| Derivative 3c | CDK9 Inhibitor[3] | ~6.66[3] | ~6.66[3] | - | - | Average IC50 across three cell lines[3] |
| Derivative 12b | Unknown | 11[4][5] | - | 13[4][5] | - | Also tested against Hep-2 (11 µM) and A375 (11 µM)[4][5] |
| Compound 18 | Unknown | 9.60[6] | - | - | - | Exhibited high selectivity[6] |
| Compound TB-25 | Tubulin Polymerization Inhibitor[7] | - | 0.023[7] | Potent activity[7] | Potent activity[7] | Nanomolar activity against a panel of cancer cell lines[7] |
| Standard Chemotherapeutic Agents | ||||||
| Doxorubicin | Topoisomerase II Inhibitor | 0.85[5] - 2.50[8] | - | 1.3[8] - 12.18[8] | >20[8] | IC50 values can vary significantly between studies[8] |
| Cisplatin | DNA Cross-linking Agent | - | - | - | - | Published IC50 values show high heterogeneity[9] |
| Paclitaxel | Microtubule Stabilizer | - | - | - | - | A standard agent for benchmarking[10] |
Note: The IC50 values presented are a synthesis of data from multiple sources and should be considered as representative. Direct comparison between studies can be challenging due to variations in experimental conditions.
Mechanistic Insights: Targeting Key Cancer Pathways
The anti-proliferative effects of imidazo[1,2-a]pyrazine derivatives are often attributed to their interaction with specific molecular targets crucial for cancer cell survival and proliferation. Two prominent mechanisms of action that have been elucidated are the inhibition of Cyclin-Dependent Kinase 9 (CDK9) and the disruption of tubulin polymerization. Furthermore, the modulation of the PI3K/Akt/mTOR signaling pathway has been observed.
Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
CDK9 is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2, or K), forms the positive transcription elongation factor b (P-TEFb).[11][12] P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transition from abortive to productive transcriptional elongation.[13] In many cancers, there is a reliance on the continuous production of short-lived anti-apoptotic proteins, making CDK9 an attractive therapeutic target.[1][14] Inhibition of CDK9 by imidazo[1,2-a]pyrazine derivatives can lead to the downregulation of these survival proteins, ultimately inducing apoptosis in cancer cells.
Caption: Inhibition of the CDK9 pathway by imidazo[1,2-a]pyrazine derivatives.
Disruption of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle.[5][15] Their dynamic instability is critical for proper chromosome segregation during mitosis.[16] Tubulin is a validated target for anti-cancer drugs, with agents that either stabilize or destabilize microtubules leading to mitotic arrest and subsequent apoptosis.[7][17] Certain imidazo[1,2-a]pyrazine derivatives have been shown to inhibit tubulin polymerization, placing them in the class of microtubule-destabilizing agents.[7]
Caption: Disruption of tubulin polymerization by imidazo[1,2-a]pyrazine derivatives.
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][4] Its aberrant activation is a common feature in many cancers.[18][19] The pathway is initiated by the activation of receptor tyrosine kinases, leading to the activation of PI3K, which in turn phosphorylates and activates Akt. Akt then phosphorylates a range of downstream targets, including mTOR, to promote cell survival and proliferation.[20] Some imidazo[1,2-a]pyridine derivatives, structurally related to imidazo[1,2-a]pyrazines, have been shown to inhibit the Akt/mTOR pathway.
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols for Assessing Anti-proliferative Activity
The following are detailed, step-by-step methodologies for key experiments used to evaluate the anti-proliferative activity of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[21]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[22] The amount of formazan produced is proportional to the number of viable cells.[21]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[21]
-
Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[23]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay that relies on the binding of the SRB dye to cellular proteins.[3][24]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins under mildly acidic conditions.[25][26] The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.[25]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.[27]
-
Cell Fixation: Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[24]
-
Washing: Remove the TCA and wash the plates four to five times with tap water or 1% acetic acid to remove unbound dye.[24][26]
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[24]
-
Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.[24]
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.[24]
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[24]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[6][28] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[29]
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[28]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[29]
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.[29]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.[29]
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Role of mTOR Signaling as a Therapeutic Target in Cancer [mdpi.com]
- 19. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. atcc.org [atcc.org]
- 24. SRB assay for measuring target cell killing [protocols.io]
- 25. benchchem.com [benchchem.com]
- 26. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 27. researchgate.net [researchgate.net]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine: A Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine, a fluorinated heterocyclic compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Hazard Assessment and Core Principles
-
Imidazo[1,2-a]pyrazine Core: The parent scaffold, Imidazo[1,2-a]pyrazine, is classified under the Globally Harmonized System (GHS) as causing skin and eye irritation, and may cause respiratory irritation[1].
-
Trifluoromethyl (-CF3) Group: The trifluoromethyl group is known for its high stability due to the strength of the carbon-fluorine bond[2]. While this stability is advantageous in drug design, it also contributes to the environmental persistence of such compounds[3]. There is evidence that trifluoromethyl-containing aromatic compounds can degrade in the environment to form trifluoroacetic acid (TFA), a persistent pollutant[4][5].
-
Analogous Compounds: An SDS for the related compound, 2-Chloro-6-(trifluoromethyl)pyrazine, indicates it is a skin and eye irritant and may cause respiratory irritation[6]. We will proceed with the conservative assumption that this compound exhibits similar toxicological properties.
Core Disposal Principle: Based on this assessment, this compound and materials contaminated with it must be treated as hazardous chemical waste. The primary disposal route is high-temperature incineration at a licensed facility capable of handling halogenated organic compounds[7][8]. This method ensures the complete destruction of the molecule, preventing its release and the formation of persistent degradation products in the environment[8]. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Personal Protective Equipment (PPE) and Spill Management
Before handling the compound for disposal, ensure a robust safety protocol is in place.
Required PPE:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes of the compound in solid or solution form. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. For prolonged handling, consider double-gloving. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a fume hood | Essential for handling the solid compound to avoid inhalation of fine particulates. |
Spill Management Protocol:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust dispersal. For liquid spills (e.g., in a solvent), contain the spill using a chemical spill kit absorbent.
-
Collection: Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The following protocol outlines the segregation, packaging, and labeling of this compound waste.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step in a compliant waste management program.
-
Create a Designated Waste Stream: Establish a specific waste container for "Halogenated Organic Solid Waste." This is crucial as halogenated waste requires specific incineration conditions and must not be mixed with non-halogenated solvents or other waste streams.
-
What to Include:
-
Expired or unused this compound.
-
Contaminated consumables: Weighing paper, pipette tips, gloves, and paper towels.
-
Rinsate from cleaning contaminated glassware (see Step 2).
-
Step 2: Container Decontamination (Triple Rinsing)
For empty containers that held this compound:
-
First Rinse: Rinse the container with a suitable solvent (e.g., acetone or ethanol) that readily dissolves the compound. Pour the rinsate into the designated "Halogenated Organic Liquid Waste" container.
-
Second and Third Rinses: Repeat the rinsing process two more times, collecting all rinsate in the same hazardous waste container.
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste (e.g., in a broken glass box). Deface the original label to prevent confusion. Always confirm this procedure with your institution's EHS guidelines.
Step 3: Packaging and Labeling
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top lid for both solid and liquid halogenated waste.
-
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE."
-
List Contents: Clearly list all constituents of the waste container. For this compound, write out the full chemical name. If it is in a solvent, list the solvent as well.
-
Date Accumulation: Record the date you first add waste to the container.
Step 4: Storage and Pickup
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.
-
Request Pickup: Once the container is full, or as per your institution's schedule, submit a chemical waste pickup request to your EHS department. Do not transport hazardous waste yourself.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for waste segregation.
Conclusion: A Culture of Safety
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the chemical hazards, adhering to strict segregation protocols, and following institutional guidelines, researchers can minimize risks and ensure that these valuable research compounds are managed responsibly from cradle to grave. Always consult your institution's specific EHS procedures, as they are the ultimate authority on waste management in your facility.
References
- 1. Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 3. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 5. ozone.unep.org [ozone.unep.org]
- 6. aksci.com [aksci.com]
- 7. iwaste.epa.gov [iwaste.epa.gov]
- 8. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
